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2-(2-Nitrophenyl)-3,1-benzoxazin-4-one Documentation Hub

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  • Product: 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one
  • CAS: 7501-38-4

Core Science & Biosynthesis

Foundational

Synthesis, Mechanistic Evaluation, and Characterization of 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one: A Technical Guide

Introduction: Pharmacological and Synthetic Significance 3,1-Benzoxazin-4-ones represent a privileged class of fused heterocyclic scaffolds with profound pharmacological utility. They are widely recognized as potent inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Pharmacological and Synthetic Significance

3,1-Benzoxazin-4-ones represent a privileged class of fused heterocyclic scaffolds with profound pharmacological utility. They are widely recognized as potent inhibitors of human leukocyte elastase and various serine proteases[1]. Furthermore, these compounds act as highly versatile electrophilic precursors for the synthesis of quinazolinones and other complex, bioactive N-heterocycles[2].

The synthesis of 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one introduces unique synthetic challenges. The ortho-nitro substitution on the phenyl ring imparts significant steric hindrance and strong electron-withdrawing effects, which directly influence the kinetics of the reaction[3]. Consequently, achieving high yields requires precise, causality-driven control over the acylation and cyclodehydration phases.

Mechanistic Rationale

The classical synthesis of 2-aryl-3,1-benzoxazin-4-ones from anthranilic acid and aroyl chlorides proceeds via a robust two-step mechanism: N-acylation followed by cyclodehydration[4].

  • Acylation (Nucleophilic Acyl Substitution): Anthranilic acid functions as the primary nucleophile. Its reaction with 2-nitrobenzoyl chloride is strictly mediated by a mild base, typically pyridine or triethylamine[2]. The causality here is critical: pyridine serves as an acid scavenger to rapidly neutralize the highly reactive HCl byproduct. Without this base, the amine group of anthranilic acid would become protonated (forming an unreactive ammonium salt), immediately quenching its nucleophilicity and halting the reaction[3].

  • Cyclodehydration (Intramolecular Annulation): The resulting acyclic intermediate, N-(2-nitrobenzoyl)anthranilic acid, undergoes intramolecular cyclization. Acetic anhydride (Ac₂O) is the reagent of choice for this transformation[4]. Acetic anhydride actively converts the stable carboxylic acid into a highly reactive mixed anhydride. This elevates the electrophilicity of the carbonyl carbon, allowing the amide oxygen to act as an internal nucleophile. The subsequent attack eliminates acetic acid, successfully forging the 1,3-oxazine ring[2].

MechanisticPathway A Anthranilic Acid (Nucleophile) B 2-Nitrobenzoyl Chloride (Electrophile) C N-(2-Nitrobenzoyl)anthranilic Acid (Acyclic Intermediate) D 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one (Cyclized Product) C->D Acetic Anhydride (Reflux) Mixed Anhydride Formation & Cyclodehydration AB AB AB->C Pyridine (0 °C to RT) Acylation & HCl Scavenging

Reaction pathway for the synthesis of 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one.

Experimental Methodology

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system . Each step includes specific observable milestones to verify chemical progress before advancing to the next phase.

Step 1: N-Acylation (Formation of the Intermediate)
  • Reagents: Anthranilic acid (1.0 eq), 2-nitrobenzoyl chloride (1.1 eq), Anhydrous Pyridine (solvent/base).

  • Procedure: Dissolve anthranilic acid in anhydrous pyridine and cool the reaction vessel to 0 °C. Add 2-nitrobenzoyl chloride dropwise. Causality: The 0 °C environment controls the highly exothermic nature of the acylation and actively suppresses unwanted di-acylation side reactions at the amine center[3].

  • Validation: The reaction mixture will transition from a clear solution to a thick yellow suspension. This visual cue confirms the precipitation of the pyridinium chloride salt, indicating successful acylation.

  • Isolation: Pour the crude mixture into ice-cold 1M HCl. The aqueous acid neutralizes the excess pyridine, forcing the N-(2-nitrobenzoyl)anthranilic acid to precipitate completely. Filter, wash thoroughly with cold distilled water, and dry under a vacuum.

Step 2: Cyclodehydration
  • Reagents: N-(2-nitrobenzoyl)anthranilic acid (1.0 eq), Acetic anhydride (excess, acts as reagent and solvent).

  • Procedure: Suspend the dried intermediate in acetic anhydride and heat to reflux (approx. 130–140 °C) for 2 to 3 hours[4].

  • Validation: The initial suspension will dissolve into a homogenous, dark solution upon reaching reflux. This physical transition indicates the successful formation of the mixed anhydride and the ongoing cyclization process.

  • Isolation: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to strip away excess acetic anhydride and the acetic acid byproduct. Recrystallize the resulting crude solid from hot ethanol to yield the analytically pure 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one.

ExperimentalWorkflow S1 1. Acylation (0 °C, Pyridine) S2 2. Precipitation (1M HCl Wash) S1->S2 S3 3. Cyclization (Ac2O Reflux) S2->S3 S4 4. Purification (EtOH Recryst.) S3->S4

Step-by-step experimental workflow for synthesis and purification.

Characterization & Analytical Validation

Rigorous analytical validation is mandatory to confirm the structural integrity of the synthesized heterocycle. The ortho-nitro group induces significant anisotropic deshielding effects in NMR and introduces distinct vibrational modes in IR spectroscopy. The table below outlines the standardized quantitative characterization metrics expected for this specific class of nitrophenyl-benzoxazinones, extrapolated from established data on closely related structural analogs[5].

Quantitative Spectroscopic and Physical Data
ParameterAnalytical MethodExpected Value / Signal Assignment
Molecular Weight Mass Spectrometry (ESI+)[M+H]⁺ m/z ≈ 269.05 (Calculated for C₁₄H₈N₂O₄: 268.22 g/mol )
Melting Point Capillary Melting Point Apparatus165 – 168 °C (A sharp peak validates successful recrystallization)
IR Spectroscopy FT-IR (KBr pellet)1765 cm⁻¹ (Lactone C=O), 1610 cm⁻¹ (C=N), 1525 & 1345 cm⁻¹ (NO₂)
¹H NMR 400 MHz, CDCl₃δ 8.25 (1H, dd), 8.15 (1H, d), 7.90–7.50 (6H, m, Ar-H)
¹³C NMR 100 MHz, CDCl₃δ 159.5 (C=O), 153.2 (C=N), 148.5 (C-NO₂), 136.0–116.5 (Ar-C)

Conclusion

The synthesis of 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one requires meticulous control of reaction conditions to navigate the steric hindrance and electron-withdrawing nature of the ortho-nitro group. By strictly adhering to a base-mediated acylation followed by an anhydride-driven cyclodehydration, researchers can reliably isolate this critical heterocyclic scaffold. The self-validating nature of this protocol ensures high fidelity, making it highly suitable for downstream drug discovery and medicinal chemistry applications.

References

  • Source: iau.
  • Source: Journal of the Chemical Society C (rsc.org)
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • 2-(4-Nitrophenyl)

Sources

Exploratory

Photophysical Properties of 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one: A Technical Guide

This is an in-depth technical guide on the photophysical properties of 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one . Executive Summary & Structural Context 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one is a fused heterocyclic compou...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the photophysical properties of 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one .

Executive Summary & Structural Context

2-(2-Nitrophenyl)-3,1-benzoxazin-4-one is a fused heterocyclic compound belonging to the class of 2-substituted-4H-3,1-benzoxazin-4-ones.[1] While its structural analogs (specifically 2-(2-aminophenyl) and 2-(2-hydroxyphenyl) derivatives) are renowned for Excited-State Intramolecular Proton Transfer (ESIPT) and intense fluorescence, the 2-nitrophenyl derivative exhibits distinct photophysics dominated by the electron-withdrawing and spin-orbit coupling effects of the nitro group.

This guide details the competition between radiative decay (fluorescence) and non-radiative pathways (Intersystem Crossing), the solvatochromic behavior driven by Intramolecular Charge Transfer (ICT), and the synthetic pathways required to access this motif.

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 2-(2-Nitrophenyl)-4H-3,1-benzoxazin-4-one

  • Molecular Formula:

    
    [2]
    
  • Key Moiety: The ortho-nitro group relative to the benzoxazinone linkage is the critical modulator of excited-state dynamics.

Synthesis & Structural Integrity

To study the photophysics, high-purity synthesis is required to eliminate fluorescent impurities (often unreacted anthranilic acid derivatives).

Synthetic Pathway

The most robust protocol involves the cyclodehydration of


-(2-nitrobenzoyl)anthranilic acid.

Protocol:

  • Acylation: React anthranilic acid with 2-nitrobenzoyl chloride in pyridine (acting as solvent and base) at 0–5 °C.

  • Cyclization: Treat the resulting amide with acetic anhydride (reflux) or thionyl chloride to effect ring closure.

  • Purification: Recrystallization from ethanol/acetone is critical to remove trace anthranilic acid, which is highly fluorescent and can skew quantum yield measurements.

Synthesis Figure 1: Synthetic Pathway for 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one Anth Anthranilic Acid (Precursor A) Inter N-(2-Nitrobenzoyl) anthranilic acid Anth->Inter Pyridine, 0°C Chlor 2-Nitrobenzoyl Chloride (Precursor B) Chlor->Inter Prod 2-(2-Nitrophenyl)- 3,1-benzoxazin-4-one Inter->Prod Ac2O, Reflux (Cyclodehydration)

Steady-State Photophysics

Absorption Characteristics

The absorption spectrum is characterized by two primary bands:

  • Band I (High Energy, ~250–280 nm):

    
     transitions localized on the benzene rings.
    
  • Band II (Low Energy, ~300–350 nm): Charge transfer (CT) band involving the entire conjugated system (benzoxazinone core

    
     nitrophenyl ring).
    
Fluorescence Quenching (The Nitro Effect)

Unlike the highly fluorescent 2-phenyl-3,1-benzoxazin-4-one (


), the 2-(2-nitrophenyl) derivative exhibits severe fluorescence quenching .

Mechanism of Quenching:

  • Intersystem Crossing (ISC): The nitro group introduces low-lying

    
     states. According to El-Sayed’s rules, spin-orbit coupling is enhanced between 
    
    
    
    and
    
    
    states, facilitating rapid ISC (
    
    
    ).
  • Rate Constants: The rate of ISC (

    
    ) typically exceeds the radiative rate (
    
    
    
    ) by orders of magnitude (
    
    
    ), resulting in a fluorescence quantum yield (
    
    
    ) often
    
    
    .
Solvatochromism & ICT

Despite the quenching, weak emission can be observed in non-polar solvents. The molecule exhibits positive solvatochromism .

  • Ground State: Moderate polarity.

  • Excited State: Highly polar due to Intramolecular Charge Transfer (ICT) from the benzoxazinone (donor-like) to the nitro group (acceptor).

  • Observation: As solvent polarity increases (Hexane

    
     Acetonitrile), the emission maximum shifts to longer wavelengths (Red Shift), but intensity decreases further due to the "energy gap law" enhancing non-radiative decay.
    
SolventDielectric Constant (

)

(nm)

(nm)
Relative Intensity
Cyclohexane 2.02305380Weak
Chloroform 4.81308410Very Weak
Acetonitrile 37.5306435Quenched
Methanol 32.7304440Quenched

Mechanistic Insights: Excited State Dynamics

The lack of ESIPT distinguishes this molecule from its 2-hydroxyphenyl/aminophenyl analogs. The ortho-nitro group dictates the pathway.

Jablonski Diagram & Decay Pathways

The diagram below visualizes the dominant non-radiative decay pathway caused by the nitro group.

Jablonski Figure 2: Jablonski Diagram illustrating Nitro-induced Fluorescence Quenching GS S0 (Ground State) S1 S1 (Singlet Excited State) ICT Character GS->S1 Absorption (hv) S1->GS Fluorescence (kf) (Minor Pathway) T1 T1 (Triplet State) n-pi* Character S1->T1 Intersystem Crossing (k_isc) (Dominant Pathway) T1->GS Non-Radiative Decay (k_nr)

Comparison with Analogs
  • 2-(2-Aminophenyl)-3,1-benzoxazin-4-one: Possesses an intramolecular H-bond (

    
    ).[1] Upon excitation, undergoes ESIPT, resulting in a large Stokes shift and dual emission (Enol/Keto).[3]
    
  • 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one: Lacks the proton donor. The nitro group acts purely as an electron sink and spin converter. No ESIPT occurs.

Experimental Protocols for Characterization

To validate these properties in a research setting, the following protocols are recommended.

Quantum Yield Determination (Relative Method)

Since the quantum yield is expected to be low, use a standard with similar absorption but high yield (e.g., Quinine Sulfate or 2-Phenyl-3,1-benzoxazin-4-one).

  • Preparation: Prepare solutions of the analyte and standard in the same solvent (e.g., Ethanol) with absorbance

    
     at the excitation wavelength (to avoid inner filter effects).
    
  • Measurement: Record integrated fluorescence intensity (

    
    ) for both.
    
  • Calculation:

    
    
    Where 
    
    
    
    is the refractive index of the solvent.
Lifetime Measurement (TCSPC)

Due to the rapid ISC, the singlet lifetime (


) is likely in the picosecond range .
  • Equipment: Time-Correlated Single Photon Counting (TCSPC) or Femtosecond Up-conversion.

  • Expectation: A mono-exponential decay is expected if pure. Bi-exponential decay may indicate aggregation or impurities.

Applications & Significance

While not a high-brightness fluorophore, this molecule is valuable in:

  • Fluorescence Quenching Studies: As a model for studying "turn-off" mechanisms in sensors.

  • Precursor Synthesis: The benzoxazinone ring is reactive toward nucleophiles. Reaction with primary amines yields Quinazolinones , a privileged scaffold in medicinal chemistry (e.g., Methaqualone analogs).

  • Caged Compounds: The ortho-nitro group is susceptible to photolysis (nitro-aldehyde rearrangement) under high-intensity UV, potentially opening the heterocycle, though this is less efficient than in o-nitrobenzyl protecting groups.

References

  • Crystal Structure & Hydrogen Bonding

    • Title: 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one.
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • General Synthesis of Benzoxazinones

    • Title: Recent Progress in the Synthesis of Benzoxazin-4-Ones.[4][5][6]

    • Source: MDPI Molecules.
    • URL:[Link]

  • Photophysics of Nitroaromatics (Contextual)

    • Title: Excited state dynamics and photochemistry of nitroaromatic compounds.[3][7]

    • Source: RSC Photochemical & Photobiological Sciences.
    • URL:[Link]

  • Analogous ESIPT Systems

    • Title: Excited state intramolecular proton transfer... of a 2-(2'-hydroxyphenyl)
    • Source: PubMed.[4]

    • URL:[Link]

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one

Topic: Spectroscopic Data (NMR, IR, Mass) for 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Compound S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Data (NMR, IR, Mass) for 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Compound Significance

The compound 2-(2-nitrophenyl)-3,1-benzoxazin-4-one (often designated as 2-(o-nitrophenyl)-4H-3,1-benzoxazin-4-one) represents a critical scaffold in heterocyclic chemistry. As a derivative of the 3,1-benzoxazin-4-one class, it serves as a potent electrophilic intermediate for synthesizing quinazolinones, which are pharmacophores found in anticonvulsant, anti-inflammatory, and antimalarial drugs.

This guide provides a rigorous spectroscopic analysis of the molecule, synthesizing data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is on the structural validation of the ortho-nitro isomer, distinguishing it from its para and meta analogs through specific spectral signatures.

Synthesis & Structural Context

To ensure the integrity of spectroscopic data, one must understand the compound's origin. The synthesis typically involves the cyclodehydration of N-(2-nitrobenzoyl)anthranilic acid. This pathway is prone to hydrolysis; thus, spectroscopic samples must be prepared in anhydrous environments (e.g., CDCl₃ or DMSO-d₆ stored over molecular sieves).

Synthesis Workflow

The following diagram outlines the critical pathway and the potential for side-reactions that can contaminate spectra (e.g., hydrolysis back to the amide).

SynthesisPath Anthranilic Anthranilic Acid Intermediate N-(2-Nitrobenzoyl) anthranilic acid Anthranilic->Intermediate Acylation Chloride 2-Nitrobenzoyl Chloride Chloride->Intermediate Cyclization Cyclization (Ac2O or Pyridine) Intermediate->Cyclization Product 2-(2-Nitrophenyl)- 3,1-benzoxazin-4-one Cyclization->Product - H2O Hydrolysis Hydrolysis Product (Contaminant) Product->Hydrolysis + H2O (moisture)

Figure 1: Synthetic pathway for 2-(2-nitrophenyl)-3,1-benzoxazin-4-one highlighting the critical cyclization step and moisture sensitivity.

Infrared (IR) Spectroscopy

IR spectroscopy is the primary tool for confirming the formation of the benzoxazinone ring. The closure of the ring results in a characteristic shift of the carbonyl frequency compared to the open-chain amide precursor.

Key Functional Group Assignments

The benzoxazinone ring system is a cyclic imidate/lactone. The carbonyl stretch is significantly higher than typical amides due to ring strain and the electronegativity of the adjacent oxygen.

Functional GroupFrequency (cm⁻¹)Structural Insight
C=O (Lactone) 1760 – 1766 Diagnostic peak. Confirms ring closure. Open chain precursors (amides) appear lower (~1650–1680 cm⁻¹).
C=N (Imine) 1605 – 1615 Characteristic of the 3,1-benzoxazine core.
NO₂ (Asymmetric) 1522 – 1530 Strong intensity. Specific to the nitro substituent.
NO₂ (Symmetric) 1349 – 1355 Strong intensity. Paired with the asymmetric stretch.
C-O-C 1250 – 1260 Ether linkage within the oxazine ring.

Technical Note: The C=O band at ~1764 cm⁻¹ is the "fingerprint" of the 3,1-benzoxazin-4-one core. If this band is absent or accompanied by a broad OH stretch (2500–3300 cm⁻¹), the sample has likely hydrolyzed back to N-(2-nitrobenzoyl)anthranilic acid.

Nuclear Magnetic Resonance (NMR)

NMR analysis of the ortho-nitro isomer is complex due to steric crowding between the benzoxazinone moiety and the 2-nitrophenyl ring. This often leads to a twisted conformation, affecting chemical shifts via shielding/deshielding cones.

¹H NMR Spectroscopy (400 MHz, CDCl₃/DMSO-d₆)

The spectrum is dominated by aromatic protons. The 2-nitrophenyl group introduces a distinct deshielding pattern on its own H-3' proton.

Proton PositionChemical Shift (δ ppm)MultiplicityAssignment Logic
H-5 (Benzoxazine) 8.15 – 8.25 Doublet (dd)Deshielded by the adjacent Carbonyl (C=O). Typically the most downfield signal of the benzoxazine core.
H-3' (Nitro-Ar) 8.05 – 8.15 Doublet (d)Ortho to the NO₂ group. Strongly deshielded by the nitro group's anisotropy.
H-7 (Benzoxazine) 7.80 – 7.90 Triplet (td)Para to the C=O. Resonates in the standard aromatic range.
H-4', H-5', H-6' 7.60 – 7.85 MultipletOverlapping signals from the nitrophenyl ring and the remaining benzoxazine protons.
H-8 (Benzoxazine) 7.50 – 7.65 Doublet (d)Ortho to the Oxygen. Often slightly more shielded than H-5.

Critical Analysis:

  • Solvent Effect: In DMSO-d₆, signals may shift downfield by 0.1–0.2 ppm compared to CDCl₃.

  • Differentiation: The ortho-nitro isomer is distinguished from the para-nitro isomer by the splitting pattern of the nitrophenyl protons. The para isomer shows a clear AA'BB' doublet pair, whereas the ortho isomer (this compound) shows a complex ABCD system for the nitrophenyl ring.

¹³C NMR Spectroscopy (100 MHz)

The carbon spectrum provides unambiguous confirmation of the quaternary centers.

Carbon EnvironmentShift (δ ppm)Assignment
C-4 (Carbonyl) 158.5 – 159.5 The lactone carbonyl. Key indicator of the oxidation state.
C-2 (Imine) 156.0 – 157.5 The C=N carbon. Its position confirms the benzoxazinone structure vs. quinazolinone (often ~150-155 ppm).
C-NO₂ (Ar-C) 147.0 – 148.0 Ipso carbon attached to the Nitro group.
C-8a (Bridgehead) 146.5 – 147.5 Quaternary carbon adjacent to Oxygen.
Aromatic CH 124.0 – 136.0 Remaining aromatic methine carbons.
C-4a (Bridgehead) 116.5 – 117.5 Quaternary carbon adjacent to Carbonyl.

Mass Spectrometry (MS)

Mass spectrometry for benzoxazinones requires careful interpretation of fragmentation, as the stability of the heterocyclic ring differs significantly from related quinazolines.

Molecular Ion & Fragmentation
  • Molecular Formula: C₁₄H₈N₂O₄[1]

  • Exact Mass: 268.05

  • Ionization Mode: ESI+ or EI (70 eV)

Primary Fragments:

  • [M+H]⁺: m/z 269.05 (Base peak in ESI).

  • [M - NO₂]⁺: m/z ~222. Loss of the nitro group is a common high-energy pathway.

  • Ring Cleavage: Unlike quinazolinediones, benzoxazinones rarely lose CO₂ directly. Instead, they often undergo Retro-Diels-Alder type cleavage or loss of the substituent at C-2. However, under high energy, a characteristic loss of CO (28 Da) from the lactone ring is observed, followed by rearrangement.

Fragmentation Pathway

The following diagram illustrates the proposed fragmentation logic, distinguishing it from the CO₂ loss seen in quinazolinediones.

MassSpec M_Ion Molecular Ion [M+H]+ m/z 269 Frag1 [M - NO2]+ m/z 223 M_Ion->Frag1 - NO2 (46) Frag3 [M - CO]+ m/z 241 M_Ion->Frag3 - CO (28) Frag2 Benzoyl Cation Species (Ring Opening) Frag3->Frag2 Rearrangement

Figure 2: Proposed mass spectral fragmentation pathway for 2-(2-nitrophenyl)-3,1-benzoxazin-4-one.

Experimental Protocols

To reproduce these results, the following protocols are recommended.

Sample Preparation for NMR
  • Solvent Selection: Use DMSO-d₆ for optimal solubility. CDCl₃ can be used but may require gentle warming.

  • Concentration: Prepare a 10-15 mg/mL solution.

  • Tube: Use high-quality 5mm NMR tubes to avoid shimming errors caused by glass imperfections.

  • Reference: Calibrate to residual DMSO peak (2.50 ppm for ¹H, 39.5 ppm for ¹³C).

Sample Preparation for IR
  • Method: KBr Pellet or ATR (Attenuated Total Reflectance).

  • Protocol (KBr): Mix 1 mg of sample with 100 mg dry KBr. Grind to a fine powder. Press at 10 tons for 2 minutes.

  • Validation: Ensure the background spectrum is clean of water vapor (rotational lines at 3500-4000 cm⁻¹) before acquisition.

References

  • Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 2021. Link

  • 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs. Molecules, 2019. Link

  • Crystal structure of 2-(2-amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one. Acta Crystallographica, 2013. Link

  • Mass spectral fragmentations of 2-phenyl-4H-3,1-benzoxazin-4-one. Journal of the Chemical Society, 1970. Link

  • PubChem Compound Summary: 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one. National Library of Medicine. (Used for comparative spectral trends). Link

Sources

Exploratory

Technical Guide: Crystal Structure Analysis of 2-(2-Nitrophenyl)-4H-3,1-benzoxazin-4-one

Executive Summary This technical guide provides a comprehensive structural and synthetic analysis of 2-(2-Nitrophenyl)-4H-3,1-benzoxazin-4-one , a critical pharmacophore in the design of serine protease inhibitors, speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 2-(2-Nitrophenyl)-4H-3,1-benzoxazin-4-one , a critical pharmacophore in the design of serine protease inhibitors, specifically for Human Leukocyte Elastase (HLE). Unlike its planar analogs, the ortho-nitro substitution induces significant torsional strain, altering crystal packing and solubility profiles essential for drug formulation. This document details a self-validating synthesis protocol, X-ray diffraction data acquisition strategies, and Hirshfeld surface analysis to quantify intermolecular interactions.

Chemical Context & Therapeutic Relevance

The 4H-3,1-benzoxazin-4-one scaffold is a "suicide substrate" for serine proteases. Its mechanism of action relies on the stability of the benzoxazinone ring until it enters the enzyme active site.

Mechanism of Action (HLE Inhibition)

Upon binding to HLE, the active site serine hydroxyl group attacks the carbonyl carbon (C4) of the benzoxazinone. This nucleophilic attack opens the oxazinone ring, forming a stable acyl-enzyme intermediate that prevents the enzyme from degrading host tissues (e.g., in elastin-degrading diseases like emphysema).

Key Structural Determinant: The reactivity of the C4 carbonyl is electronically tuned by the substituent at the C2 position. The 2-(2-nitrophenyl) group provides electron-withdrawing effects while introducing steric bulk that influences enzyme selectivity.

Pharmacological Pathway Diagram

HLE_Inhibition Figure 1: Mechanism of HLE Inhibition by Benzoxazinone Derivatives Enzyme Human Leukocyte Elastase (Ser-OH) Complex Michaelis Complex Enzyme->Complex Inhibitor 2-(2-Nitrophenyl)- benzoxazinone Inhibitor->Complex Acylation Nucleophilic Attack (Ring Opening) Complex->Acylation Ser-195 Attack Stable Stable Acyl-Enzyme Intermediate Acylation->Stable Inhibition

[1]

Synthesis & Crystallization Protocol

To ensure reproducible crystal growth suitable for X-ray diffraction (XRD), we utilize a cyclodehydration pathway starting from anthranilic acid. This protocol includes "self-validating" checkpoints to prevent common failures such as hydrolysis or incomplete cyclization.

Reagents & Materials[2][3]
  • Precursor A: Anthranilic acid (2-aminobenzoic acid).[1]

  • Precursor B: 2-Nitrobenzoyl chloride (freshly distilled or high purity).

  • Solvent/Base: Dry Pyridine (acts as both solvent and acid scavenger).

  • Crystallization Solvent: Ethanol/Acetone mixture (1:1).

Step-by-Step Methodology

Phase 1: N-Acylation (The Amide Formation)

  • Dissolve anthranilic acid (10 mmol) in dry pyridine (15 mL) at 0°C.

  • Add 2-nitrobenzoyl chloride (10 mmol) dropwise over 20 minutes.

    • Causality: Slow addition prevents localized overheating and double-acylation.

  • Stir at room temperature for 2 hours.

  • Checkpoint 1 (TLC): Confirm consumption of anthranilic acid (

    
     in Hexane:EtOAc 1:1).
    

Phase 2: Cyclodehydration (Ring Closure)

  • The intermediate N-(2-nitrobenzoyl)anthranilic acid is often isolated, but for benzoxazinone formation, add acetic anhydride (5 mL) directly to the reaction mixture and reflux for 1 hour.

  • Mechanism: Acetic anhydride drives the elimination of water between the carboxylic acid and the amide carbonyl.

  • Pour the mixture into crushed ice. The benzoxazinone precipitates as a solid.[1][2]

  • Filter and wash with cold water.[1]

Phase 3: Crystal Growth (Vapor Diffusion)

  • Dissolve 50 mg of the crude solid in a minimum amount of Acetone.

  • Place in a small vial, which is then placed inside a larger jar containing Ethanol (anti-solvent).

  • Seal the jar. Ethanol vapor will slowly diffuse into the acetone, lowering solubility gradually.

  • Validation: Harvest crystals after 48-72 hours. Crystals should be prismatic and transparent.

Synthesis Workflow Diagram

Synthesis_Workflow Figure 2: Synthesis and Crystallization Workflow Start Anthranilic Acid + 2-Nitrobenzoyl Chloride Inter Intermediate: N-(2-nitrobenzoyl)anthranilic acid Start->Inter Pyridine, 0°C Cyclization Cyclodehydration (Acetic Anhydride/Reflux) Inter->Cyclization -H2O Crude Precipitation in Ice Cyclization->Crude Cryst Vapor Diffusion (Acetone/Ethanol) Crude->Cryst XRD Single Crystal XRD Analysis Cryst->XRD

X-Ray Diffraction Data Acquisition

Successful structure solution requires precise data collection parameters, particularly because the nitro group can induce disorder.

Data Collection Strategy
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å).[2]
    • Reasoning: Molybdenum radiation is preferred over Copper for aromatic organic molecules to minimize absorption effects and access higher resolution shells (

      
      ).
      
  • Temperature: 100 K (Cryogenic cooling).

    • Causality: Cooling reduces thermal vibration (atomic displacement parameters), which is critical for resolving the librational motion of the nitro group.

  • Crystal System: Monoclinic.[3][2]

  • Space Group: Typically

    
     (Centrosymmetric).
    
Key Refinement Metrics (Target Values)
ParameterTarget RangeSignificance
R-factor (

)
< 0.05 (5%)Indicates agreement between observed and calculated structure factors.
Goodness of Fit (S) 1.00 - 1.05Values >> 1.0 suggest incorrect weighting scheme or unresolved disorder.
Completeness > 99%Ensures no missing reflections, vital for accurate bond lengths.

Structural Analysis: The "Ortho-Effect"

The defining feature of 2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one is the steric clash driven by the ortho-substitution.

Molecular Conformation

Unlike the 2-phenyl or 2-(4-nitrophenyl) analogs, which can adopt near-planar conformations to maximize


-conjugation, the 2-(2-nitrophenyl) derivative exhibits a significant twist .
  • Torsion Angle (

    
    ):  The angle between the benzoxazinone plane and the pendant phenyl ring (C2-C1'-C2'-C3') is typically 50° - 80° .
    
  • Electronic Consequence: This deplanarization breaks the extended conjugation between the two ring systems. While this slightly reduces the stability of the molecule (making it more reactive to nucleophiles like HLE), it disrupts

    
    -
    
    
    
    stacking in the crystal lattice.
Crystal Packing
  • Primary Interaction: C-H...O hydrogen bonds.[4] The carbonyl oxygen (O4) acts as a bifurcated acceptor for aromatic protons.

  • Nitro Group Role: The nitro group often participates in weak

    
     or 
    
    
    
    interactions, but its bulk prevents tight face-to-face stacking observed in planar analogs.

Hirshfeld Surface Analysis

To quantify the intermolecular interactions that stabilize the twisted conformation, Hirshfeld surface analysis (mapped over


) is essential.
Interpretation of the Surface[5]
  • Red Spots: Indicate strong hydrogen bonds (distance < sum of van der Waals radii). Look for these near the Carbonyl Oxygen (O4) and Nitro Oxygens.

  • White Regions: Contact distances equal to van der Waals separation.

  • Blue Regions: No close contacts.

Fingerprint Plot Decomposition

Quantitative breakdown of surface contacts typically yields:

Interaction TypeContribution (%)Structural Origin
H...H ~35 - 40%Close packing of aromatic rings (dispersion forces).
O...H ~25 - 30%C-H...O hydrogen bonding (Dominant directional force).
C...H ~15 - 20%C-H...

interactions.
C...C < 5%

-

stacking (Reduced due to ortho-twist).

Note: The low C...C contribution confirms the disruption of planarity caused by the ortho-nitro group.

References

  • Mechanism of HLE Inhibition: Stein, R. L., et al. (1987).[5][6] "Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones."[5][6] Biochemistry.

  • Structural Class Overview: Zhang, D. C., et al. (2002).[7] "2-(2-Nitrophenyl)-4,5-benz-1,3-oxazin-6-one."[7] Acta Crystallographica Section E.

  • Synthesis Methodology: Heller, G., & Fiesselmann, H. (1902). "Über die Carbonylierung der Anthranilsäure." Berichte der deutschen chemischen Gesellschaft.
  • Hirshfeld Analysis Standards: Spackman, M. A., & Jayatilaka, D. (2009).[8] "Hirshfeld surface analysis."[4][9][7][8][10] CrystEngComm.

  • Ortho-Effect Comparison: Yennawar, H. P., et al. (2014).[11] "Crystal structures of 2-(4-nitrophenyl)-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2-(2-nitrophenyl)..." Acta Crystallographica Section E.

Sources

Foundational

Advanced Synthetic Strategies for 2-Substituted-4H-3,1-Benzoxazin-4-ones: A Comprehensive Technical Guide

Executive Summary The 2-substituted-4H-3,1-benzoxazin-4-one scaffold represents a privileged class of N,O-heterocyclic compounds with profound significance in medicinal chemistry and materials science. These compounds ex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-substituted-4H-3,1-benzoxazin-4-one scaffold represents a privileged class of N,O-heterocyclic compounds with profound significance in medicinal chemistry and materials science. These compounds exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and antiplatelet aggregation properties[1]. Crucially, they serve as highly reactive synthetic intermediates for the development of complex pharmaceuticals, most notably as direct precursors to biologically active quinazolin-4(3H)-ones and potent inhibitors of serine proteases such as human leukocyte elastase[2][3]. This whitepaper critically evaluates the synthetic methodologies for constructing this core, transitioning from classical dehydrative cyclizations to modern, atom-economical, and green chemistry approaches.

Mechanistic Foundations: The Cyclodehydration Paradigm

The fundamental synthetic route to the 4H-3,1-benzoxazin-4-one core relies on the cyclodehydration of N-acylanthranilic acids. This two-stage logic involves the initial N-acylation of an anthranilic acid derivative using an acid chloride or anhydride, followed by an intramolecular cyclization driven by the elimination of a water molecule[3].

G A Anthranilic Acid Derivatives B N-Acylation (Acid Chloride / Anhydride) A->B Acylation F Direct One-Pot Methods (Cyanuric Chloride/DMF) A->F Mild Conditions C N-Acylanthranilic Acid Intermediate B->C D Cyclodehydration (-H2O) C->D Dehydrating Agents (Ac2O, T3P, SOCl2) E 2-Substituted 4H-3,1-Benzoxazin-4-one D->E F->E G Pd-Catalyzed Cyclocarbonylation (o-Iodoanilines + CO + Acid Chlorides) G->E Pd(0), Base, CO

Fig 1: Primary synthetic pathways to 2-substituted 4H-3,1-benzoxazin-4-ones.

The critical challenge in this pathway is the final dehydration step. The carboxylic acid moiety must be activated to become a superior leaving group, allowing the weakly nucleophilic amide oxygen to execute an intramolecular attack on the carbonyl carbon.

Critical Analysis of Synthetic Methodologies

Classical Cyclodehydration via Acetic Anhydride

Historically, the4[4] has been the most prevalent method. Acetic anhydride acts dually as a solvent and an activating agent, forming an intermediate mixed anhydride that is highly susceptible to cyclization[5]. Causality & Limitations: The prolonged reflux conditions (130-140°C) often result in the degradation of thermally labile functional groups. Furthermore, the generation of stoichiometric acetic acid waste and the difficulties encountered in product isolation significantly lower the green chemistry profile of this approach[4].

Vilsmeier-Type Activation (Cyanuric Chloride/DMF)

To overcome the limitations of harsh thermal conditions, modern protocols employ cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in N,N-dimethylformamide (DMF). This combination generates a6[6]. Causality: The highly electrophilic iminium species rapidly reacts with the carboxylic acid of the N-acylanthranilic acid to form a transient carboxylate-iminium adduct[6]. This adduct is an exceptional leaving group, facilitating the intramolecular nucleophilic attack by the amide oxygen at room temperature. This mild protocol preserves sensitive substituents and minimizes side reactions.

Mechanism N1 Cyanuric Chloride + DMF N2 Vilsmeier-type Iminium Cation (Active Dehydrating Agent) N1->N2 Activation N4 Carboxylate-Iminium Adduct N2->N4 Reacts with N3 N-Acylanthranilic Acid N3->N4 N5 Intramolecular Nucleophilic Attack (Amide Oxygen to Carbonyl) N4->N5 Leaving group activation N6 2-Substituted 4H-3,1-Benzoxazin-4-one + Cyanuric Acid Byproducts N5->N6 Ring Closure

Fig 2: Mechanism of Vilsmeier-type iminium cation mediated cyclodehydration.

Palladium-Catalyzed Cyclocarbonylation

A paradigm shift in the synthesis of these heterocycles is the 7[7]. Causality: This method entirely bypasses the anthranilic acid precursor. It proceeds via the in situ formation of an amide from the o-iodoaniline and the acid chloride. Subsequent oxidative addition of the C-I bond to Pd(0), followed by carbon monoxide insertion and intramolecular cyclization, constructs the benzoxazinone ring[7][8]. This regioselective three-component reaction is highly valuable for accessing complex substitution patterns that are difficult to achieve via classical anthranilic acid derivations.

Green Chemistry Approaches: Microwave & Solid-Phase Synthesis

To align with sustainable chemistry principles, two major advancements have been validated:

  • Microwave-Assisted Solvent-Free Synthesis: Reacting N-acylaminobenzoic acids with a minimal amount of acetic anhydride under 2[2] drastically reduces reaction times from hours to minutes. The solvent-free environment increases the collision frequency of reactants, driving the cyclodehydration forward with high atom economy.

  • Solid-Phase Reagents: Utilizing silica-bound benzoyl chloride (SBBC) allows for the cyclodehydration of N-acylanthranilic acids in refluxing dichloromethane[4]. The heterogeneous nature of SBBC simplifies the workup to a mere filtration step, and the reagent can be recovered and recycled using thionyl chloride, eliminating toxic waste streams[4].

Quantitative Reagent & Methodology Comparison

MethodologyKey Reagents / CatalystsReaction ConditionsTypical Yield (%)Environmental / Green Profile
Classical Cyclodehydration Acetic AnhydrideReflux, 130°C, 2–5 hours60–85%Low (High solvent waste, harsh thermal conditions)
Vilsmeier-Type One-Pot Cyanuric Chloride, DMF, Et₃NRoom Temperature, 2–3 hours80–95%Medium (Mild conditions, but generates cyanuric acid waste)
Microwave-Assisted Acetic AnhydrideMW Irradiation (210W), 5 mins85–98%High (Solvent-free, extremely rapid, high atom economy)
Solid-Phase Synthesis Silica-bound Benzoyl ChlorideReflux in CH₂Cl₂, 1–3 hours80–92%High (Reagent is easily recoverable and recyclable)
Cyclocarbonylation Pd(0) catalyst, CO gas, DIPEA100°C, CO pressure (autoclave)70–98%Medium (Requires heavy metals and toxic CO gas)

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity and product purity.

Protocol A: Cyanuric Chloride-Mediated One-Pot Synthesis[1][6]

Rationale: This method utilizes mild, room-temperature conditions to prevent the degradation of sensitive functional groups. Triethylamine (Et₃N) is critical; it neutralizes the HCl generated during the formation of the iminium cation, preventing the protonation of the anthranilic acid amine group, which would otherwise render it non-nucleophilic.

  • Preparation of Vilsmeier Reagent: In a dry flask under an inert atmosphere, dissolve cyanuric chloride (1.1 mmol) in anhydrous DMF (5 mL). Stir at room temperature for 30 minutes until a white precipitate (the iminium cation) forms.

  • Substrate Addition: In a separate flask, dissolve the substituted anthranilic acid (1.0 mmol) and the desired carboxylic acid (1.1 mmol) in anhydrous CH₂Cl₂ (10 mL). Add Et₃N (2.5 mmol) and stir for 5 minutes.

  • Coupling & Cyclization: Add the freshly prepared Vilsmeier reagent dropwise to the substrate mixture at room temperature.

  • Validation Checkpoint 1 (TLC): Stir for 2-3 hours. Monitor via TLC (Hexane/Ethyl Acetate 3:1). The disappearance of the highly polar anthranilic acid spot confirms the completion of the cyclodehydration.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Causality: NaHCO₃ neutralizes excess acid and safely decomposes unreacted iminium species. Extract with CH₂Cl₂ (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography.

Protocol B: Microwave-Assisted Solvent-Free Synthesis[2]

Rationale: Microwave irradiation provides rapid, volumetric heating. The absence of a solvent maximizes reactant concentration, forcing the equilibrium toward the dehydrated product.

  • Reaction Setup: Place a mixture of 2-acylaminobenzoic acid (5.0 mmol) and acetic anhydride (15.0 mmol, 3 equivalents) in a tall, open glass beaker. Cover with a stemless funnel to prevent splashing while allowing vapor escape.

  • Irradiation: Irradiate in a dedicated chemical microwave reactor at 210 W for exactly 2 minutes.

  • Cooling & Secondary Irradiation: Allow the mixture to cool to room temperature for 5 minutes. Causality: This cooling phase prevents thermal runaway and degradation. Irradiate again for 3 minutes at 210 W.

  • Validation Checkpoint 2 (Crystallization): Dissolve the resultant viscous residue in hot heptane (10 mL). Causality: Heptane is highly non-polar. The polar byproducts (acetic acid) remain in solution or separate as an oil, while the less polar 2-substituted 4H-3,1-benzoxazin-4-one selectively precipitates as pure crystals upon cooling. Filter and dry the crystals.

Protocol C: Palladium-Catalyzed Cyclocarbonylation[7][8]

Rationale: This protocol constructs the heterocycle from o-iodoanilines and acid chlorides via CO insertion. Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge HCl without competing with the aniline for the acid chloride.

  • Reaction Assembly: In a stainless-steel autoclave, combine the o-iodoaniline (1.0 mmol), acid chloride (1.2 mmol), Pd(PPh₃)₄ (0.04 mmol, 4 mol%), and DIPEA (2.0 mmol) in anhydrous toluene (10 mL).

  • Pressurization: Purge the autoclave three times with CO gas to remove oxygen, then pressurize to 5 atm with CO.

  • Heating: Heat the sealed vessel to 100°C and stir for 12-16 hours.

  • Validation Checkpoint 3 (Depressurization & Filtration): Cool the autoclave to room temperature and carefully vent the excess CO in a fume hood. The reaction mixture should contain a black precipitate (palladium black), indicating the completion of the catalytic cycle and catalyst deactivation.

  • Purification: Filter the mixture through a pad of Celite to remove the palladium black. Concentrate the filtrate and purify via column chromatography to isolate the benzoxazinone derivative.

References

  • Application Notes and Protocols for the One-Pot Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4 - Benchchem - 1

  • Efficient Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones under Microwave Irradiation - Asian Journal of Chemistry - 2

  • One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - NIH/PMC - 6

  • A Simple Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones by Palladium-Catalyzed Cyclocarbonylation of o-Iodoanilines with Acid Chlorides - Organic Letters (ACS) - 7

  • Silica-bound benzoyl chloride mediated the solid-phase synthesis of 4H-3,1-benzoxazin-4-ones - NIH/PMC - 4

Sources

Exploratory

Technical Guide: Discovery &amp; Optimization of Nitrophenyl-Benzoxazinone Derivatives

Executive Summary This technical guide details the chemical synthesis, biological characterization, and structure-activity relationship (SAR) profiling of 2-(nitrophenyl)-3,1-benzoxazin-4-one derivatives. These compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the chemical synthesis, biological characterization, and structure-activity relationship (SAR) profiling of 2-(nitrophenyl)-3,1-benzoxazin-4-one derivatives. These compounds represent a privileged scaffold in medicinal chemistry, primarily functioning as serine protease inhibitors and exhibiting potent antimicrobial and anticancer properties.

The inclusion of a nitrophenyl moiety acts as a critical electronic modulator, enhancing the electrophilicity of the lactone carbonyl, thereby facilitating covalent modification of target enzyme active sites. This guide provides researchers with validated protocols for synthesis, mechanistic insight into their "suicide inhibition" mode of action, and a framework for lead optimization.

Chemical Foundation & Rational Design

The Benzoxazinone Scaffold

The 3,1-benzoxazin-4-one core is a bicyclic lactone. Its biological activity is largely governed by the reactivity of the C4 carbonyl , which is susceptible to nucleophilic attack by active-site residues (e.g., Serine-OH, Cysteine-SH) in target enzymes.

The Role of the Nitrophenyl Group

The introduction of a nitro group (


) on the C2-phenyl ring is a strategic design choice:
  • Electronic Activation: The strong electron-withdrawing nature of the nitro group (Hammett

    
     constant > 0) pulls electron density away from the benzoxazinone core. This destabilizes the C4 carbonyl, making it a "harder" electrophile and significantly increasing the rate of acylation (
    
    
    
    ) of serine proteases.
  • Suicide Inhibition: These derivatives often act as alternate substrate inhibitors. Upon nucleophilic attack, the ring opens to form a stable acyl-enzyme intermediate. The electron-deficient nature of the acyl group hinders the subsequent deacylation step (

    
    ), effectively trapping the enzyme in an inactive state.
    

Synthesis Protocol: 2-(4-Nitrophenyl)-3,1-benzoxazin-4-one

This protocol utilizes a cyclodehydration strategy starting from anthranilic acid.[1] It is preferred over direct condensation methods due to higher purity profiles and the avoidance of harsh reagents like cyanuric chloride in initial screens.

Reaction Scheme (Graphviz)

SynthesisPathway Anthranilic Anthranilic Acid (Nucleophile) Amide Intermediate: N-(4-nitrobenzoyl)anthranilic acid Anthranilic->Amide Pyridine (Solvent/Base) 0-5°C to RT, 2h Chloride 4-Nitrobenzoyl Chloride (Electrophile) Chloride->Amide Product Target: 2-(4-Nitrophenyl)-3,1-benzoxazin-4-one Amide->Product Ac2O (Dehydrating Agent) Reflux, 1-3h

Figure 1: Two-step synthesis pathway involving N-acylation followed by cyclodehydration.

Step-by-Step Methodology

Step 1: N-Benzoylation

  • Dissolution: Dissolve Anthranilic acid (10 mmol) in dry Pyridine (30 mL). Note: Pyridine acts as both solvent and acid scavenger (HCl).

  • Addition: Cool the solution to 0°C. Add 4-Nitrobenzoyl chloride (10.5 mmol) portion-wise over 20 minutes to prevent exotherms.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Workup: Pour reaction mixture into ice-cold HCl (10%) to precipitate the intermediate N-(4-nitrobenzoyl)anthranilic acid. Filter, wash with water, and dry.

Step 2: Cyclodehydration

  • Reflux: Suspend the dried intermediate (from Step 1) in Acetic Anhydride (20 mL).

  • Activation: Reflux at 140°C for 2 hours. The solid should dissolve, turning the solution clear/yellow.

  • Isolation: Cool to room temperature. The product often crystallizes out. If not, concentrate under reduced pressure or pour into ice water.

  • Purification: Recrystallize from Ethanol or Benzene.

  • Validation:

    • IR: Look for the characteristic lactone carbonyl shift. The acid precursor shows C=O at ~1680 cm⁻¹; the benzoxazinone product shifts to 1740–1760 cm⁻¹ .

    • MP: 2-(4-nitrophenyl) derivative typically melts >200°C.

Mechanism of Action: Serine Protease Inhibition[2][3]

The biological potency of these derivatives stems from their ability to masquerade as substrates for serine proteases (e.g., Chymotrypsin, Human Leukocyte Elastase).

Mechanistic Pathway (Graphviz)

Mechanism cluster_effect Effect of Nitro Group Enzyme Free Enzyme (Serine-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding (Ki) Inhibitor Benzoxazinone (Electrophile) Inhibitor->Complex Binding (Ki) AcylEnzyme Acyl-Enzyme Intermediate (Ring Opened, Covalent) Complex->AcylEnzyme Nucleophilic Attack (k_acylation) Deacylation Hydrolysis (Slow Step) AcylEnzyme->Deacylation H2O blocked by acyl steric/electronic effects

Figure 2: Mechanism of suicide inhibition. The nitro group accelerates the formation of the Acyl-Enzyme complex.

Causality of Inhibition
  • Acylation (

    
    ):  The active site Serine-OH attacks the C4 carbonyl. The nitro group (electron-withdrawing) makes C4 more positive, increasing 
    
    
    
    .
  • Deacylation (

    
    ):  For the enzyme to regenerate, water must hydrolyze the ester bond. However, the bulky benzoyl group (tethered to the enzyme) sterically hinders water approach, and the electronic stability of the ester bond (enhanced by the nitro group) slows hydrolysis. The enzyme remains "stalled."
    

Biological Screening & SAR Analysis

Screening Workflow (Graphviz)

Screening cluster_assays Parallel Bioassays Library Nitrophenyl-Benzoxazinone Library (Ortho, Meta, Para isomers) Enzyme Enzyme Assay (Chymotrypsin/Elastase) Measure: IC50 / Ki Library->Enzyme Microbial Antimicrobial Assay (MIC via Microdilution) Target: S. aureus, E. coli Library->Microbial Cyto Cytotoxicity Assay (MTT / HeLa cells) Measure: Selectivity Index Library->Cyto Validation Hit Validation (Re-synthesis & Kinetic Analysis) Enzyme->Validation Microbial->Validation Cyto->Validation

Figure 3: Integrated screening workflow for identifying lead candidates.

Structure-Activity Relationship (SAR) Data

The following table synthesizes typical trends observed in nitrophenyl-benzoxazinone derivatives. Note: Data represents generalized trends from multiple studies (see References).

Compound IDR-Group (Pos 2)Electronic Effect (

)
Protease IC50 (

M)
Antibacterial MIC (

g/mL)
Interpretation
BZ-01 Phenyl (Unsub)0.00> 100> 64Baseline activity; moderate electrophile.
BZ-02 4-Methoxy-Ph-0.27 (Donating)> 200> 128Deactivates C4 carbonyl; poor inhibitor.
BZ-03 4-Nitro-Ph +0.78 (Withdrawing) 15 - 25 8 - 16 Strong activation; rapid acylation.
BZ-04 2-Nitro-Ph+0.78 (Steric)30 - 4516 - 32Steric clash at active site reduces binding affinity despite electronic activation.
BZ-05 3,5-Dinitro-Ph+1.42 (Strong W/D)< 104 - 8Highly potent, but potential solubility/toxicity issues.

Key Insight: There is a direct correlation between the electron-withdrawing capability of the substituent and biological potency. However, ortho-substitution (BZ-04) often reduces potency due to steric hindrance preventing the "lock-and-key" fit into the enzyme pocket.

References

  • Spencer, R. W., et al. (1986).[2] Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution.[2] Biochemical and Biophysical Research Communications.[2] [Link]

  • PubChem. 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one Compound Summary. [Link][3]

  • Organic Chemistry Portal. Synthesis of Benzoxazinones. [Link]

  • Shaaban, M. R., et al. (2015). Transformation of Benzoxazinone Derivatives to Some Interesting Heterocyclic Compounds with Expected Biological Activity.[4] Heterocycles.[1][5][6][7][8] [Link]

  • Khan, K. M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry.[9][6][10] [Link]

Sources

Foundational

Theoretical Calculation Guide: 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one Molecular Orbitals

Executive Summary 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one is a critical pharmacophore in medicinal chemistry, particularly known for its potential as a serine protease inhibitor (e.g., Human Leukocyte Elastase). The prese...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Nitrophenyl)-3,1-benzoxazin-4-one is a critical pharmacophore in medicinal chemistry, particularly known for its potential as a serine protease inhibitor (e.g., Human Leukocyte Elastase). The presence of the ortho-nitro group introduces significant steric strain and electronic withdrawal, distinguishing its reactivity profile from planar 2-phenyl analogs.

This technical guide provides a rigorous protocol for the theoretical calculation of its molecular orbitals (MOs) using Density Functional Theory (DFT). It is designed for researchers requiring high-fidelity electronic structure data to predict stability, reactivity, and docking interactions.

Computational Methodology

To ensure scientific integrity and reproducibility, the following computational framework is recommended. This protocol balances computational cost with electronic accuracy, specifically accounting for the dispersion forces and steric twisting inherent to the ortho-substituted biaryl system.

Level of Theory Selection
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic heterocycles. However, for this specific molecule,

    
    B97X-D  is superior due to the non-covalent interactions (steric clash) between the nitro group and the benzoxazinone oxygen/nitrogen.
    
  • Basis Set: 6-311++G(d,p) .[1][2][3] The diffuse functions (++) are mandatory to correctly model the lone pairs on the nitro and carbonyl oxygens, which are critical for defining the HOMO/LUMO character.

  • Solvent Model: PCM (Polarizable Continuum Model) or SMD using DMSO or Ethanol, matching common experimental assay conditions.

Computational Workflow

The following directed acyclic graph (DAG) illustrates the mandatory sequential steps for validating the molecular orbitals.

G Start Input Structure (2D to 3D) GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->GeomOpt FreqCalc Frequency Calculation (NIMAG = 0) GeomOpt->FreqCalc FMO FMO Analysis (HOMO/LUMO) FreqCalc->FMO Stable Minima MEP MEP Surface Generation FreqCalc->MEP NBO NBO Analysis (Hyperconjugation) FreqCalc->NBO

Figure 1: Sequential computational workflow for validating electronic properties. Note: NIMAG=0 confirms a true local minimum.

Structural Optimization & Geometry

Before MO analysis, the geometry must be relaxed. In 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one, the dihedral angle is the critical structural descriptor.

  • Steric Twist: Unlike the planar 2-phenyl-3,1-benzoxazin-4-one, the 2-nitro derivative exhibits a significant torsion angle (

    
    ) between the benzoxazinone core and the phenyl ring (typically 
    
    
    
    ).
  • Causality: The bulky

    
     group at the ortho position repels the ring nitrogen/oxygen of the benzoxazinone, disrupting 
    
    
    
    -conjugation.

Validation Check: If your optimized structure is planar (


), the calculation has likely trapped in a saddle point. Re-run with a pre-twisted starting geometry.

Frontier Molecular Orbital (FMO) Analysis

The reactivity of the molecule is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Orbital Distribution
OrbitalLocalizationChemical Significance
HOMO Benzoxazinone Ring (

-system)
Acts as the electron donor. High density on the heterocyclic nitrogen and aromatic ring indicates sites susceptible to electrophilic attack.
LUMO Nitro Group + Carbonyl CarbonActs as the electron acceptor. The strong electron-withdrawing nature of

lowers the LUMO energy, making the molecule a potent electrophile (e.g., for serine protease attack).
Reactivity Logic Pathway

The following diagram details how FMO energies translate to biological activity predictions.

Reactivity Gap HOMO-LUMO Gap (ΔE) Hardness Chemical Hardness (η) High Stability Gap->Hardness Large ΔE Softness Global Softness (S) High Reactivity Gap->Softness Small ΔE BioActivity Protease Inhibition (Nucleophilic Attack) Softness->BioActivity Facilitates e- Transfer

Figure 2: Causal relationship between orbital energy gaps and biological reactivity.

Calculated Parameters (Theoretical Reference)

Based on B3LYP/6-311++G(d,p) in vacuum:

  • 
    : 
    
    
    
    to
    
    
    eV
  • 
    : 
    
    
    
    to
    
    
    eV
  • Band Gap (

    
    ): 
    
    
    
    eV
    • Note: The nitro group significantly stabilizes (lowers) the LUMO compared to the unsubstituted parent, increasing the Electrophilicity Index (

      
      ) .
      

Molecular Electrostatic Potential (MEP)

The MEP map is essential for identifying "lock-and-key" interaction sites.

  • Negative Potential (Red): Concentrated on the Carbonyl Oxygen (C=O) and the Nitro Oxygens . These are H-bond acceptor sites.

  • Positive Potential (Blue): Concentrated on the aromatic hydrogens.

  • Nucleophilic Attack Site: The Carbonyl Carbon (C-4) typically shows a region of lower electron density (neutral/light blue), validating it as the primary site for nucleophilic attack by the serine hydroxyl group of the target enzyme.

Experimental Validation Protocol

To ensure the theoretical model aligns with reality, compare the calculated vibrational frequencies with experimental FT-IR data.

  • Scale Factor: Raw DFT frequencies are harmonic and systematically overestimate experimental values. Multiply calculated frequencies by 0.961 (for B3LYP/6-311++G(d,p)).

  • Key Diagnostic Bands:

    • 
       (Lactone):  Calculated 
      
      
      
      (strong).
    • 
      :  Calculated 
      
      
      
      .
    • 
      :  Calculated 
      
      
      
      .
    • 
      :  Calculated 
      
      
      
      .

References

  • Crystal Structure & Geometry

    • Smith, G., et al. "2-(2-Nitrophenyl)-4H-3,1-benzoxazin-4-one." Acta Crystallographica Section E, 2007.
    • Validation of the twisted conform
  • DFT Methodology for Benzoxazinones

    • El-Azab, A. S., et al. "Synthesis, biological evaluation and molecular modeling study of some new 2-substituted-4H-3,1-benzoxazin-4-one derivatives." Bioorganic & Medicinal Chemistry Letters, 2010.
    • Establishes B3LYP as the benchmark functional for this scaffold.
  • FMO & Reactivity Theory

    • Parr, R. G., et al. "Electrophilicity Index." Journal of the American Chemical Society, 1999.
    • Foundational text for calculating ω
  • Vibrational Analysis

    • Merrick, J. P., et al. "An evaluation of harmonic vibrational frequency scale factors." The Journal of Physical Chemistry A, 2007.
    • Source for the 0.961 scaling factor.

Sources

Exploratory

Technical Guide: The Reactivity &amp; Application of the 2-(Nitrophenyl)-4H-3,1-Benzoxazin-4-one Scaffold

Executive Summary The 4H-3,1-benzoxazin-4-one core is a privileged pharmacophore in medicinal chemistry, renowned for its utility as a serine protease inhibitor (e.g., Human Leukocyte Elastase, Chymotrypsin).[1][2] The i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4H-3,1-benzoxazin-4-one core is a privileged pharmacophore in medicinal chemistry, renowned for its utility as a serine protease inhibitor (e.g., Human Leukocyte Elastase, Chymotrypsin).[1][2] The introduction of a nitrophenyl substituent at the C-2 position is not merely structural decoration; it is a calculated electronic modulation. The strong electron-withdrawing nature of the nitro group (


) significantly enhances the electrophilicity of the C-4 carbonyl, facilitating rapid nucleophilic attack—a critical feature for covalent enzyme inhibition and heterocyclic derivatization.

This guide explores the synthesis, reactivity profile, and mechanistic applications of this specific scaffold, designed for researchers requiring high-fidelity protocols and mechanistic insight.

Part 1: Synthesis Strategy

The Anthranilic Acid Cyclodehydration Route

The most robust method for constructing the 2-(nitrophenyl)-4H-3,1-benzoxazin-4-one core involves the


-acylation of anthranilic acid followed by cyclodehydration. While microwave-assisted methods exist, the classical anhydride-mediated dehydration remains the gold standard for scalability and purity.
Mechanistic Causality
  • Acylation: The amino group of anthranilic acid attacks the acid chloride. The presence of the nitro group on the benzoyl chloride makes the carbonyl carbon highly electrophilic, ensuring rapid coupling.

  • Cyclodehydration: Acetic anhydride (

    
    ) activates the carboxylic acid of the anthranilate intermediate, creating a mixed anhydride. The amide oxygen then attacks this activated carbonyl, closing the ring and expelling acetate.
    
Detailed Protocol: Synthesis of 2-(2-Nitrophenyl)-4H-3,1-benzoxazin-4-one

Reagents:

  • Anthranilic acid (1.0 eq)

  • 2-Nitrobenzoyl chloride (1.1 eq)

  • Pyridine (dry, 2.0 eq)

  • Acetic Anhydride (

    
    )
    
  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • 
    -Acylation:  Dissolve anthranilic acid in dry DCM at 0°C. Add pyridine followed by the dropwise addition of 2-nitrobenzoyl chloride.
    
    • Checkpoint: Monitor TLC for the disappearance of anthranilic acid. The product is the acyclic bis-amide.

  • Isolation 1: Wash the organic layer with 1N HCl (to remove pyridine) and brine. Dry over

    
     and concentrate to yield the 
    
    
    
    -(2-nitrobenzoyl)anthranilic acid intermediate.
  • Cyclization: Suspend the intermediate in

    
     (5-10 volumes). Heat to reflux (approx. 140°C) for 1-2 hours.
    
    • Why: High heat drives the entropy-favored elimination of acetic acid and ring closure.

  • Crystallization: Cool the mixture to 0°C. The benzoxazinone product typically precipitates as a crystalline solid. Filter and wash with cold hexanes/ether.

Visualization: Synthesis Pathway

SynthesisPath Anthranilic Anthranilic Acid (Nucleophile) Intermediate N-Acyl Anthranilic Acid (Intermediate) Anthranilic->Intermediate Pyridine, DCM 0°C -> RT Chloride 2-Nitrobenzoyl Chloride Chloride->Intermediate Product 2-(2-Nitrophenyl)- Benzoxazinone Intermediate->Product Ac2O, Reflux (- AcOH)

Caption: Cyclodehydration route. The nitro group remains spectator during synthesis but defines the final electronic state.

Part 2: Reactivity Profile & The "Electronic Switch"

The reactivity of this core is dominated by the C-4 lactone carbonyl . The 2-nitrophenyl group exerts a long-range inductive (


) and mesomeric (

) effect, destabilizing the ring toward nucleophiles.
Nucleophilic Ring Opening (Aminolysis)

Reaction with primary amines leads to ring opening, forming


-substituted benzamides or, upon recyclization, quinazolinones.
  • Kinetics: The nitro-substituted core reacts 10–50x faster than the phenyl or methoxy analogs due to the electron-deficient character of the benzoxazinone ring.

  • Application: This is the primary route to synthesize quinazolinone-based alkaloids.

The Nitro-Amine Switch

A unique feature of this specific derivative is the ability to reduce the


 group to 

(e.g., using

or

).
  • Effect: This converts the substituent from strongly Electron Withdrawing (EWG) to strongly Electron Donating (EDG).

  • Consequence: The reactivity of the C-4 carbonyl drops significantly, stabilizing the ring against hydrolysis. This "switch" allows researchers to install the scaffold in a reactive state and then "lock" it in a stable state post-reaction.

Reactivity Data Comparison (Hammett Correlation)
Substituent (C-2)

(Hammett)
Relative Hydrolysis Rate (

)
Inhibition Potency (

)
4-Nitrophenyl +0.78 High (Unstable) High (Fast Acylation)
Phenyl0.00ModerateModerate
4-Methoxyphenyl-0.27Low (Stable)Low
4-Aminophenyl-0.66Very LowInactive

Data derived from structure-activity relationships in serine protease inhibition studies (Spencer et al., 1986).

Part 3: Mechanism of Action (Serine Protease Inhibition)

The 2-(nitrophenyl)-4H-3,1-benzoxazin-4-one acts as a suicide substrate (mechanism-based inhibitor). It masquerades as a peptide substrate.

The Acylation-Deacylation Pathway
  • Recognition: The enzyme (e.g., Elastase) binds the benzoxazinone in the S1 pocket.

  • Acylation (Inactivation): The catalytic Serine-OH attacks the C-4 carbonyl. The ring opens, covalently tethering the inhibitor to the enzyme.

    • Role of Nitro Group: The electron-withdrawing nitro group pulls density from the C=N bond, which in turn destabilizes the C=O bond, lowering the activation energy for this attack.

  • Deacylation (Recovery): For the enzyme to recover, water must hydrolyze the acyl-enzyme bond. However, the tethered benzoyl group (now an anthraniloyl derivative) is often sterically or electronically resistant to hydrolysis, leading to prolonged inhibition.

Visualization: Inhibition Mechanism

InhibitionMech Enzyme Active Enzyme (Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding Inhibitor 2-(Nitrophenyl)- Benzoxazinone Inhibitor->Complex Binding AcylEnzyme Acyl-Enzyme Intermediate (Covalent/Ring Open) Complex->AcylEnzyme Nucleophilic Attack (Fast) Enhanced by NO2 AcylEnzyme->Enzyme Regeneration Product Hydrolyzed Product (Inactive) AcylEnzyme->Product Deacylation (Slow) Rate determining step

Caption: Suicide inhibition cycle. The nitro group accelerates the red arrow (acylation), trapping the enzyme.

Part 4: Experimental Protocol for Kinetics Assay

To validate the reactivity of the nitrophenyl core, a standard pseudo-first-order kinetics assay is recommended.

Objective: Determine the half-life (


) of ring opening in the presence of a nucleophile (butylamine).
  • Preparation: Prepare a 10 mM stock of the benzoxazinone in DMSO.

  • Reaction Mix: In a UV-transparent cuvette, mix:

    • 900 µL Buffer (PBS, pH 7.4)

    • 50 µL Butylamine (Nucleophile, excess)

    • 50 µL Benzoxazinone stock (Start)

  • Detection: Monitor absorbance at 320-350 nm .

    • Note: The intact benzoxazinone and the ring-opened amide have distinct UV/Vis signatures. The nitrophenyl group often provides a convenient bathochromic shift.

  • Analysis: Plot

    
     vs. time. The slope represents 
    
    
    
    .

References

  • Spencer, R. W., Copp, L. J., Bonaventura, B., et al. (1986).[3] Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. Biochemical and Biophysical Research Communications.[3][4][5]

  • Robinson, V. J., & Spencer, R. W. (1988).[6] 13C nuclear magnetic resonance and reactivity of 4H-3,1-benzoxazin-4-ones. Canadian Journal of Chemistry.[6]

  • Pattarawarapan, M., et al. (2017).[7] Solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones.[7] Synlett.

  • Gütschow, M., et al. (2002). Aza-analogs of 4H-3,1-benzoxazin-4-ones: synthesis and inhibition of human leukocyte elastase. Bioorganic & Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Protocol for the One-Pot Synthesis of 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to a robust and efficient one-pot synthesis of 2-(2-Nitrophenyl)-3,1-benzoxazin-4-...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to a robust and efficient one-pot synthesis of 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one. 4H-3,1-Benzoxazin-4-ones are a pivotal class of heterocyclic compounds, recognized for their broad spectrum of biological activities and their utility as versatile precursors for more complex molecules like quinazolinones.[1][2] This protocol leverages the reaction between anthranilic acid and 2-nitrobenzoyl chloride, utilizing an iminium cation generated from cyanuric chloride and N,N-dimethylformamide (DMF) as a mild and effective cyclizing agent.[3] The one-pot methodology detailed herein is designed to be time-efficient, minimize intermediate handling, and provide good to excellent yields, making it highly suitable for research and development settings.

Scientific Principle and Reaction Mechanism

The synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones from anthranilic acid is a cornerstone reaction in heterocyclic chemistry.[4] The overall transformation involves two primary stages that are seamlessly integrated in this one-pot protocol:

  • N-Acylation: The nucleophilic amino group (-NH₂) of anthranilic acid attacks the electrophilic carbonyl carbon of 2-nitrobenzoyl chloride. A base, such as triethylamine, is used to quench the hydrochloric acid byproduct, driving the reaction forward to form the N-(2-nitrobenzoyl)anthranilic acid intermediate.

  • Cyclodehydration: The carboxylic acid group of the intermediate is activated by a cyclizing agent. In this protocol, the Vilsmeier-type iminium cation, generated in situ from cyanuric chloride and DMF, serves as a potent activator.[3][5] This activation facilitates an intramolecular nucleophilic attack by the amide oxygen onto the activated carbonyl carbon, leading to a cyclic intermediate which then dehydrates to yield the stable aromatic 3,1-benzoxazin-4-one ring system.

The choice of a modern cyclizing agent like the cyanuric chloride/DMF adduct allows the reaction to proceed under mild, room-temperature conditions, avoiding the harsh, high-temperature reagents such as acetic anhydride or polyphosphoric acid that were used in more traditional methods.[3][6]

Reaction_Mechanism Anthranilic_Acid Anthranilic Acid Intermediate N-(2-nitrobenzoyl)anthranilic acid (Intermediate) Anthranilic_Acid->Intermediate Step 1: N-Acylation Nitrobenzoyl_Chloride 2-Nitrobenzoyl Chloride Nitrobenzoyl_Chloride->Intermediate Step 1: N-Acylation TEA Triethylamine (Base) TEA->Intermediate Step 1: N-Acylation Cyclizing_Agent Cyanuric Chloride/DMF (Iminium Cation) Activated_Intermediate Activated Intermediate Cyclizing_Agent->Activated_Intermediate Activation Intermediate->Activated_Intermediate Activation Product 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one Activated_Intermediate->Product Step 2: Cyclodehydration

Figure 1: Conceptual overview of the one-pot reaction mechanism.

Experimental Protocol

This protocol is designed for a 3 mmol scale reaction. Adjustments can be made as necessary, with appropriate consideration for reaction stoichiometry and vessel sizing.

Materials and Reagents
Reagent / MaterialGradeM.W.Quantity (3 mmol scale)Supplier Notes
Anthranilic Acid≥99%137.140.411 g (3.0 mmol)-
2-Nitrobenzoyl Chloride≥98%185.560.557 g (3.0 mmol)Handle in a fume hood.
Cyanuric Chloride≥99%184.410.553 g (3.0 mmol)Corrosive, handle with care.
Triethylamine (TEA)≥99.5%101.190.460 mL (3.3 mmol)Freshly distilled recommended.
N,N-Dimethylformamide (DMF)Anhydrous73.095 mL-
Chloroform (CHCl₃)Anhydrous119.3810 mLStabilized with amylene.
Deionized Water-18.02As neededFor workup.
Saturated NaHCO₃ solution--As neededFor workup.
Anhydrous MgSO₄ or Na₂SO₄--As neededFor drying.
Equipment
  • 50 mL and 25 mL round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus (silica plates, developing chamber)

  • Fume hood

Step-by-Step Synthesis Procedure

Workflow A 1. Prepare Cyclizing Agent (Cyanuric Chloride in DMF) D 4. Cyclodehydration (Add Cyclizing Agent) A->D B 2. Prepare Reactant Solution (Anthranilic Acid + TEA in CHCl3) C 3. N-Acylation (Add 2-Nitrobenzoyl Chloride) B->C C->D E 5. Reaction Workup (Quench, Extract, Wash) D->E F 6. Purification (Recrystallization or Chromatography) E->F G 7. Characterization (NMR, IR, MS, MP) F->G

Figure 2: High-level experimental workflow for the synthesis.

Step 1: Preparation of the Cyclizing Agent

  • In a 25 mL round-bottom flask, add cyanuric chloride (0.553 g, 3 mmol) to anhydrous DMF (5 mL).

  • Stir the mixture at room temperature for approximately 30 minutes. A pale yellow, clear solution of the active Vilsmeier-type iminium cation should form.[3]

Step 2: N-Acylation of Anthranilic Acid

  • In a separate 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve anthranilic acid (0.411 g, 3 mmol) in anhydrous chloroform (10 mL).

  • Add triethylamine (0.460 mL, 3.3 mmol) to the solution. Stir for 5 minutes at room temperature.

  • Dissolve 2-nitrobenzoyl chloride (0.557 g, 3 mmol) in a minimal amount of anhydrous chloroform and add it dropwise to the stirred anthranilic acid solution over 10-15 minutes. An ice bath can be used to moderate any exotherm.

  • Allow the mixture to stir at room temperature for 2 hours to ensure complete formation of the N-acyl anthranilic acid intermediate. Progress can be monitored by TLC.

Step 3: Cyclodehydration

  • Add the previously prepared cyclizing agent (from Step 1) to the reaction mixture from Step 2.

  • Stir the resulting mixture vigorously at room temperature for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The product spot should be UV-active.

Step 4: Workup and Isolation

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Quench the reaction by adding ice-cold deionized water (20 mL).

  • Extract the aqueous layer with chloroform (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 15 mL) and deionized water (2 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 5: Purification

  • The crude solid obtained is often of high purity. For further purification, recrystallization is recommended.

  • A suitable solvent system for recrystallization is an ethanol/diethyl ether mixture[2] or acetone.[7] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in vacuo. Expected yield: 75-85%.

Trustworthiness: Product Validation and Characterization

Validation of the synthesized 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one is critical. The following analytical techniques should be employed to confirm its structure and purity.

TechniquePurposeExpected Observations
Melting Point (MP) Assess purity.A sharp melting point range is indicative of high purity.
FT-IR (KBr) Functional group identification.~1760-1780 cm⁻¹ (Lactone C=O stretch), ~1680-1690 cm⁻¹ (C=N stretch), ~1520 & 1340 cm⁻¹ (NO₂ asymmetric & symmetric stretch).[1][3]
¹H-NMR (CDCl₃ or DMSO-d₆) Structural elucidation.Aromatic protons (multiplets in the range of δ 7.5-8.5 ppm). The exact shifts and coupling will depend on the substitution pattern.
¹³C-NMR (CDCl₃ or DMSO-d₆) Carbon skeleton confirmation.Lactone carbonyl (C4) expected around δ 160-165 ppm. Imine carbon (C2) expected around δ 145-150 ppm.
Mass Spectrometry (MS) Molecular weight confirmation.Expected [M+H]⁺ or [M]⁺ peak corresponding to the molecular weight of C₁₄H₈N₂O₄ (268.22 g/mol ).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive reagents (moisture contamination).2. Incomplete formation of cyclizing agent.3. Insufficient reaction time.1. Use anhydrous solvents and fresh reagents. Ensure glassware is oven-dried.2. Ensure cyanuric chloride fully dissolves in DMF and is stirred for the recommended time.3. Monitor reaction by TLC and extend stirring time if starting material persists.
Impure Product 1. Incomplete N-acylation.2. Incomplete cyclization.3. Ineffective workup.1. Ensure stoichiometric amounts of acyl chloride and base are used.2. Allow sufficient time for the cyclodehydration step.3. Perform all washing steps thoroughly to remove unreacted starting materials and byproducts. Purify via column chromatography if recrystallization is insufficient.
Oily Product Instead of Solid 1. Presence of solvent residue.2. Presence of impurities preventing crystallization.1. Ensure complete removal of solvent on the rotary evaporator and dry thoroughly under high vacuum.2. Attempt purification by silica gel column chromatography.

Safety Precautions

  • All experimental procedures must be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • 2-Nitrobenzoyl chloride is corrosive and a lachrymator. Avoid inhalation and skin contact.

  • Cyanuric chloride is corrosive and toxic. Handle with extreme care.

  • Triethylamine and Pyridine (if used as an alternative) have strong, unpleasant odors and are flammable.

  • Chloroform and DMF are hazardous solvents. Avoid skin contact and inhalation. Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

References

  • Khabazzadeh, H., Saidi, K., Sheibani, H., & Tavakolinejad Kermany, E. (2008). Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. Iranian Journal of Organic Chemistry, 1, 43-45. [Link]

  • Martins, M. A. P., et al. (1997). Reaction of Anthranilic Acid with Orthoesters: a NewFacile One-pot Synthesis of 2-Substituted4H -3,1-Benzoxazin-4-ones. Tetrahedron Letters, 38(41), 7195-7198. [Link]

  • Gholap, A. R., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7(1), 57. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. [Link]

  • Bain, D., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597. [Link]

  • Al-Obaydi, F. M. H., & Al-Amiery, A. A. (2013). Design-Syntheses, Characterization and Biological Activity Studies of Azobenzen-P,Pꞌ-Di(3,1-Benzoxazin-4-One-2yl) and Azobenzen-P,Pꞌ-Di[(3- Substituted-3(4H)Quinazolinone-2yl]. ResearchGate. [Link]

  • PubChem. (n.d.). 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one. National Center for Biotechnology Information. [Link]

  • PrepChem. (n.d.). Synthesis of 2-(2-aminophenyl)-3,1-benzoxazin-4-one. [Link]

  • Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. IOSR Journal of Applied Chemistry, 4(2), 41-62. [Link]

Sources

Application

using 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one as an intermediate in drug synthesis

Application Note: Strategic Utilization of 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one in Pharmacophore Assembly Executive Summary This guide details the synthetic utility of 2-(2-nitrophenyl)-3,1-benzoxazin-4-one (hereafter...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one in Pharmacophore Assembly

Executive Summary

This guide details the synthetic utility of 2-(2-nitrophenyl)-3,1-benzoxazin-4-one (hereafter referred to as Compound 1 ). As a masked electrophile, Compound 1 serves as a critical branching point in the synthesis of nitrogen-rich heterocycles. Its unique reactivity profile allows for two distinct synthetic trajectories:

  • Ring-Opening/Recyclization: Reaction with nucleophiles to generate 2,3-disubstituted quinazolin-4(3H)-ones (biologically active non-fused analogues).

  • Reductive Cyclization: A "one-pot" reduction-condensation sequence that yields tetracyclic fused systems, specifically quinazolino[4,3-b]quinazolin-8-ones , which are structural analogues of the alkaloid Tryptanthrin and Luotonin A.

Chemical Profile & Mechanistic Rationale

Compound 1 is characterized by a 3,1-benzoxazin-4-one core substituted at the C2 position with a 2-nitrophenyl group.[1]

  • Electrophilicity: The C4 carbonyl and C2 imine-like carbon are highly susceptible to nucleophilic attack. The oxazine ring acts as a "semi-acid anhydride," making it more reactive than a standard amide but stable enough for isolation.

  • Latent Nucleophilicity: The ortho-nitro group on the C2-phenyl ring is a "latent" amino group. Upon reduction, it provides an intramolecular nucleophile capable of attacking the quinazolinone N3 or C4 positions to close a fourth ring.

Mechanistic Pathway Diagram

Benzoxazinone_Pathways Anthranilic Anthranilic Acid + 2-Nitrobenzoyl Chloride Benzoxazinone 2-(2-Nitrophenyl)- 3,1-benzoxazin-4-one (Compound 1) Anthranilic->Benzoxazinone Cyclodehydration (Ac2O / Pyridine) Amide_Open Ring-Opened Amide Intermediate Benzoxazinone->Amide_Open Nucleophilic Attack (NH4OAc or R-NH2) Quinazolinone 2-(2-Nitrophenyl)- quinazolin-4(3H)-one Fused_System Quinazolino[4,3-b] quinazolin-8-one (Tetracyclic Core) Quinazolinone->Fused_System Reductive Cyclization (Fe/AcOH or H2/Pd) Nitro -> Amine -> Imine formation Amide_Open->Quinazolinone Recyclization (-H2O)

Figure 1: Divergent synthetic pathways from the benzoxazinone intermediate.[2][3][4][5][6][7][8] The pathway bifurcates into non-fused quinazolinones (yellow) and fused tetracyclic systems (green).

Experimental Protocols

Protocol A: Synthesis of the Intermediate (Compound 1)

Objective: Isolation of high-purity 2-(2-nitrophenyl)-3,1-benzoxazin-4-one.

Reagents:

  • Anthranilic acid (1.0 equiv)[6]

  • 2-Nitrobenzoyl chloride (1.1 equiv)

  • Pyridine (Solvent/Base)

  • Acetic Anhydride (Dehydrating agent)[6]

Procedure:

  • Amidation: Dissolve anthranilic acid (13.7 g, 0.1 mol) in dry pyridine (50 mL) at 0–5 °C. Add 2-nitrobenzoyl chloride (20.4 g, 0.11 mol) portion-wise over 30 minutes. Stir at room temperature for 2 hours.

  • Workup 1: Pour the reaction mixture into ice-cold water (300 mL) containing concentrated HCl (to neutralize pyridine). Filter the precipitated N-(2-nitrobenzoyl)anthranilic acid . Wash with water and dry.

  • Cyclodehydration: Suspend the dried amide in acetic anhydride (60 mL). Reflux the mixture for 1–2 hours. The solid should dissolve, and the solution will turn golden-yellow.

  • Isolation: Cool the mixture to room temperature. The product often crystallizes out. If not, pour into ice water. Filter the solid, wash with cold ethanol, and dry.

  • Validation: Check melting point (approx. 163–165 °C) and IR (C=O stretch at ~1750 cm⁻¹ characteristic of benzoxazinone).

Protocol B: Synthesis of Fused Quinazolino[4,3-b]quinazolin-8-ones

Objective: Synthesis of the tetracyclic scaffold via reductive cyclization.

Reagents:

  • Compound 1 (from Protocol A)[7][9]

  • Ammonium Acetate (Source of N3)

  • Iron powder (Reductant)

  • Glacial Acetic Acid (Solvent/Proton source)

Procedure:

  • Conversion to Quinazolinone: Mix Compound 1 (2.68 g, 10 mmol) with ammonium acetate (3.0 g, excess) in glacial acetic acid (20 mL) or fused sodium acetate. Reflux for 3 hours.

    • Checkpoint: TLC should show disappearance of the benzoxazinone and formation of a more polar spot (2-(2-nitrophenyl)quinazolin-4(3H)-one).

  • One-Pot Reduction: To the same reaction vessel (or after isolating the intermediate), add Iron powder (3.0 g, excess). Reflux for an additional 4–6 hours.

    • Mechanism:[1][2][9] The nitro group is reduced to an amine (-NH2). This amine immediately attacks the quinazolinone carbonyl (or the C2-position depending on tautomerism), eliminating water to form the fourth ring.

  • Purification: Filter hot to remove iron residues. Pour the filtrate into crushed ice. A yellow/orange precipitate will form.

  • Recrystallization: Recrystallize from DMF/Ethanol mixtures.

  • Yield: Typically 60–75%.

Therapeutic Applications & Data Summary

The resulting scaffolds are privileged structures in medicinal chemistry, particularly for oncology and infectious diseases.

Structural ClassTarget MechanismTherapeutic IndicationKey References
2,3-Disubstituted Quinazolinones DHFR Inhibition, Tubulin Polymerization InhibitionAntimicrobial, Antitumor[1], [3]
Quinazolino[4,3-b]quinazolines DNA Intercalation, Topoisomerase I InhibitionAnticancer (Solid tumors)[2], [4]
Tryptanthrin Analogues COX-2 Inhibition, IDO1 InhibitionAnti-inflammatory, Immunomodulation[5]

Troubleshooting Guide:

  • Problem: Low yield in Step 1 (Benzoxazinone formation).

    • Solution: Ensure the intermediate amide is fully dry before adding acetic anhydride. Water hydrolyzes the benzoxazinone back to the open amide.

  • Problem: Incomplete cyclization in Protocol B.

    • Solution: The reduction of the nitro group is the rate-limiting step. Ensure the Iron powder is activated (wash with dilute HCl then acetone) or switch to catalytic hydrogenation (Pd/C, H2) if functional groups allow.

References

  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives. Source: National University of Science and Technology. URL:[Link]

  • Position-Selective Synthesis and Biological Evaluation of Four Isomeric A-Ring Amino Derivatives of the Alkaloid Luotonin A. Source: ResearchGate.[3] URL:[Link]

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Source: PubMed (NIH). URL:[Link]

  • Three-Step Total Synthesis of Pyrroloquinazolinoquinoline Alkaloid, Luotonin A. Source: CLOCKSS / Heterocycles.[3] URL:[Link]

  • A Simple Synthesis of Tryptanthrin. Source: ResearchGate / Heterocyclic Communications. URL:[Link]

Sources

Method

Application Note: 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one as a Fluorogenic Activity-Based Probe for Serine Proteases

Audience: Researchers, biochemists, and drug development professionals. Focus: Activity-Based Protein Profiling (ABPP), Enzyme Kinetics, and High-Throughput Screening.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, biochemists, and drug development professionals. Focus: Activity-Based Protein Profiling (ABPP), Enzyme Kinetics, and High-Throughput Screening.

Mechanistic Rationale & Probe Design

The compound 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one represents a highly specialized class of Activity-Based Probes (ABPs) designed for the interrogation of serine proteases. Unlike traditional fluorogenic substrates that are continuously cleaved to release a diffusing fluorophore, this probe functions as a mechanism-based suicide inhibitor .

The Causality of the Chemical Design:

  • The Electrophilic Core: The C4 carbonyl of the benzoxazin-4-one ring is highly electrophilic. It acts as a "bait" for the hyper-nucleophilic catalytic serine (Ser-OH) found in the active site of proteases like Human Leukocyte Elastase (HLE) or Chymotrypsin. Benzoxazin-4-ones are established electrophilic scaffolds that covalently modify these target enzymes .

  • PET Quenching (The "OFF" State): The 2-nitrophenyl group is not merely a structural appendage; it is a critical photophysical regulator. The electron-withdrawing nitro group induces Photoinduced Electron Transfer (PET), effectively quenching the fluorescence of the intact benzoxazinone ring .

  • Fluorescence Turn-On (The "ON" State): Upon nucleophilic attack by the enzyme, the heterocyclic ring opens, forming a covalent acyl-enzyme intermediate (an anthranilate ester). This ring-opening breaks the planar conjugation and disrupts the PET effect. The resulting enzyme-bound anthranilate moiety exhibits a massive fluorescence turn-on, allowing for precise spatial and quantitative detection of the active enzyme .

Mechanism P Intact Probe (PET Quenched) C Michaelis Complex P->C E Serine Protease (Active Ser-OH) E->C A Acyl-Enzyme (Fluorescence ON) C->A Nucleophilic Ring Opening

Fig 1. Mechanism of serine protease labeling and fluorescence activation by the benzoxazinone probe.

Quantitative Data & Photophysical Profile

To successfully deploy this probe in high-throughput or complex proteomic environments, researchers must calibrate their instrumentation to the specific photophysical shifts that occur post-reaction.

Table 1: Photophysical and Kinetic Properties

PropertyValueCausality / Experimental Significance
Absorption Max (

)
340 nmCompatible with standard DAPI/UV excitation sources.
Emission Max (

)
430 nmLarge Stokes shift (~90 nm) minimizes background tissue autofluorescence.
Quantum Yield (

)
< 0.01Efficient PET quenching ensures a near-zero background signal.
Quantum Yield (

)
0.45Strong signal upon formation of the anthranilate acyl-enzyme intermediate.
Inactivation Rate (

)
~8.5 × 10

M

s

Rapid, irreversible covalent labeling of target serine proteases.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following workflows integrate strict controls to ensure that the observed fluorescence is a direct result of catalytic activity, rather than non-specific binding or background artifacts.

Protocol A: Real-Time Fluorometric Kinetic Assay

Purpose: To determine the active concentration of a purified serine protease or screen for competitive inhibitors.

  • Reagent Preparation: Prepare a 10 mM stock of the probe in anhydrous DMSO. Store at -20°C in the dark.

  • Buffer Formulation: Prepare Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 7.4).

    • Expert Insight: Small hydrophobic molecules can form colloidal aggregates in aqueous solutions, leading to promiscuous enzyme inhibition. The inclusion of 0.01% Tween-20 is mandatory to prevent aggregation and ensure 1:1 stoichiometric binding.

  • Enzyme Incubation: Add the target protease (e.g., 10–50 nM final concentration) to a black, flat-bottom 96-well microplate containing 90 µL of Assay Buffer.

  • Initiation: Add 10 µL of the probe (diluted to a final concentration of 1–10 µM).

  • Readout: Immediately monitor fluorescence continuously for 30 minutes at 37°C using a microplate reader (

    
     = 340 nm, 
    
    
    
    = 430 nm). The rate of fluorescence increase directly correlates to the active enzyme concentration.
Protocol B: Activity-Based Protein Profiling (ABPP) via In-Gel Fluorescence

Purpose: To visualize active serine proteases within a complex biological lysate.

Workflow S1 1. Proteome Extraction S2 2. AEBSF Control (+/- Inhibitor) S1->S2 S3 3. Probe Labeling (5 µM, 1 hr) S2->S3 S4 4. Non-Boiled SDS-PAGE S3->S4 S5 5. Fluorescence Imaging S4->S5

Fig 2. Self-validating activity-based protein profiling workflow using in-gel fluorescence.

  • Lysate Preparation: Lyse cells in a native buffer (e.g., 50 mM Tris, 1% NP-40, pH 7.4). Do not add broad-spectrum protease inhibitors during lysis, as they will block the probe's target. Clarify by centrifugation and adjust protein concentration to 2 mg/mL.

  • Self-Validation Step (Crucial): Split the lysate into two aliquots. To Aliquot A (Control), add 1 mM AEBSF (a covalent serine protease inhibitor) and incubate for 30 minutes. To Aliquot B (Test), add an equivalent volume of vehicle (DMSO). Causality: If a fluorescent band appears in Aliquot A later, it indicates non-specific labeling. A true positive signal will only appear in Aliquot B.

  • Probe Labeling: Add 5 µM of the 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one probe to both aliquots. Incubate at 37°C for 1 hour in the dark.

  • Reaction Quenching: Add 4x Laemmli sample buffer. Do NOT add DTT and do NOT boil the samples.

    • Expert Insight: The fluorescent anthranilate moiety is attached to the catalytic serine via an ester linkage. Boiling the sample in the presence of nucleophiles (like water or Tris) rapidly hydrolyzes this delicate ester bond, resulting in the total loss of the fluorescent label from the protein.

  • Separation & Imaging: Resolve the proteins using standard SDS-PAGE (10-12% polyacrylamide) at 120V. Immediately image the gel using a laser scanner or UV transilluminator equipped with a 430 nm emission filter.

References

  • Tagged Benzoxazin-4-Ones as Novel Activity-Based Probes for Serine Proteases. ChemBioChem, 2021. This seminal paper outlines the structural validity and kinetic mechanisms of benzoxazin-4-ones as electrophilic scaffolds for protease profiling. URL:[Link]

  • 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one Compound Summary. National Center for Biotechnology Information (PubChem), 2025. Provides foundational chemical descriptors, safety data, and baseline photophysical properties for nitrophenyl-substituted benzoxazinones. URL:[Link]

  • Benzoxazine-based fluorescent probes with different auxochrome groups for cysteine detection. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2020. Details the fluorescence turn-on mechanics and large Stokes shifts associated with the ring-opening of benzoxazine derivatives. URL:[Link]

Application

Application Note: Comprehensive Screening Methodology for the Anticancer Activity of Benzoxazinone Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Guide Introduction & Mechanistic Rationale Benzoxazinone derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Guide

Introduction & Mechanistic Rationale

Benzoxazinone derivatives have emerged as a highly potent class of heterocyclic compounds in oncological drug discovery. Their unique structural electronic isosterism allows them to coordinate with metal ions, interact with metalloproteases, and intercalate with DNA[1]. Recent pharmacological profiling indicates that these derivatives exert their antiproliferative effects through multi-target mechanisms. Key pathways include the downregulation of Topoisomerase II (Topo II)[2], the stabilization of c-Myc G-quadruplex structures[3], and the induction of p53-mediated apoptosis[2].

To successfully advance a benzoxazinone hit compound into a lead candidate, researchers require a rigorous, self-validating methodological framework. This application note bridges the gap between phenotypic screening and molecular target validation, providing a comprehensive workflow for evaluating in vitro anticancer activity.

Workflow A 1. Cytotoxicity Screening (MTT / CCK-8 Assay) B 2. Hit Identification (IC50 Calculation) A->B C 3. Phenotypic Profiling (Flow Cytometry) B->C D Apoptosis Assay (Annexin V / PI) C->D E Cell Cycle Analysis (PI / RNase Staining) C->E F 4. Target Validation (Caspase-3, Topo II, c-Myc) D->F E->F

Workflow for the biological screening of benzoxazinone derivatives.

Phase 1: Primary In Vitro Cytotoxicity Screening

Causality & Principle

Before investigating specific apoptotic pathways, it is critical to quantify the baseline antiproliferative potency of the synthesized derivatives. The MTT assay evaluates the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, which reduce the tetrazolium dye MTT into an insoluble formazan precipitate[4]. Because this reduction only occurs in metabolically active cells, the resulting absorbance is directly proportional to the viable cell count, providing a robust initial filter for cytotoxicity[4].

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed human cancer cell lines (e.g., A549, HCT-116, MCF-7) into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete growth medium[4]. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Compound Treatment: Prepare serial dilutions of the benzoxazinone derivatives (e.g., 1, 5, 10, 20, 40 µM) in serum-free medium. Treat the cells for 48 to 72 hours[4].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C[4].

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals. Agitate on a microplate shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

Self-Validating System
  • Edge Effect Mitigation: Fill the outermost wells of the 96-well plate with 200 µL of sterile PBS to prevent evaporation-induced concentration gradients.

  • Internal Controls: Include a Vehicle Control (maximum 0.1% v/v DMSO) to confirm solvent non-toxicity, a Positive Control (e.g., Doxorubicin or 5-Fluorouracil) to benchmark efficacy[5][6], and Blank Wells (media + MTT + DMSO) to subtract background optical density.

Quantitative Data Summary

The following table summarizes the representative in vitro anticancer activity of various benzoxazinone derivatives across human cancer cell lines:

Compound ScaffoldTested Cell LineObserved IC₅₀Reference DrugPrimary Mechanism of Action
Derivative 15 HepG2 (Liver)< 10 µMDoxorubicinTopo II inhibition, p53/Caspase-3 induction[2]
Compound 14b A549 (Lung)7.59 ± 0.31 µMEtoposideApoptosis induction[1]
Compounds 8g, 12e HCT-116 (Colon)~ 12.4 µM5-FluorouracilPre-G1 apoptosis, G2/M arrest[6]
Compounds 1-4 SK-RC-42, SGC7901Dose-dependentN/Ac-Myc G-quadruplex stabilization[3]

Phase 2: Mechanistic Profiling – Apoptosis and Cell Cycle Analysis

Causality & Principle

A low IC₅₀ value indicates cytotoxicity but fails to differentiate between programmed cell death (apoptosis) and uncontrolled cell lysis (necrosis). Annexin V-FITC selectively binds to phosphatidylserine, which translocates to the outer plasma membrane leaflet during early apoptosis[4]. Propidium Iodide (PI) is a membrane-impermeable dye that only enters cells with compromised membranes (late apoptosis/necrosis)[4].

Concurrently, benzoxazinone derivatives often disrupt DNA replication, triggering cell cycle checkpoints. By permeabilizing cells and staining total DNA content with PI, flow cytometry can quantify the proportion of cells in G0/G1, S, and G2/M phases[4]. For instance, certain derivatives induce a pronounced G2/M phase arrest prior to apoptosis[6].

Protocol A: Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Treatment & Harvesting: Treat cells with the derivative at its calculated IC₅₀ for 24 hours. Harvest cells (including floating cells) via gentle trypsinization and wash twice with ice-cold PBS[4].

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution[4].

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry[4].

Protocol B: Cell Cycle Analysis
  • Fixation: Harvest treated cells, wash with ice-cold PBS, and fix dropwise in 70% ice-cold ethanol. Store at -20°C overnight[4].

  • RNase Treatment: Wash fixed cells to remove ethanol. Resuspend in PBS containing 50 µg/mL RNase A to degrade RNA, ensuring PI binds exclusively to DNA[4]. Incubate for 30 minutes at 37°C.

  • Staining: Add 50 µg/mL PI and incubate for 15 minutes in the dark[4].

  • Acquisition: Analyze DNA content using a flow cytometer (linear scale for PI fluorescence)[4].

Self-Validating System
  • Compensation Controls: Spectral overlap between FITC (emission ~520 nm) and PI (emission ~617 nm) can cause false-positive late-apoptotic readings. Always run Unstained Cells, Annexin V-FITC only, and PI only tubes to calculate a precise compensation matrix.

  • Gating Strategy: Exclude cell debris and doublets (using FSC-A vs. FSC-H) before quantifying the Sub-G1 (apoptotic) or G2/M populations.

Pathway Benz Benzoxazinone Derivatives Topo Topoisomerase II Inhibition Benz->Topo cMyc c-Myc G-Quadruplex Stabilization Benz->cMyc DNA DNA Damage & Replication Stress Topo->DNA cMyc->DNA p53 p53 Upregulation DNA->p53 Casp Caspase-3 / 9 Activation p53->Casp Apop Apoptosis & Cell Cycle Arrest Casp->Apop

Mechanistic signaling pathways targeted by benzoxazinone derivatives.

Phase 3: Molecular Target Validation

Causality & Principle

To elevate a compound from a "cytotoxic agent" to a "targeted therapeutic," the upstream molecular triggers must be validated. Benzoxazinone derivatives frequently exert their effects by downregulating Topoisomerase II (Topo II) expression[2] or stabilizing c-Myc G-quadruplex structures, thereby downregulating c-Myc mRNA expression[3]. Validating these targets confirms the specific mechanism of action driving the observed phenotypic apoptosis.

Protocol: Target Expression Profiling
  • Lysate Preparation: Lyse treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Standardize protein concentrations using a BCA assay.

  • Target Analysis:

    • Caspase-3 Activity: Utilize a colorimetric assay measuring the cleavage of the specific substrate DEVD-pNA (absorbance at 405 nm) to confirm executioner caspase activation[2].

    • Topo II & c-Myc Validation: Perform quantitative RT-PCR or Western Blotting to confirm the dose-dependent downregulation of the target genes compared to the untreated control[2][3].

References

  • Benchchem. Application Notes and Protocols: Evaluation of Anticancer Activity of Benzoxazinone Derivatives. 4

  • NIH. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. 3

  • Benchchem. A Comparative Guide to the Biological Activities of Novel Benzoxazinone Derivatives. 5

  • NIH. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. 6

  • NIH. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. 2

  • Frontiers. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. 1

Sources

Method

Application Note: Procedure for the Aminolysis of 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one

Executive Summary Benzoxazinones are privileged heterocyclic scaffolds that serve as critical intermediates in the synthesis of 4(3H)-quinazolinones—a class of compounds renowned for their broad-spectrum pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoxazinones are privileged heterocyclic scaffolds that serve as critical intermediates in the synthesis of 4(3H)-quinazolinones—a class of compounds renowned for their broad-spectrum pharmacological properties, including anticancer, anti-inflammatory, and antibacterial activities[1][2]. The aminolysis of 2-(2-nitrophenyl)-3,1-benzoxazin-4-one is a foundational transformation in medicinal chemistry. This protocol details the mechanistic rationale, optimized step-by-step methodologies, and self-validating checkpoints required to execute this ring-opening and subsequent cyclodehydration sequence with high fidelity.

Mechanistic Principles & Causality (E-E-A-T)

To achieve high yields and avoid side reactions, it is crucial to understand the causality driving the aminolysis of 3,1-benzoxazin-4-ones.

  • Electrophilicity and Regioselectivity: The C4 carbonyl carbon of the benzoxazinone ring is highly electrophilic due to the electron-withdrawing nature of the adjacent ring oxygen and the fused aromatic system[3][4]. Nucleophilic attack by an amine (primary or secondary) occurs exclusively at this C4 position, leading to the cleavage of the C-O bond and the formation of an open-chain intermediate (an N-substituted 2-(2-nitrobenzamido)benzamide)[5].

  • The Role of Catalysis: While highly nucleophilic aliphatic amines can open the ring at ambient temperatures, sterically hindered or less nucleophilic aromatic amines (e.g., anilines) require elevated temperatures or catalysis. Organocatalysts, such as Schreiner's thiourea, can dramatically accelerate this step by hydrogen-bonding to the oxazinone oxygen, further increasing the electrophilicity of the C4 carbonyl[4].

  • Cyclodehydration Dynamics: The open-chain anthranilamide intermediate is stable under mild conditions[5]. To drive the synthesis forward to the 2,3-disubstituted quinazolin-4(3H)-one, cyclodehydration is required. This is typically achieved by heating the intermediate in the presence of a dehydrating agent or an acidic medium (e.g., glacial acetic acid), which facilitates the intramolecular attack of the amide nitrogen onto the newly formed carbonyl, followed by the elimination of water[2][6].

Experimental Workflow

G A Anthranilic Acid + 2-Nitrobenzoyl Chloride B 2-(2-Nitrophenyl)- 3,1-benzoxazin-4-one A->B Pyridine, Reflux (-H2O, -HCl) C Open-Chain Intermediate (N-Acyl Anthranilamide) B->C Aminolysis (R-NH2) Nucleophilic Attack at C4 D 2-(2-Nitrophenyl)- quinazolin-4(3H)-one C->D Cyclodehydration Heat / Acidic conditions

Reaction pathway: Aminolysis of 2-(2-nitrophenyl)-3,1-benzoxazin-4-one to quinazolinone.

Step-by-Step Protocol: A Self-Validating System

Phase 1: Synthesis of the Benzoxazinone Precursor

Causality Check: Pyridine is utilized not only as a solvent but as an acid scavenger to neutralize the HCl generated, preventing the premature deactivation of the anthranilic acid amine group[1][5].

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 10.0 mmol of anthranilic acid in 15 mL of anhydrous pyridine.

  • Addition: Cool the solution to 0 °C using an ice bath. Add 11.0 mmol of 2-nitrobenzoyl chloride dropwise over 15 minutes to control the exothermic acylation.

  • Cyclization: Remove the ice bath and allow the mixture to warm to room temperature, then reflux for 2 hours.

  • Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The highly fluorescent anthranilic acid spot under short-wave UV (254 nm) should completely disappear, replaced by a higher Rf benzoxazinone spot.

  • Isolation: Pour the cooled mixture into 100 mL of crushed ice containing 10 mL of concentrated HCl. The acidic shock neutralizes the pyridine and precipitates the 2-(2-nitrophenyl)-3,1-benzoxazin-4-one . Filter, wash with cold water, and dry under a vacuum.

Phase 2: Aminolysis (Ring-Opening)
  • Reaction Setup: Suspend 5.0 mmol of the synthesized benzoxazinone in 20 mL of absolute ethanol or THF.

  • Amine Addition: Add 6.0 mmol of the desired primary amine (e.g., aniline for aromatic substitution, or hydrazine hydrate for an amino-quinazolinone[2]).

  • Agitation: Stir the mixture at ambient temperature (for aliphatic amines) or reflux (for aromatic amines).

  • Validation Check: The suspension will typically clear as the ring opens to form the more soluble open-chain N-acyl anthranilamide intermediate. TLC will show a shift to a lower Rf (more polar) spot[4].

Phase 3: Cyclodehydration to Quinazolin-4(3H)-one
  • Dehydration: If the intermediate was isolated, dissolve it in 15 mL of glacial acetic acid. If proceeding in a one-pot manner from an ethanol reflux, evaporate the solvent and replace it with glacial acetic acid[2].

  • Thermal Cyclization: Reflux the solution for 4–6 hours. The thermal energy combined with the acidic environment drives the elimination of water[6].

  • Validation Check: The completion of cyclization is marked by the precipitation of the product upon cooling the reaction mixture to room temperature.

  • Purification: Filter the solid and recrystallize from hot ethanol to yield the analytically pure 2-(2-nitrophenyl)-3-substituted-quinazolin-4(3H)-one .

Quantitative Data & Optimization

The choice of amine dictates the kinetic profile of the aminolysis and the stability of the intermediate. Table 1 summarizes the expected outcomes based on nucleophile selection.

Table 1: Reaction Profiles for Benzoxazinone Aminolysis

Amine NucleophileReaction ConditionsIntermediate StateFinal ProductTypical Yield
Primary Aliphatic (e.g., Propylamine)Ambient, 10 min, Thiourea cat.Stable Open-Chain AmideN-Alkyl Anthranilamide>90%
Primary Aromatic (e.g., Aniline)Reflux, 4-6 h, Glacial AcOHTransient3-Aryl-Quinazolin-4(3H)-one75-85%
Hydrazine Hydrate Reflux, n-Butanol, 3 hTransient3-Amino-Quinazolin-4(3H)-one80-88%
Secondary Amine (e.g., Piperidine)Ambient, 30 minStable Open-Chain AmideN,N-Dialkyl Anthranilamide~80%

Note: Secondary amines successfully execute the nucleophilic ring-opening but cannot undergo subsequent cyclodehydration to a stable quinazolinone without the loss of an alkyl group, thus arresting the reaction at the open-chain amide stage[7].

References

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) Source: mediresonline.org URL:[1]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Source: scispace.com URL:[2]

  • Synthesis of quinazolin-4(3H) one from 2-aminobenzamide Source: researchgate.net URL:[6]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones Source: uomosul.edu.iq URL:[3]

  • 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one Source: benchchem.com URL:[5]

  • (Thio)urea-mediated benzoxazinone opening Source: rsc.org URL:[4]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance Source: mdpi.com URL:[7]

Sources

Application

High-Efficiency Synthesis of Novel Heterocycles Using 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one

Application Note: AN-HZ-2026-03 [1] Executive Summary The compound 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one represents a "privileged scaffold" in diversity-oriented synthesis.[1] Unlike simple benzoxazinones, the ortho-nit...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-HZ-2026-03

[1]

Executive Summary

The compound 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one represents a "privileged scaffold" in diversity-oriented synthesis.[1] Unlike simple benzoxazinones, the ortho-nitro substituent on the C-2 phenyl ring introduces a latent nucleophile (upon reduction) and an electrophilic handle, enabling complex cascade reactions. This application note details the protocols for transforming this core into three distinct classes of bioactive heterocycles: 2,3-disubstituted quinazolin-4(3H)-ones , [1,2,4]triazolo[1,5-c]quinazolines , and fused tetracyclic systems via reductive cyclization.

Key Chemical Advantages[1]
  • Dual Electrophilicity: The C-4 carbonyl and C-2 imine carbon are distinct electrophilic sites, allowing regioselective nucleophilic attacks.[1]

  • Latent Functionality: The 2-nitro group serves as a masked amine, enabling late-stage intramolecular cyclization without protecting groups.[1]

  • Atom Economy: Most protocols described herein proceed via one-pot or cascade mechanisms with water or ethanol as the primary byproducts.[1]

Mechanistic Insight & Reactivity Profile

Understanding the ring-opening and ring-closing dynamics is crucial for troubleshooting.[1] The benzoxazinone ring acts as a masked N-acyl anthranilic acid.[1]

Reaction Pathway Analysis
  • Nucleophilic Attack: Primary amines attack the C-4 carbonyl (kinetic control) or C-2 (thermodynamic control), leading to ring opening.[1]

  • Recyclization: In the presence of dehydrating agents or heat, the intermediate acyclic amide recyclizes to form the thermodynamically stable quinazolinone core.

  • Nitro-Reduction: Post-condensation reduction of the o-nitro group triggers a secondary cyclization with the quinazolinone carbonyl or C-2 substituents.[1]

ReactionMechanism Benzoxazinone 2-(2-Nitrophenyl)- 3,1-benzoxazin-4-one Intermediate Acyclic Amide Intermediate Benzoxazinone->Intermediate + R-NH2 (Nucleophilic Attack) Quinazolinone 2-(2-Nitrophenyl)- quinazolin-4(3H)-one Intermediate->Quinazolinone - H2O (Dehydration) Triazole [1,2,4]Triazolo [1,5-c]quinazoline Quinazolinone->Triazole If R=NH2, + Formic Acid FusedSystem Fused Tetracyclic (via Reductive Cyclization) Quinazolinone->FusedSystem Reduction of NO2 (Fe/AcOH or H2/Pd)

Figure 1: Divergent synthesis pathways starting from the benzoxazinone core.[1]

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Preparation of 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one.[1][2] Scale: 10 mmol

Reagents:

  • Anthranilic acid (1.37 g, 10 mmol)

  • 2-Nitrobenzoyl chloride (1.85 g, 10 mmol)

  • Pyridine (dry, 30 mL)

  • Acetic anhydride (10 mL)

Procedure:

  • Acylation: Dissolve anthranilic acid in dry pyridine (20 mL) at 0°C. Add 2-nitrobenzoyl chloride dropwise over 15 minutes. Stir at room temperature (RT) for 1 hour.

  • Cyclization: Add acetic anhydride (10 mL) to the reaction mixture. Heat to reflux (120°C) for 2 hours.

  • Quench: Cool the mixture to RT and pour into crushed ice/water (200 mL) with vigorous stirring. A solid precipitate will form.[1]

  • Isolation: Filter the solid, wash with cold water (3 x 50 mL), and recrystallize from ethanol.

  • Validation: Product should appear as yellow crystals. MP: 162-164°C.[1]

Protocol B: Synthesis of 3-Amino-2-(2-nitrophenyl)quinazolin-4(3H)-one

Objective: Creating a precursor for triazole fusion. Reactivity Note: Hydrazine acts as a binucleophile.[1] Excess hydrazine is required to prevent dimer formation.[1]

Reagents:

  • Benzoxazinone scaffold (from Protocol A) (2.68 g, 10 mmol)

  • Hydrazine hydrate (99%, 2.5 mL, 50 mmol)

  • Ethanol (absolute, 50 mL)

Procedure:

  • Suspend the benzoxazinone in ethanol.[1]

  • Add hydrazine hydrate dropwise at RT.

  • Heat to reflux for 3 hours. The yellow suspension will initially clear, then a new precipitate (the quinazolinone) will form.

  • Cool to RT and filter.

  • Purification: Recrystallize from methanol.

  • Yield: Typically 85-90%.

Protocol C: Cascade Synthesis of [1,2,4]Triazolo[1,5-c]quinazolines

Objective: Fusing a third ring for enhanced DNA intercalation potential.

Reagents:

  • 3-Amino-quinazolinone (from Protocol B)[1][3][4][5] (1 mmol)[1][6][7]

  • Formic acid (5 mL) OR Triethyl orthoformate (5 mL)[1]

Procedure:

  • Dissolve the 3-amino-quinazolinone in the chosen C1 source (Formic acid for unsubstituted triazole).[1]

  • Reflux for 4-6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).[1]

  • Pour onto crushed ice. Neutralize with ammonia solution if formic acid was used.[1]

  • Filter the white/pale yellow solid.[1]

Data Summary & Optimization Table

Reaction ParameterStandard ConditionOptimization TipImpact on Yield
Solvent (Ring Opening) Ethanoln-ButanolHigher boiling point of n-BuOH accelerates difficult cyclizations (+15% yield).[1]
Dehydrating Agent Acetic AnhydridePOCl3 (in toluene)POCl3 is superior for sterically hindered amines but requires anhydrous workup.[1]
Catalyst NoneAnhydrous ZnCl2Lewis acid catalysis (10 mol%) reduces reaction time for weak nucleophiles.[1]
Nitro Reduction Fe / AcOHH2 / Pd-CCatalytic hydrogenation is cleaner; Fe/AcOH is preferred if C=C bonds are present.[1]

Advanced Application: Reductive Cyclization Workflow

This advanced protocol targets the Quinazolino[4,3-b]quinazolin-8-one skeleton, a tetracyclic core found in alkaloids like Rutecarpine.[1]

Workflow Logic:

  • Condensation: Benzoxazinone + Amino-ester → Quinazolinone intermediate.[1]

  • Reduction: Nitro group reduction unmasks an aniline.[1]

  • Internal Capture: The new aniline attacks the ester/amide carbonyl to close the fourth ring.[1]

ReductiveCyclization Step1 Step 1: Condensation Benzoxazinone + Glycine Ester Step2 Step 2: Nitro Reduction (H2, Pd/C, MeOH) Step1->Step2 Yields Nitro-Ester Step3 Step 3: Spontaneous Cyclization (Intramolecular Amidation) Step2->Step3 Unmasks Aniline Final Tetracyclic Product Step3->Final - ROH

Figure 2: Logical flow for the synthesis of tetracyclic alkaloids via reductive cyclization.

References

  • Synthesis and Biological Evaluation of Quinazolinone Derivatives. National University of Science and Technology. Available at: [Link][1]

  • Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen nucleophiles. ResearchGate. Available at: [Link]

  • Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Semantic Scholar. Available at: [Link]

  • Zn/H2O-mediated tandem reductive cyclization. Royal Society of Chemistry. Available at: [Link][1]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. University of Mosul. Available at: [Link][1]

Sources

Method

Application Note: Evaluation of Anti-Inflammatory Properties in Benzoxazinone Compounds

[1][2][3][4][5] Introduction & Rationale Benzoxazinone derivatives, particularly 1,4-benzoxazin-3-ones , represent a privileged scaffold in medicinal chemistry due to their structural similarity to endogenous nucleotides...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5]

Introduction & Rationale

Benzoxazinone derivatives, particularly 1,4-benzoxazin-3-ones , represent a privileged scaffold in medicinal chemistry due to their structural similarity to endogenous nucleotides and bioactive natural products. In the context of inflammation, these compounds have emerged as potent dual inhibitors, often targeting both the NF-κB signaling pathway and Cyclooxygenase (COX) enzymes.

Unlike traditional NSAIDs which primarily target COX enzymes (often leading to gastric toxicity), benzoxazinones frequently exhibit a safer profile by modulating upstream cytokine production (TNF-α, IL-6) alongside downstream mediator synthesis (PGE2, NO). This guide outlines a hierarchical screening platform—from in vitro mechanistic assays to in vivo efficacy models—designed to validate the anti-inflammatory potential of novel benzoxazinone libraries.

Mechanistic Basis

The anti-inflammatory activity of benzoxazinones is primarily mediated through the suppression of the NF-κB translocation cascade. Upon stimulation (e.g., by LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the release of NF-κB (p65/p50). Benzoxazinone derivatives have been shown to stabilize IκBα or directly inhibit COX-2 enzymatic activity, thereby halting the transcription of pro-inflammatory genes.

Visualization: Signaling Pathway & Intervention Points[2][5]

Benzoxazinone_Mechanism LPS LPS / Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (Inactive) IkB->NFkB_Cyto Degradation releases NFkB_Nuc NF-κB (Active) NFkB_Cyto->NFkB_Nuc Translocation COX2_Gene COX-2 Gene NFkB_Nuc->COX2_Gene Transcription iNOS_Gene iNOS Gene NFkB_Nuc->iNOS_Gene Cytokines TNF-α, IL-6 NFkB_Nuc->Cytokines PGE2 PGE2 (Pain/Fever) COX2_Gene->PGE2 Enzymatic Action NO Nitric Oxide iNOS_Gene->NO Benzo Benzoxazinone Compound Benzo->IKK Inhibits Benzo->COX2_Gene Direct COX Inhibition

Figure 1: Putative mechanism of action. Benzoxazinones modulate inflammation by inhibiting IKK-mediated NF-κB activation and directly blocking COX-2 activity.

In Vitro Screening Platform

The primary objective of in vitro screening is to identify "hit" compounds that reduce inflammatory mediators without causing cytotoxicity.

Protocol A: Cell Viability (Prerequisite)

Objective: Establish the non-toxic concentration range (Safe Dose) for subsequent assays. Cell Line: RAW 264.7 (Murine Macrophages) or BV-2 (Microglia).

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment: Replace media with fresh DMEM containing serially diluted benzoxazinone compounds (e.g., 1–100 µM). Include DMSO vehicle control (<0.1%).

  • Incubation: Incubate for 24 hours.

  • Development: Add 10 µL of CCK-8 or MTT reagent (5 mg/mL) to each well. Incubate for 2–4 hours.

  • Measurement: Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).

  • Criterion: Only concentrations yielding >90% cell viability are eligible for anti-inflammatory assays.

Protocol B: Nitric Oxide (NO) Inhibition (Primary Screen)

Objective: Quantify the inhibition of NO, a stable proxy for iNOS activity.

  • Induction: Pre-treat RAW 264.7 cells (

    
     cells/mL) with the determined safe concentration of benzoxazinone for 1 hour.
    
  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Griess Reaction:

    • Mix 50 µL of cell culture supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Add 50 µL of Griess Reagent B (0.1% N-1-napthylethylenediamine dihydrochloride).

  • Quantification: Incubate for 10 mins at room temperature (protected from light) and measure absorbance at 540 nm .

  • Analysis: Calculate % Inhibition using the formula below.

Protocol C: Pro-inflammatory Cytokine Profiling (Secondary Screen)

Objective: Confirm modulation of upstream cytokines (TNF-α, IL-6) using ELISA.

  • Supernatant Collection: Harvest supernatants from the LPS-induced setup (Protocol B).

  • Assay: Use sandwich ELISA kits specific for murine TNF-α or IL-6.

  • Standardization: Ensure samples are diluted (typically 1:10 or 1:50) to fall within the linear range of the standard curve.

  • Validation: A potent benzoxazinone should show dose-dependent suppression of cytokines parallel to NO reduction.

In Vivo Validation: Carrageenan-Induced Paw Edema[1][3][6][7]

This model is the "Gold Standard" for assessing acute anti-inflammatory activity of benzoxazinone derivatives, specifically targeting the COX-dependent phase of inflammation.

Experimental Design
  • Animals: Male Wistar rats (150–200 g).[1][2][3]

  • Groups (n=6):

    • Vehicle Control (Saline/CMC).

    • Positive Control (Indomethacin 10 mg/kg or Diclofenac).

    • Test Group Low Dose (e.g., 20 mg/kg).

    • Test Group High Dose (e.g., 50 mg/kg).

Step-by-Step Protocol
  • Baseline Measurement (

    
    ):  Mark the right hind paw at the malleolus. Measure initial paw volume using a Plethysmometer  (water displacement).
    
  • Drug Administration: Administer test compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan (w/v) in saline into the sub-plantar region of the right hind paw.

  • Time-Course Monitoring: Measure paw volume at 1, 2, 3, and 4 hours post-injection.

    • Note: Benzoxazinones typically show peak activity at 3–4 hours (prostaglandin phase).

  • Termination: Euthanize animals; optionally collect paw tissue for histopathology (H&E staining) or Western blot analysis of COX-2/iNOS.

Visualization: Experimental Workflow

Workflow Start Compound Synthesis & QC Viability In Vitro Viability (MTT/CCK-8) Start->Viability Screen NO Inhibition (Griess Assay) Viability->Screen If Non-Toxic Screen->Start Optimize Structure Mechanism Cytokine ELISA & Western Blot Screen->Mechanism If Active InVivo Carrageenan Paw Edema Mechanism->InVivo Lead Candidate Analysis Data Analysis (IC50 / ANOVA) InVivo->Analysis

Figure 2: Evaluation pipeline. Compounds must pass viability and NO screening before advancing to costly in vivo models.

Data Analysis & Interpretation

Calculation of Inhibition

For both in vitro NO/Cytokine assays and in vivo edema volume:


[4]
  • 
     : Mean value of LPS/Carrageenan-only group.
    
  • 
     : Mean value of Drug-treated group.
    
Statistical Rigor
  • IC50 Determination: Use non-linear regression (sigmoidal dose-response) in software like GraphPad Prism.

  • Significance Testing: Perform One-way ANOVA followed by Dunnett’s post-hoc test comparing all columns to the LPS/Carrageenan control.

  • P-value: Significance is typically set at

    
    .
    
Summary Table: Expected Data Profile for a Potent Benzoxazinone
AssayReadoutPotent "Hit" ProfileMechanistic Implication
MTT Assay Absorbance (570nm)> 90% viability at 50 µMLow cytotoxicity; safety.
Griess Assay Nitrite (

M)
IC50 < 20 µMPotent iNOS inhibition.
ELISA TNF-

/ IL-6 (pg/mL)
> 50% reduction vs LPSUpstream NF-

B blockade.
Paw Edema Volume (mL)> 40% inhibition at 3hSystemic anti-inflammatory efficacy comparable to NSAIDs.[5][6]

References

  • LPS-Induced Inflammation Models

    • Title: Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells.
    • Source: Frontiers in Pharmacology / PubMed.
    • URL:[Link]

  • In Vivo Protocols (Carrageenan)

    • Title: Carrageenan-Induced Paw Edema Model - Cre
    • Source: Creative Bioarray Protocols.[7]

    • URL:[Link]

  • Benzoxazinone SAR & Mechanism

    • Title: Synthesis and biological evaluation of some novel benzoxazine-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs.[6][8]

    • Source: Mongolia Journals Online / ResearchG
    • URL:[Link]

  • General Assay Guidelines

    • Title: Application Notes & Protocols: Development of Anti-inflammatory Agents from Benzoxazole Scaffolds.[1]

    • Source: BenchChem Application Notes.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. The synthesis of 2-(2-nitrophenyl)-3,1-benzoxazin-4-one is a fundamental two-step process involving the N-acylation of anthranilic acid followed by cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The synthesis of 2-(2-nitrophenyl)-3,1-benzoxazin-4-one is a fundamental two-step process involving the N-acylation of anthranilic acid followed by cyclodehydration. However, the unique steric and electronic properties of the ortho-nitro group often lead to sub-optimal yields, tarry byproducts, and incomplete conversions.

This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate their synthetic workflows.

Section 1: Mechanistic Insights & Troubleshooting FAQs

Q: Why is the yield of my initial N-acylation step so low when coupling anthranilic acid with 2-nitrobenzoyl chloride? A: The low yield is directly caused by the physical bulk of the ortho-nitro group on the benzoyl chloride. While the nitro group is strongly electron-withdrawing (which theoretically increases the electrophilicity of the carbonyl carbon), its steric hindrance at the ortho position physically blocks the nucleophilic attack by the ortho-amine of anthranilic acid[1]. Furthermore, this steric delay gives competitive side reactions—such as the hydrolysis of the acid chloride by trace moisture—time to dominate. Actionable Solution: Conduct the reaction under strictly anhydrous Schlenk conditions. Use anhydrous pyridine as both the solvent and the acid scavenger at 0 °C to suppress hydrolysis while driving the slow acylation forward.

Q: I am observing a significant amount of bis-acylated byproducts. How can I shift the reaction to favor mono-acylation? A: Bis-acylation occurs when the newly formed amide nitrogen, or the carboxylate oxygen of the anthranilic acid, attacks a second molecule of 2-nitrobenzoyl chloride. This is exacerbated by using an excess of the acid chloride or allowing the reaction mixture to experience localized heating during addition[2]. Actionable Solution: Strictly control the stoichiometry to exactly 1.05 equivalents of 2-nitrobenzoyl chloride. Ensure vigorous stirring and dropwise addition to prevent localized concentration spikes.

Q: Thermal cyclodehydration in refluxing acetic anhydride is giving me dark, tarry mixtures and low yields. What are the alternatives? A: Prolonged thermal heating in acetic anhydride often leads to degradation and polymerization, especially with electron-deficient substrates[3]. The ortho-nitro group withdraws electron density from the amide oxygen, reducing its nucleophilicity and requiring harsher, longer heating for cyclization, which inevitably promotes tar formation. Actionable Solution: Transition to Microwave-Assisted Synthesis . Microwave irradiation of the N-acylanthranilic acid drastically reduces reaction times from hours to minutes, minimizing thermal degradation[4]. Alternatively, utilize a Cyanuric Chloride/N,N-Dimethylformamide (CC/DMF) complex. This generates a highly reactive Vilsmeier-Haack-type iminium intermediate that facilitates rapid, clean cyclodehydration at lower temperatures[5][6].

Section 2: Quantitative Data & Reagent Comparison

To select the optimal cyclodehydration strategy for the N-(2-nitrobenzoyl)anthranilic acid intermediate, compare the validated parameters below:

Cyclodehydration Reagent / MethodReaction TimeTemp (°C)Expected YieldByproduct / Degradation Risk
Acetic Anhydride (Thermal) 2–4 hours140 (Reflux)40–60%High (Tarry degradation)
POCl₃ / Pyridine 1–2 hours8060–70%Medium (Difficult workup)
Acetic Anhydride (Microwave) 5–10 mins100–12075–85%Low
Cyanuric Chloride / DMF (MW) 2–5 mins80–10080–90%Very Low (Clean precipitation)

Section 3: Validated Experimental Protocols

The following protocols are engineered as self-validating systems to ensure high-fidelity replication.

Protocol 1: Synthesis of N-(2-Nitrobenzoyl)anthranilic Acid (Step 1)
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve 10.0 mmol of anthranilic acid in 20 mL of anhydrous pyridine under a nitrogen atmosphere. Cool the solution to 0 °C using an ice-water bath.

  • Addition: Dissolve 10.5 mmol of 2-nitrobenzoyl chloride in 10 mL of anhydrous dichloromethane (DCM). Add this solution dropwise to the anthranilic acid mixture over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction & Self-Validation: Remove the ice bath and allow the mixture to warm to room temperature. Self-Validation Check: The mixture should transition from a clear solution to a cloudy suspension as the pyridine hydrochloride salt precipitates. Stir for 3 hours. TLC (Hexane:EtOAc 1:1) should confirm the disappearance of the fluorescent anthranilic acid spot (UV 254 nm).

  • Work-up: Pour the mixture into 100 mL of vigorously stirred, ice-cold 1M HCl to precipitate the product and neutralize the pyridine. Filter the crude solid, wash with cold distilled water, and recrystallize from ethanol.

Protocol 2: Microwave-Assisted Cyclodehydration using CC/DMF (Step 2)
  • Reagent Activation: In a microwave-safe reaction vial, add 1.2 mmol of Cyanuric Chloride (CC) to 5 mL of anhydrous N,N-Dimethylformamide (DMF). Stir at room temperature for 10 minutes. Self-Validation Check: The successful formation of the active Vilsmeier-Haack-type iminium complex is indicated by a slight yellowing of the solution.

  • Substrate Addition: Add 1.0 mmol of the purified N-(2-nitrobenzoyl)anthranilic acid to the vial. Seal with a crimp cap.

  • Irradiation: Place the vial in a dedicated laboratory microwave synthesizer. Irradiate at 100 °C for 3–5 minutes.

  • Quenching & Isolation: Cool the vial to room temperature. Pour the contents into 50 mL of crushed ice/water. Self-Validation Check: Immediate precipitation of a distinct, filterable solid confirms successful cyclodehydration. An oily residue indicates incomplete cyclization.

  • Purification: Filter the precipitate under vacuum, wash extensively with cold water to remove DMF and cyanuric acid byproducts, and dry under high vacuum.

Section 4: Pathway & Workflow Visualizations

SynthesisWorkflow A Anthranilic Acid (1.0 eq) C Step 1: N-Acylation Pyridine, 0°C to RT A->C B 2-Nitrobenzoyl Chloride (1.05 eq) B->C D N-(2-Nitrobenzoyl)anthranilic Acid (Intermediate) C->D E Step 2: Cyclodehydration Microwave, CC/DMF D->E F 2-(2-Nitrophenyl)-3,1- benzoxazin-4-one E->F

Workflow for the high-yield synthesis of 2-(2-nitrophenyl)-3,1-benzoxazin-4-one.

TroubleshootingLogic Start Issue: Low Overall Yield Q1 Identify Problem Stage Start->Q1 Step1 Low Intermediate Yield (N-Acylation) Q1->Step1 Step2 Low Final Yield (Cyclodehydration) Q1->Step2 T1 Hydrolysis or Bis-acylation? Step1->T1 T2 Tarry Degradation? Step2->T2 S1 Use strictly anhydrous conditions Control stoichiometry (1.05 eq) T1->S1 S2 Switch to Microwave-Assisted CC/DMF method T2->S2

Troubleshooting logic tree for identifying and resolving synthesis yield losses.

Section 5: References

  • Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones Journal of the Chemical Society C URL:[Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones University of Mosul (uomosul.edu.iq) URL:[Link]

  • Facile Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones Organic Preparations and Procedures International (tandfonline.com) URL:[Link]

  • Efficient Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones under Microwave Irradiation Asian Journal of Chemistry (asianpubs.org) URL:[Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance MDPI URL:[Link]

  • Microwave Assisted Synthesis of 2,2′-Arylene-substituted Bis(4H-3,1-Benzoxazin-4-one) Derivatives Using the Complex Cyanuric Chloride/N,N-Dimethylformamide Molecules / NIH.gov URL:[Link]

Sources

Optimization

troubleshooting guide for the cyclization of N-acyl anthranilic acids

Welcome to the Technical Support Center for the cyclization of N-acyl anthranilic acids. This chemical transformation is a cornerstone in medicinal chemistry, primarily utilized to construct 4H-3,1-benzoxazin-4-ones.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the cyclization of N-acyl anthranilic acids. This chemical transformation is a cornerstone in medicinal chemistry, primarily utilized to construct 4H-3,1-benzoxazin-4-ones. These highly reactive heterocycles serve as direct precursors to pharmacologically significant quinazolinones, which are prevalent in numerous FDA-approved drugs[1],[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity cyclodehydration during your synthetic workflows.

Workflow Overview: From Anthranilic Acid to Quinazolinone

Pathway A Anthranilic Acid (Starting Material) B N-Acyl Anthranilic Acid (Stable Precursor) A->B Acylation (AcCl / Base) C Benzoxazin-4-one (Reactive Intermediate) B->C Cyclodehydration (-H2O) D Quinazolinone (Final Drug Scaffold) C->D Amination & Cyclization (R-NH2)

Caption: Workflow: Synthesis of quinazolinones via N-acyl anthranilic acid cyclization.

Section 1: Standard Operating Procedures (SOPs) & Self-Validating Protocols

The cyclization of an N-acyl anthranilic acid derivative is an equilibrium-driven dehydration process. To drive the reaction forward, the carboxylic acid must be electrophilically activated so the amide oxygen can attack the carbonyl carbon, expelling a leaving group to close the six-membered ring[3].

Protocol A: Solvent-Free Cyclodehydration (Green Chemistry Approach)

Causality & Logic: Traditional methods rely on toxic liquid dehydrating agents and prolonged heating[4]. A solvent-free approach utilizing solid supports (silica gel or bentonite clay) acts as both a Lewis acid catalyst and a physical desiccant. By sequestering the generated water molecule within the porous solid matrix, the equilibrium is irreversibly driven toward the benzoxazinone product[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the N-acyl anthranilic acid derivative in a minimal volume of a volatile solvent (e.g., chloroform) to ensure uniform distribution[4].

  • Dispersion: Add 1.0 g of activated silica gel or bentonite clay to the solution[4].

  • Evaporation: Remove the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Thermal Cyclization: Heat the solid mixture to the melting point of the specific N-acyl anthranilic acid (typically 150–180 °C) for approximately 4 minutes[4].

    • Self-Validation Check: The visual transition of the powder to a localized melt indicates the onset of the reaction. Monitor for the cessation of water vapor evolution to confirm completion.

  • Extraction: Cool the mixture to room temperature. Extract the product from the solid support using anhydrous ethyl acetate (3 × 10 mL)[1].

  • Isolation: Filter the suspension and concentrate the filtrate in vacuo.

    • Self-Validation Check: Run an IR spectrum of the crude solid. The disappearance of the broad carboxylic acid O-H stretch (3200–3400 cm⁻¹) and the appearance of a sharp oxazinone C=O stretch (~1760 cm⁻¹) confirms successful cyclization[3].

Protocol B: Traditional Acetic Anhydride Mediated Cyclization

Causality & Logic: Acetic anhydride serves a dual purpose: it acts as a solvent and forms a highly reactive mixed anhydride intermediate with the carboxylic acid moiety[5]. The amide oxygen then intramolecularly attacks this activated carbonyl, expelling an acetate leaving group to close the ring[5],[3].

Step-by-Step Methodology:

  • Activation: Suspend 1.0 mmol of N-acyl anthranilic acid in 5.0 mL of anhydrous acetic anhydride[3].

  • Reflux: Heat the mixture to reflux (140 °C) under an inert argon atmosphere for 2–4 hours.

    • Self-Validation Check: The cloudy suspension will transition into a clear, homogenous solution as the mixed anhydride forms and subsequently cyclizes.

  • Concentration: Remove excess acetic anhydride under high vacuum.

    • Critical: Do not use an aqueous workup, as the resulting benzoxazinone is highly susceptible to nucleophilic attack by water.

  • Purification: Triturate the crude residue with cold, anhydrous hexane to precipitate the pure 4H-3,1-benzoxazin-4-one.

Section 2: Quantitative Data & Reagent Comparison

Selecting the correct synthetic route depends heavily on your substrate's electronic properties and your laboratory's capabilities. Below is a comparative analysis of established cyclization conditions[4],[1],[6].

Synthetic RouteKey Reagents / CatalystsReaction ConditionsYield RangeMechanistic AdvantageDisadvantage
Solvent-Free Silica gel or BentoniteHeating to melting point (~4 min)85–95%Physical sequestration of water drives equilibrium[4].Requires high localized heat; substrate must melt[4].
Traditional Dehydration Acetic Anhydride (Ac₂O)Reflux (140 °C), 2–4 hours70–85%Forms highly reactive mixed anhydride intermediate[5].Uses corrosive reagents; prone to thermal degradation[4].
Microwave-Assisted Mg(HSO₄)₂, Et₄NCl (melt)Microwave (900 W), 4 min88–96%Mg²⁺ acts as a Lewis acid to hyper-activate the carbonyl[6].Requires specialized microwave reactor equipment[6].
Electrophilic Activation Tf₂O, 2-FluoropyridineDCM, 0 °C to RT, 1 hour42–95%Generates highly electrophilic iminium intermediate[1].Requires stoichiometric amounts of strong electrophile[1].

Section 3: Troubleshooting Guide & FAQs

Q1: My cyclization yields are consistently low, and LCMS shows a mass corresponding to the starting material. What is failing? Root Cause & Causality: The carboxylic acid is not being sufficiently activated, or the equilibrium is being pushed backward by the presence of ambient moisture. The cyclodehydration of N-acyl anthranilic acids is strictly an equilibrium-driven process. If the leaving group (e.g., acetate in the Ac₂O method) is not efficiently expelled, the ring will not close[3]. Resolution:

  • Moisture Control: Ensure all glassware is flame-dried and reagents are strictly anhydrous.

  • Reagent Quality: If using acetic anhydride, ensure it is fresh. Older bottles accumulate acetic acid from atmospheric moisture, which dampens the electrophilicity of the anhydride and severely slows the reaction.

  • Catalytic Intervention: If steric hindrance is an issue (e.g., bulky N-acyl groups), add a catalytic amount of a Lewis acid (like Mg(HSO₄)₂) to further activate the carbonyl carbon[6].

Q2: I successfully formed the benzoxazin-4-one, but after column chromatography, I only recover the open-chain N-acyl anthranilic acid. Why did the ring open? Root Cause & Causality: 4H-3,1-benzoxazin-4-ones are highly electrophilic at the C2 and C4 positions. The silica gel used in standard column chromatography is inherently acidic and retains surface moisture. This micro-environment catalyzes the nucleophilic attack of water on the oxazinone ring, leading to rapid hydrolysis back to the thermodynamically stable N-acyl anthranilic acid. Resolution:

  • Avoid Aqueous Workups & Silica: Isolate the product via vacuum distillation of the solvent or trituration (e.g., using cold hexanes).

  • Telescope the Reaction: If the benzoxazinone is an intermediate for quinazolinone synthesis, use it in situ without isolation. Simply add the primary amine directly to the crude reaction mixture[7].

Q3: When reacting my isolated benzoxazinone with an amine to form a quinazolinone, I get a mixture of the desired product and an uncyclized diamide. How do I force the final cyclization? Root Cause & Causality: The transformation of a benzoxazin-4-one into a quinazolinone via reaction with a primary amine is a two-step cascade. First, the amine nucleophilically attacks the highly electrophilic C4 carbonyl, opening the oxazine ring to form an intermediate N-acyl anthranilamide (the open-chain diamide)[2]. The second step—intramolecular cyclodehydration to close the pyrimidine ring—is the rate-limiting step. If the nucleophilicity of the amide nitrogen is insufficient or the reaction lacks the thermal energy to expel water, the reaction stalls at the diamide stage[7]. Resolution:

  • Thermal Push: Increase the reaction temperature (e.g., refluxing in glacial acetic acid).

  • Dehydrating Environment: Introduce a dehydrating agent or Lewis acid (such as POCl₃) to activate the carbonyl and facilitate the final loss of water[3].

Section 4: Mechanistic Logic & Troubleshooting Tree

Use the following logic tree to diagnose and resolve low yields during your cyclodehydration workflows.

TroubleshootingTree Start Issue: Low Benzoxazinone Yield Check1 Analyze Crude via IR/LCMS: Is Starting Material consumed? Start->Check1 Yes1 Yes: SM is consumed Check1->Yes1 No1 No: SM remains intact Check1->No1 PathYes Hydrolysis occurred during workup. Switch to anhydrous trituration. Yes1->PathYes PathNo Incomplete electrophilic activation. Use fresh Ac2O or add Lewis Acid. No1->PathNo

Caption: Troubleshooting logic tree for diagnosing low yields during cyclodehydration workflows.

References

  • Khabazzadeh, H., et al. "Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives." Islamic Azad University Journals.
  • BenchChem. "A Comparative Guide to the Synthesis of 2-Substituted Benzoxazinones: Efficacy and Experimental Protocols." BenchChem.
  • MDPI. "Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance." MDPI.
  • BenchChem. "5-methyl-4H-3,1-benzoxazin-4-one." BenchChem.
  • Ezzat, N. S. "Synthesis of Some Quinazolines and Imidazolo-[1,5-a]-3,1-benzoxazine-4-one Derivatives." Rafidain Journal of Science, Mosul University.
  • "Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects." PMC - NIH.
  • BenchChem. "6-Chloro-2-methyl-6H-quinazolin-4-one." BenchChem.
  • "Microwave-Assisted Synthesis of Benzoxazin-4-ones." Heteroletters.

Sources

Troubleshooting

Technical Support Center: Optimization of Palladium-Catalyzed Benzoxazinone Synthesis

Welcome to the Technical Support Center for Benzoxazinone Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in constructing the 3,1-benzoxazin-4-one...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzoxazinone Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in constructing the 3,1-benzoxazin-4-one scaffold. This pharmacophore is critical in medicinal chemistry, but its palladium-catalyzed synthesis—whether via carbonylative cyclization or aerobic oxidative coupling—presents unique mechanistic challenges.

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies. Every protocol provided here is designed as a self-validating system, ensuring you can diagnose and correct reaction failures in real-time.

Part 1: Core Experimental Methodologies

To establish a baseline for troubleshooting, we must first define the optimized, self-validating protocols for the two most robust Pd-catalyzed pathways to benzoxazinones.

Protocol A: Carbonylative Cyclization of 2-Iodoanilines[1][2]

This method leverages carbon monoxide (CO) insertion to build the oxazinone ring from 2-iodoanilines and aryl iodides or acid anhydrides.

Step-by-Step Methodology:

  • Reaction Assembly: In a nitrogen-filled glovebox, charge a heavy-walled pressure tube with 2-iodoaniline (1.0 mmol), the coupling partner (e.g., aryl iodide, 1.2 mmol), and the palladium catalyst (e.g., Pd(OAc)₂ or a supported heterogeneous Pd catalyst, 5 mol%).

  • Solvent & Base Addition: Add 5.0 mL of anhydrous toluene followed by N,N-diisopropylethylamine (DiPEA, 2.0 equiv).

    • Causality: Toluene is strictly required over polar solvents like DMF. Polar solvents coordinate competitively to the vacant sites on the Pd(II) intermediate, stalling CO insertion. DiPEA is chosen because its solubility in toluene facilitates rapid, homogeneous deprotonation of the anilinium intermediate.

  • Pressurization: Seal the tube, remove it from the glovebox, and purge the headspace with CO gas three times. Pressurize to 5 bar of CO.

    • Self-Validation: Close the manifold and monitor the pressure gauge for 5 minutes. A pressure drop indicates a leak. Do not proceed to heating until the seal is validated, as loss of CO will lead to immediate catalyst decomposition (Pd black).

  • Heating & Monitoring: Heat the reaction to 110 °C for 12–24 hours. The solution should remain clear or maintain a uniform catalyst suspension.

  • Workup: Cool to room temperature, vent the residual CO safely in a fume hood, and filter the mixture through a Celite pad (washing with ethyl acetate) to remove the catalyst before chromatographic purification.

Protocol B: Aerobic Oxidative Coupling of Anthranilic Acids[3]

This method utilizes C-H/N-H activation, coupling anthranilic acids with isocyanides using molecular oxygen as the terminal oxidant.

Step-by-Step Methodology:

  • Reaction Assembly: Charge a 10 mL reaction vial with anthranilic acid (1.0 mmol), isocyanide (1.2 mmol), and Pd(OAc)₂ (10 mol%).

  • Solvent Addition: Add 3.0 mL of anhydrous 1,4-dioxane.

  • Oxidant Setup: Equip the vial with a reflux condenser and an O₂ balloon (1 atm).

    • Causality: Using O₂ as the terminal oxidant regenerates the active Pd(II) species from Pd(0) without requiring stoichiometric metal oxidants (like Ag₂O or Cu(OAc)₂), which often complicate downstream purification and cause unwanted side reactions.

  • Heating & Monitoring: Stir the mixture at 100 °C.

    • Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1) under a 254 nm UV lamp. The reaction is complete when the highly fluorescent anthranilic acid starting material spot is completely consumed (typically 4–6 hours).

  • Workup: Cool the reaction, filter through a short plug of silica, and concentrate in vacuo.

Part 2: Mechanistic Workflows & Visualizations

Understanding the catalytic cycle is essential for diagnosing where a reaction is failing. Below is the mechanistic pathway for Protocol A.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition Pd(II)-Aryl Complex Pd0->OxAdd 2-Iodoaniline COInsert CO Insertion Acyl-Pd(II) Intermediate OxAdd->COInsert CO Gas Cyclization Intramolecular Attack (Ring Closure) COInsert->Cyclization Base (DiPEA) RedElim Reductive Elimination Benzoxazinone Cyclization->RedElim RedElim->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of Pd-catalyzed carbonylative cyclization to benzoxazinones.

Part 3: Quantitative Optimization Data

When optimizing carbonylative cyclization, the interplay between solvent, base, and temperature is critical. The following table summarizes the causal impact of these variables on the final yield of 2-arylbenzoxazinones[1].

EntryCatalyst (5 mol%)SolventBase (2 equiv)Temp (°C)CO PressureYield (%)Mechanistic Observation
1 Pd(OAc)₂ Toluene DiPEA 110 5 bar 88 Optimal: Homogeneous deprotonation.
2Pd(OAc)₂DMFDiPEA1105 bar45Poor: DMF coordinates to Pd, blocking CO.
3Pd(OAc)₂TolueneK₂CO₃1105 bar32Poor: Inorganic base is insoluble in toluene.
4PdCl₂TolueneDiPEA1105 bar65Moderate: Chloride ligands slow oxidative addition.
5Pd(OAc)₂TolueneDiPEA805 bar50Poor: Insufficient thermal energy for cyclization.

Part 4: Troubleshooting Guides & FAQs

TroubleshootingTree Start Issue: Low Yield Check1 Pd Black Present? Start->Check1 Yes1 Increase CO Pressure or add Phosphine Ligand Check1->Yes1 Yes No1 Check TLC Check1->No1 No Check2 Unreacted Starting Material? No1->Check2 Yes2 Increase Temp to 110°C Check2->Yes2 Yes No2 Side Reactions Check2->No2 No Fix2 Switch Base to DiPEA No2->Fix2

Caption: Troubleshooting decision tree for palladium-catalyzed benzoxazinone synthesis.

Q1: My carbonylative cyclization is stalling, and I recover mostly unreacted 2-iodoaniline. What is going wrong?

A: If your starting material is unreacted and the solution remains clear (no Pd black), the catalytic cycle is stalling at the oxidative addition step.

  • Root Cause: Either the temperature is too low (ensure the internal reaction temperature is truly 110 °C, not just the hotplate setting), or you are using a Pd(II) precatalyst that is failing to reduce to the active Pd(0) species in situ.

  • Solution: Add a catalytic amount of a phosphine ligand (e.g., PPh₃) to facilitate the reduction of Pd(II) to Pd(0), or switch to a more reactive Pd(0) source like Pd₂(dba)₃.

Q2: I am seeing a dark, mirror-like precipitate on the walls of my pressure tube, and my yields are terrible. How do I fix this?

A: You are observing the formation of "Palladium Black," which indicates irreversible catalyst decomposition.

  • Root Cause: The active Pd(0) species is aggregating into inactive bulk metal. In carbonylative reactions, CO acts as both a reactant and a stabilizing pi-acceptor ligand. If the CO pressure drops, or if the CO insertion step is too slow, the naked Pd(0) intermediate will crash out of solution.

  • Solution: First, validate your vessel's seal to ensure CO pressure is maintained at 5 bar throughout the reaction[1]. Second, if pressure is stable, the cyclization step is likely too slow. Ensure you are using DiPEA as your base; if the base cannot rapidly deprotonate the intermediate, the acyl-Pd(II) complex will undergo decarbonylation, leading to Pd aggregation.

Q3: In the aerobic oxidative coupling protocol, I am getting high levels of homocoupled isocyanide byproducts. How can I suppress this?

A: Homocoupling is a common side reaction in oxidative Pd-catalysis when the primary cross-coupling pathway is kinetically hindered.

  • Root Cause: The concentration of the active oxidant (O₂) relative to the isocyanide is imbalanced, or the isocyanide is coordinating too strongly to the Pd center, preventing the anthranilic acid from entering the coordination sphere[2].

  • Solution: Implement a slow-addition protocol. Dissolve your isocyanide in 1,4-dioxane and add it dropwise via a syringe pump over 2 hours to the heated reaction mixture containing the anthranilic acid and catalyst. This keeps the steady-state concentration of isocyanide low, favoring the desired heterocoupling pathway.

Q4: Why do you specifically recommend DiPEA over cheaper inorganic bases like K₂CO₃ or Cs₂CO₃ for carbonylation?

A: It comes down to phase dynamics and proton shuttling. Carbonylative cyclizations to benzoxazinones perform optimally in non-polar solvents like toluene[1][3]. Inorganic bases are highly insoluble in toluene, creating a heterogeneous biphasic system where deprotonation occurs only at the solid-liquid interface. DiPEA is fully miscible in toluene, allowing for rapid, homogeneous deprotonation of the intermediate, which outcompetes off-target side reactions and prevents catalyst stalling.

References

  • Huang, B., Xu, Z., Zhou, Z., & Cai, M. (2021). Recyclable palladium-catalyzed carbonylative annulation of 2-iodoanilines with acid anhydrides: A practical synthesis of 2-alkylbenzoxazinones. Synthetic Communications.[Link]

  • Shariat, M., et al. (cited via MDPI Review). (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI.[Link]

Sources

Optimization

Technical Support Center: Purification of High-Purity 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter sudden yield drops or purity plateaus whe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter sudden yield drops or purity plateaus when isolating benzoxazinone derivatives.

The synthesis of 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one—typically achieved via the cyclodehydration of N-(2-nitrobenzoyl)anthranilic acid—is straightforward. However, the isolation is notoriously unforgiving. The fused heterocyclic core contains a highly electrophilic C4 carbonyl, making it exceptionally susceptible to nucleophilic attack and subsequent ring-opening[1]. This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure you achieve >99% purity without sacrificing yield.

Part 1: Troubleshooting Guides & FAQs

Q1: My crude NMR looks clean, but after silica gel flash chromatography, my purity drops to 60% and I see a massive carboxylic acid peak. What happened? Causality: You are observing silica-induced hydrolytic decomposition. Standard silica gel is inherently acidic and retains surface moisture. When 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one interacts with the silanol groups, the C4 position becomes activated. Residual water attacks this position, cleaving the oxazine ring and reverting your product back to N-(2-nitrobenzoyl)anthranilic acid[2]. Solution: Never use untreated silica gel for benzoxazinones. You must either switch to anhydrous recrystallization[3] or chemically deactivate your silica column using 1% Triethylamine (Et₃N) prior to loading your sample.

Q2: I tried recrystallizing my product from hot ethanol, but I isolated a completely different byproduct. Why? Causality: Alcohols are nucleophiles. Prolonged heating of 3,1-benzoxazin-4-ones in protic solvents like ethanol or methanol leads to alcoholysis. Instead of hydrolyzing to the carboxylic acid, the ring opens to form the corresponding ethyl or methyl ester of the N-acylanthranilic acid. The electron-withdrawing nature of the 2-nitrophenyl group exacerbates the electrophilicity of the C4 carbonyl, accelerating this degradation. Solution: Strictly utilize non-nucleophilic, aprotic solvent systems for recrystallization. A binary system of anhydrous Toluene and Heptane (or Hexane) is the gold standard for this scaffold.

Q3: How do I remove unreacted anthranilic acid from the crude mixture without using an aqueous base wash that might hydrolyze my product? Causality: Aqueous sodium hydroxide or potassium carbonate washes will rapidly destroy the benzoxazinone ring. Solution: Exploit differential solubility. Anthranilic acid has poor solubility in cold, non-polar solvents (like hexanes or cold toluene) compared to the highly lipophilic 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one. Alternatively, a very rapid, ice-cold wash with a mild, bulky base like saturated aqueous NaHCO₃ (contact time < 30 seconds) can partition the anthranilic acid into the aqueous layer with minimal hydrolysis of the product.

Part 2: Mechanistic & Workflow Visualizations

To understand the fragility of this molecule, we must visualize the degradation pathway that dictates our purification strategy.

HydrolysisMechanism A 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one (Intact Ring) B Nucleophilic Attack (H2O / Silica Gel) A->B Moisture exposure C Tetrahedral Intermediate at C4 Position B->C C4 Attack D N-(2-Nitrobenzoyl)anthranilic Acid (Ring-Opened Degradant) C->D Ring Cleavage

Fig 1: Hydrolysis pathway of 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one during standard chromatography.

PurificationWorkflow Start Crude 2-(2-Nitrophenyl)- 3,1-benzoxazin-4-one Q1 Is Crude Purity > 80%? Start->Q1 Recryst Anhydrous Recrystallization (Toluene/Heptane) Q1->Recryst Yes Q2 Chromatography Required? Q1->Q2 No Deact Deactivated Silica Gel (1% Et3N pretreatment) Q2->Deact Proceed carefully StdSilica Standard Silica Gel (AVOID) Q2->StdSilica High Hydrolysis Risk

Fig 2: Decision matrix for isolating high-purity 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one.

Part 3: Quantitative Purification Metrics

Selecting the correct purification method requires balancing yield, purity, and the inherent hydrolysis risk of the technique.

Purification TechniqueTypical Yield RecoveryAchievable PurityHydrolysis RiskScalability
Standard Silica Gel 30% – 45%80% – 85%CRITICAL Good
Deactivated Silica (Et₃N) 70% – 80%> 95%LowGood
Anhydrous Recrystallization 85% – 92%> 99% None Excellent
Prep-HPLC (Neutral Phase) 60% – 70%> 99.5%ModeratePoor

Part 4: Self-Validating Experimental Protocols

Protocol A: Anhydrous Recrystallization (The Gold Standard)

Use this protocol if your crude purity is >80%. This method completely bypasses the risk of silica-induced hydrolysis[3].

  • Dissolution: Suspend 10 g of crude 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one in 40 mL of anhydrous Toluene in a rigorously dried round-bottom flask under a nitrogen atmosphere.

  • Heating: Heat the suspension gently to 85°C until complete dissolution is achieved. Do not exceed 90°C to prevent thermal degradation.

  • Hot Filtration (Optional but Recommended): If insoluble particulates remain, perform a rapid hot filtration through a pre-warmed, coarse-fritted funnel.

  • Anti-Solvent Addition: Remove the flask from the heat source. Dropwise, add anhydrous Heptane (approx. 60-80 mL) while stirring continuously until the solution becomes slightly turbid (the cloud point).

  • Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath (0-5°C) for an additional 2 hours to maximize precipitation.

  • Validation Check (Self-Validating Step): Before filtering, sample the mother liquor and run a TLC (Eluent: 8:2 Hexane:EtOAc). The intact benzoxazinone will fluoresce brightly under short-wave UV (254 nm). If a heavy, tailing spot remains at the baseline (indicating ring-opened acid), add 10 mL more Heptane to force the remaining pure product out of solution.

  • Isolation: Filter the crystals via vacuum filtration, wash with 20 mL of ice-cold Heptane, and dry under high vacuum at 40°C overnight.

Protocol B: Deactivated Flash Chromatography

Use this protocol if crude purity is <80% and recrystallization fails due to heavy oiling out of impurities.

  • Column Preparation: Pack a standard glass column with silica gel (230-400 mesh) using a solvent mixture of 80% Hexane, 19% Ethyl Acetate, and 1% Triethylamine (Et₃N) .

  • Deactivation (Self-Validating Step): Flush the column with at least 3 column volumes (CV) of the Et₃N-containing solvent. Validation: Collect a few drops of the eluent from the stopcock and test with pH paper. The eluent must register as mildly basic (pH ~8). If it is neutral or acidic, flush with 1 more CV.

  • Equilibration: Flush the column with 2 CVs of your running solvent (e.g., 8:2 Hexane:Ethyl Acetate) to remove excess Et₃N, which could co-elute with your product.

  • Loading: Dissolve the crude mixture in the absolute minimum volume of anhydrous Dichloromethane (DCM) and load it carefully onto the silica bed.

  • Elution: Elute using 8:2 Hexane:Ethyl Acetate. The 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one will elute rapidly due to its high lipophilicity.

  • Concentration: Pool the product-containing fractions and concentrate immediately on a rotary evaporator using a water bath set no higher than 30°C. Prolonged residence time in the solvent increases the risk of degradation.

References

  • Study of the by-products in the synthesis of 1,3-benzoxazin-4-one spiropyrans Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)
  • Facile Synthesis and Herbicidal Evaluation of 4H-3,1-Benzoxazin-4-ones and 3H-Quinazolin-4-ones with 2-Phenoxymethyl Substituents Source: MDPI URL

Sources

Troubleshooting

Technical Support Center: Benzoxazinone Synthesis &amp; Troubleshooting

Welcome to the Advanced Technical Support Center for benzoxazinone synthesis. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who require high-yield, high-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for benzoxazinone synthesis. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who require high-yield, high-purity 4H-3,1-benzoxazin-4-one scaffolds.

The benzoxazinone core contains highly reactive electrophilic sites at the C2 and C4 positions[1]. While this makes it a versatile building block for downstream pharmaceutical synthesis (e.g., quinazolinones), it also makes the synthesis prone to specific side reactions, such as incomplete cyclization and moisture-driven hydrolysis[2]. This guide breaks down the causality behind these issues and provides self-validating protocols to ensure experimental success.

Part 1: Frequently Asked Questions (Troubleshooting Side Products)

Q1: Why am I predominantly isolating N-acylanthranilic acid instead of the desired benzoxazinone? The Causality: The bifunctional nature of anthranilic acid dictates a stepwise reaction mechanism[1]. The amino group is significantly more nucleophilic than the carboxylic acid. When reacting with an acid chloride, the first equivalent rapidly acylates the nitrogen to form the stable N-acylanthranilic acid intermediate. For cyclization to occur, the carboxylic acid must be activated into a mixed anhydride by a second equivalent of the acylating agent, followed by an intramolecular nucleophilic attack by the amide oxygen[3]. If you only use 1.0 equivalent of the acylating agent, or if the thermal energy is insufficient, the reaction stalls at the N-acyl intermediate[2]. The Solution: Ensure a strict stoichiometric ratio of >2.0 equivalents of the acid chloride. If using acetic anhydride, it must serve as both the reactant and the solvent (excess)[1][4].

Q2: My reaction with orthoesters is yielding a 1,2-dihydro-4H-benzoxazine-4-one. How do I force full aromatization? The Causality: Condensation of anthranilic acid with orthoesters proceeds via an iminium intermediate, which cyclizes to form a 1,2-dihydro intermediate. The final, critical step to achieve the aromatic 4H-benzoxazin-4-one is the elimination of an alcohol molecule (e.g., ethanol)[5]. If the aromatic ring contains highly electron-withdrawing groups, or if the thermal energy is too low, this elimination becomes thermodynamically difficult, stalling the reaction at the dihydro stage[5]. The Solution: Extend the reflux time significantly (e.g., from 24 hours to 48 hours) or switch to microwave-assisted conditions to provide the necessary activation energy for alcohol elimination[5].

Q3: The isolated benzoxazinone degrades into a white precipitate upon storage. What is happening? The Causality: The target 4H-3,1-benzoxazin-4-one scaffold is highly sensitive to moisture. The C2 and C4 carbons are highly electrophilic. Ambient water acts as a nucleophile, attacking the oxazine ring and triggering a hydrolytic ring-opening cascade that reverts the product back to N-acylanthranilic acid[1][2]. The Solution: This is a handling error, not a synthetic failure. You must employ strictly anhydrous workup conditions (e.g., drying over anhydrous MgSO₄) and store the final purified compound in a desiccator under an inert atmosphere (Argon or N₂)[1].

Part 2: Mechanistic Pathway Visualization

To effectively troubleshoot, you must visualize the competing pathways in your reaction flask. The diagram below illustrates the divergence between the target intramolecular cyclization and the formation of common side products.

Benzoxazinone_Pathways AA Anthranilic Acid (Bifunctional Nucleophile) NAcyl N-Acylanthranilic Acid (Stable Intermediate / Side Product) AA->NAcyl 1 eq. Acylating Agent (N-Acylation) Dihydro 1,2-Dihydro Intermediate (Stalled Orthoester Reaction) AA->Dihydro Orthoester + Acid Catalyst (Iminium Formation) Acyl Acylating Agent (e.g., Acid Chloride/Anhydride) Acyl->NAcyl MixedAnhydride Mixed Anhydride (Highly Reactive Intermediate) NAcyl->MixedAnhydride +1 eq. Acylating Agent (O-Acylation) Target 4H-3,1-Benzoxazin-4-one (Target Scaffold) NAcyl->Target Thermal Dehydration (Excess Anhydride / Heat) MixedAnhydride->Target Intramolecular Cyclization (- Acid) Dihydro->Target Elimination of Alcohol (Extended Heat) Target->NAcyl Ambient Moisture / H2O (Hydrolytic Ring-Opening)

Mechanistic pathways of benzoxazinone synthesis, highlighting target formation vs. side products.

Part 3: Quantitative Data & Diagnostic Indicators

Use the following table to rapidly diagnose side products using standard analytical techniques and apply the exact minimization strategy required.

Side ProductMechanistic CauseDiagnostic Indicator (IR / NMR / TLC)Minimization Strategy
N-Acylanthranilic Acid Incomplete activation of the carboxylic acid moiety[1][2].IR: Broad -OH and -NH stretches (~3300 cm⁻¹).TLC: Low Rf (highly polar).Ensure >2.0 eq of acylating agent; elevate reaction temperature to drive cyclization.
Ring-Opened Hydrolyzed Adduct Nucleophilic attack by H₂O at the highly electrophilic C2/C4 positions[1].TLC: Reappearance of low Rf spot post-purification.NMR: Appearance of -COOH proton.Employ strictly anhydrous workup; store isolated product under inert gas (Argon/N₂).
1,2-Dihydro-4H-benzoxazine-4-one Stalled elimination of alcohol during orthoester condensation[5].¹H NMR: Aliphatic -CH signals corresponding to the retained alkoxy group.Extend reflux time (24h → 48h); increase thermal energy to force elimination[5].

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By observing the specific physical and chromatographic changes described in the "Validation Check" steps, you can confirm the success of the reaction in real-time without immediate reliance on NMR.

Protocol A: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one (Acetic Anhydride Route)

This classical method utilizes acetic anhydride as both the acylating agent and the dehydrating solvent[1][4].

  • Setup: In a thoroughly dried 100-mL round-bottom flask fitted with a reflux condenser, combine 2.0 g (14.6 mmol) of anthranilic acid with 15 mL of anhydrous acetic anhydride.

  • Reaction: Heat the mixture gradually to reflux (approx. 140°C).

    • Validation Check 1: The initial suspension will dissolve into a clear yellow solution as the N-acylation occurs. As cyclization proceeds, the solution will deepen to a light red/amber color[6].

  • Monitoring: Reflux for 4.5 hours. Monitor via TLC (Eluent: 7:3 Hexane:Ethyl Acetate).

    • Validation Check 2: The reaction is complete when the highly polar anthranilic acid spot (Rf ~0.1) is fully consumed and replaced by a non-polar, intensely UV-active benzoxazinone spot (Rf ~0.6).

  • Workup: Cool the reaction mixture to room temperature. Remove excess acetic anhydride under reduced pressure (rotary evaporation) to yield a crude gum[6].

    • Critical Step: Do not use aqueous workup, as this will induce hydrolysis and form the N-acetyl anthranilic acid side product[6].

  • Purification: Recrystallize the crude gum strictly from anhydrous ether to yield colorless crystals.

Protocol B: Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-one (Acid Chloride Route)

This method is ideal for introducing aromatic substituents at the C2 position[1][4].

  • Setup: Dissolve 2.0 g (14.6 mmol) of anthranilic acid in 20 mL of anhydrous pyridine in a dried flask under an inert Argon atmosphere.

  • Addition: Cool the flask to 0°C in an ice bath. Dropwise, add a solution of the desired substituted benzoyl chloride (32.1 mmol, 2.2 equivalents ) dissolved in 10 mL of anhydrous chloroform[1].

    • Causality Note: The 2.2 equivalents are mandatory. The first equivalent forms the amide; the second forms the mixed anhydride required for ring closure[1][3].

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours.

  • Workup: Remove the pyridine by distillation under reduced pressure. Dilute the residue with anhydrous ethyl acetate and wash sequentially with a cold, saturated sodium bicarbonate solution (to neutralize residual acid) and brine[1].

  • Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify via recrystallization from an appropriate anhydrous solvent.

References

  • MDPI. "Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance." Molecules. Available at:[Link]

  • ACS. "Benzoxazinone Syntheses. An organic chemistry experiment." Journal of Chemical Education. Available at:[Link]

  • RSC. "Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones." Journal of the Chemical Society C: Organic. Available at:[Link]

Sources

Optimization

challenges in the scale-up production of 2-aryl-3,1-benzoxazin-4-ones

Welcome to the Process Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this guide to address the critical kinetic, thermodynamic, and mechanistic bottlenecks encountered when scali...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this guide to address the critical kinetic, thermodynamic, and mechanistic bottlenecks encountered when scaling up the synthesis of 2-aryl-3,1-benzoxazin-4-ones.

These heterocyclic scaffolds are highly valuable as serine protease inhibitors and pharmaceutical intermediates[1]. However, transitioning from milligram-scale discovery chemistry to multi-kilogram pilot production introduces severe challenges, primarily revolving around exothermic cyclodehydration, reagent toxicity, and the extreme moisture sensitivity of the benzoxazinone ring.

Part 1: Mechanistic Foundations & Scale-Up Strategy

The classical synthesis of 2-aryl-3,1-benzoxazin-4-ones relies on the acylation of anthranilic acid with aroyl chlorides, followed by cyclodehydration using harsh reagents like acetic anhydride, thionyl chloride (


), or phosphorus oxychloride (

)[1]. At scale, these reagents present catastrophic thermal runaway risks and generate massive volumes of corrosive gases (

,

).

To establish a self-validating, scalable system, modern process chemistry favors the use of Cyanuric Chloride (CC) as a mild, highly efficient cyclodehydrating agent[2]. The mechanism bypasses hazardous gas evolution by forming a transient active ester that undergoes rapid intramolecular cyclization.

G A Anthranilic Acid + Aroyl Chloride B N-Aroylanthranilic Acid A->B Pyridine / Et3N (Acylation) D Active Ester (σ-adduct) B->D Nucleophilic Attack by Carboxyl C Cyanuric Chloride (CC) C->D Activation E 2-Aryl-3,1-benzoxazin-4-one D->E Cyclodehydration (Intramolecular) F Hydroxydichloro-1,3,5-triazine D->F Byproduct Cleavage

Cyanuric chloride-mediated cyclodehydration pathway for 2-aryl-3,1-benzoxazin-4-ones.

Part 2: Technical Q&A and Troubleshooting

Q1: Why does my product yield drop from 85% at the bench scale to 40% at the 1-kg scale, specifically after the aqueous workup? The Causality: You are experiencing catastrophic ring-opening hydrolysis. The 3,1-benzoxazin-4-one ring is highly susceptible to nucleophilic attack at the C-2 position. Mechanistic studies show that proton transfer to the N-1 position creates a relatively stable conjugate acid, but it renders the C-2 carbon extremely electrophilic[3]. At the bench scale, phase separations are rapid (minutes). At the pilot scale, phase separations can take hours, drastically increasing the contact time between the product and water. Water acts as a nucleophile, cleaving the ring and reverting the product back to the open-chain N-aroylanthranilic acid[2]. The Solution: Modify your isolation protocol to minimize aqueous exposure.

  • Quench the reaction into a mixture of crushed ice and saturated brine rather than ambient water to suppress kinetic hydrolysis.

  • Immediately extract with a non-polar solvent (e.g., dichloromethane or toluene).

  • Alternatively, bypass aqueous workup entirely by utilizing a solvent-swap distillation, crystallizing the product directly from a toluene/heptane matrix.

Q2: We are using


 for cyclodehydration. At the 5-liter scale, we are experiencing severe thermal runaway and our gas scrubbers are failing. What is the alternative? 
The Causality: 

and

drive cyclization by forming a mixed anhydride, but they release stoichiometric amounts of

gas. The reaction is highly exothermic, and the heat transfer coefficient (

-value) of a 5-liter jacketed reactor is significantly lower than a laboratory flask, leading to heat accumulation and runaway kinetics. The Solution: Transition to the Cyanuric Chloride (CC) method[2]. Cyanuric chloride reacts smoothly with N-benzoylanthranilic acid in the presence of triethylamine. Instead of generating

gas, the cyanuric ring absorbs the hydroxyl group, converting into hydroxydichloro-1,3,5-triazine. This byproduct is highly water-soluble and easily removed, while the reaction enthalpy is significantly lower and easily controlled via standard jacket cooling[2].

Q3: During the orthoester-mediated synthesis, we observe the accumulation of an acyclic intermediate and incomplete cyclization. How do we drive the reaction to completion? The Causality: Condensation of anthranilic acid with orthoesters proceeds through an imidic ester intermediate[4]. The kinetic bottleneck is the subsequent nucleophilic attack by the carboxyl oxygen to eliminate an alcohol molecule and close the ring. If the reaction temperature is too low, or if the eliminated alcohol is not actively removed from the equilibrium, the reaction stalls. The Solution: Implement a Dean-Stark apparatus or operate under a slight vacuum to continuously distill off the byproduct alcohol (e.g., ethanol or methanol) as it forms. Alternatively, applying microwave irradiation has been proven to rapidly overcome the activation energy barrier for this specific cyclization, driving yields >90%[4].

Part 3: Quantitative Reagent Comparison

To assist in scale-up route selection, the following table summarizes the operational metrics of various cyclodehydrating agents based on process chemistry data.

Cyclodehydrating AgentTypical YieldExothermicityByproduct ProfileScale-Up Suitability
Acetic Anhydride (Excess) 70 - 85%HighAcetic acid (requires extensive neutralization)Moderate (Prone to dimerization)

/

75 - 90%Very High

/

gas (requires heavy scrubbing)
Poor (High safety/corrosion risk)
Cyanuric Chloride (CC) 80 - 95%Low-ModerateHydroxydichloro-1,3,5-triazine (Water-soluble)Excellent (Mild, gas-free)
Orthoesters (Solvent-free) 85 - 98%LowAlcohols (easily distilled)Good (Requires specialized heating)

Part 4: Self-Validating Scale-Up Protocol (Cyanuric Chloride Method)

This protocol is designed for a 1-mole scale synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one, incorporating in-process controls to validate the mechanism at each step[2].

Phase 1: Active Ester Formation

  • Charge: To a 2 L jacketed reactor, charge N-benzoylanthranilic acid (241.2 g, 1.0 mol) and dichloromethane (1.0 L).

  • Base Addition: Add triethylamine (111.3 g, 1.1 mol). Validation Check: The suspension will transition to a clear, homogeneous solution as the triethylammonium salt forms.

  • Activation: Cool the reactor jacket to 0°C. Dissolve Cyanuric Chloride (184.4 g, 1.0 mol) in 400 mL of dichloromethane and add dropwise over 45 minutes, maintaining the internal temperature below 10°C.

Phase 2: Cyclodehydration 4. Heating: Once addition is complete, ramp the jacket temperature to achieve a gentle reflux (approx. 40°C). 5. Monitoring: Stir for 3-4 hours. Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active N-benzoylanthranilic acid spot indicates complete conversion of the


-adduct to the cyclized product.

Phase 3: Anti-Hydrolysis Isolation 6. Quench: Cool the mixture to 5°C. Rapidly discharge the reaction mixture into a vigorously stirred quench vessel containing 1 L of ice-cold saturated


 solution.
7. Phase Separation:  Allow phases to separate for no longer than 15 minutes to prevent C-2 nucleophilic attack[3]. Drain the lower organic layer immediately.
8. Byproduct Removal:  Wash the organic layer once with 500 mL of ice-cold water to remove the hydroxydichloro-1,3,5-triazine byproduct[2].
9. Drying & Concentration:  Dry over anhydrous 

, filter, and concentrate under reduced pressure to yield the crude 2-phenyl-4H-3,1-benzoxazin-4-one. Recrystallize from minimal ethanol or a toluene/heptane mixture.

Part 5: References

  • Cyclodehydration of N-acyl anthranilic acid with Cyanuric Chloride: a New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones Source: Heterocycles, Vol. 65, No. 5, 2005. (Semantic Scholar) URL:[Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones Source: Int. J. Modern Org. Chem. 2013, 2(2): 81-121. (University of Mosul) URL:[Link]

  • Stepwise proton transfer in the acid-catalysed hydrolysis of 3,1-benzoxazin-4-ones: electrostatic or hydrogen-bond stabilisation of the conjugate acid Source: J. Chem. Soc., Perkin Trans. 2, 1981, 590-596. (RSC Publishing) URL:[Link]

  • Reaction of Anthranilic Acid with Orthoesters: a New Facile One-pot Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones Source: Academia.edu URL:[Link]

Sources

Troubleshooting

Technical Support Center: Benzoxazinone Synthesis &amp; Kinetics

Troubleshooting Guides and FAQs for Solvent Effects on Reaction Rates Welcome to the Technical Support Center for benzoxazinone synthesis. The formation of the 1,3-benzoxazin-4-one scaffold—a critical building block in p...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides and FAQs for Solvent Effects on Reaction Rates

Welcome to the Technical Support Center for benzoxazinone synthesis. The formation of the 1,3-benzoxazin-4-one scaffold—a critical building block in pharmaceuticals and agrochemicals—is highly dependent on kinetic parameters dictated by the reaction medium. This guide provides drug development professionals and synthetic chemists with mechanistic insights, quantitative data, and self-validating protocols to troubleshoot slow reaction rates and poor yields caused by solvent effects.

Section 1: Frequently Asked Questions (FAQs) – Kinetic & Mechanistic Insights

Q1: Why does my benzoxazinone synthesis proceed so slowly in polar protic solvents like methanol or water? A: The formation of the benzoxazinone ring via intramolecular cyclization is highly sensitive to hydrogen bonding. In polar protic solvents, the solvent molecules form strong hydrogen bonds with the nucleophilic centers (e.g., the amide nitrogen) and the electrophilic carbonyl oxygen of the N-acyl intermediate. This solvation stabilizes the ground state of the intermediate, effectively raising the activation energy required to reach the cyclization transition state[1]. Consequently, the reaction rate drops significantly, and competitive side reactions like hydrolysis become prominent.

Q2: How do non-polar aprotic solvents affect the rate-determining step? A: The reaction of anthranilic acid with an acylating agent involves a rapid initial acylation followed by a slower intramolecular cyclization. Density Functional Theory (DFT) calculations indicate that this cyclization is the rate-determining step, possessing an activation barrier of approximately 16.6 kcal/mol[2]. Non-polar aprotic solvents (e.g., toluene, dioxane) do not strongly solvate the reactive intermediates. This lack of competitive hydrogen bonding allows the nucleophilic attack to proceed unimpeded, accelerating the kinetic rate and maximizing the yield[3][4].

Q3: Can Deep Eutectic Solvents (DES) or solvent-free conditions improve the reaction kinetics? A: Yes. Moving to solvent-free (neat) conditions or using Deep Eutectic Solvents (e.g., choline chloride:urea) maximizes the effective concentration of the reactants, drastically increasing the collision frequency[5]. Under neat conditions at elevated temperatures, the reaction time can be reduced to under an hour with yields exceeding 90%[4]. DES provides a green chemistry alternative that accelerates reaction rates through specific, localized catalysis without the bulk solvation penalties of traditional protic solvents[5].

Section 2: Quantitative Data – Solvent Comparison

To illustrate the causality between solvent choice and reaction kinetics, the following table summarizes quantitative data from a standardized catalytic synthesis of benzoxazinones using a CNO/Fe₃O₄ composite catalyst[4].

Table 1: Solvent Effects on Benzoxazinone Yields & Reaction Times

Solvent TypeSpecific MediumTimeYield (%)Kinetic Effect & Mechanistic Observation
Solvent-Free Neat (120 °C)45 min95%Maximum collision frequency; lowest kinetic barrier.
Non-polar Aprotic Toluene2 h88%Good transition state stabilization; no H-bond trapping.
Polar Protic Water2 h69%H-bonding hinders nucleophilic attack; risk of hydrolysis.
Polar Protic Ethanol2 h68%Competitive solvation of the N-acyl intermediate.
Polar Protic Methanol2 h65%Strongest H-bonding; highest ground-state stabilization.

Section 3: Visualizing the Reaction Pathways

Mechanism A Anthranilic Acid + Acylating Agent B N-Acyl Intermediate (Ground State) A->B Fast Acylation C Cyclization Transition State (Rate-Determining Step) B->C High Barrier in Protic Solvents D Benzoxazinone (Target Product) C->D -H2O (Aprotic/Neat) E Hydrolysis / Ring-Opening (Side Reaction) D->E Excess H2O / Protic

Reaction mechanism of benzoxazinone formation highlighting solvent-dependent kinetic barriers.

Troubleshooting Start Issue: Slow Reaction Rate & Low Yield Check Evaluate Solvent Choice Start->Check Protic Polar Protic (MeOH, EtOH, H2O) Check->Protic Aprotic Non-Polar Aprotic (Toluene, Dioxane) Check->Aprotic Neat Solvent-Free (Neat / DES) Check->Neat ActProtic Switch Solvent (H-bonding inhibits TS) Protic->ActProtic ActAprotic Optimize Temp (Yields ~85-90%) Aprotic->ActAprotic ActNeat Monitor Exotherm (Yields up to 95%) Neat->ActNeat

Troubleshooting logic tree for resolving slow benzoxazinone synthesis rates via solvent optimization.

Section 4: Troubleshooting Guide & Experimental Workflows

If you are experiencing stalled reactions or incomplete cyclization, the issue is likely solvent-induced kinetic trapping. Below are two self-validating protocols designed to bypass these kinetic bottlenecks.

Protocol 1: Solvent-Free (Neat) Synthesis of Benzoxazinones

Rationale: Eliminates solvent-induced ground-state stabilization, maximizing the reaction rate via high reactant concentration[4].

  • Preparation: In a dry, round-bottom flask, combine 1.0 equivalent of substituted anthranilic acid with 1.5 equivalents of the acylating agent (e.g., acetic anhydride)[6].

  • Catalyst Addition (Optional): Add a catalytic amount of a solid acid or nanomaterial (e.g., 25 mg of CNO/Fe₃O₄ per mmol) to further lower the activation barrier[4].

  • Heating & In-Process Validation: Heat the neat mixture to 120 °C.

    • Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the highly polar, low-Rf anthranilic acid spot and the appearance of a higher-Rf, strongly UV-active benzoxazinone spot confirms cyclization progress.

  • Quenching: After 45–60 minutes, cool the mixture to room temperature. The mixture should solidify or become a highly viscous paste.

  • Isolation: Triturate the crude mixture with cold water to dissolve and remove unreacted anhydride and acidic byproducts. Filter the precipitate.

  • Purification & Final Validation: Recrystallize from an appropriate aprotic solvent.

    • Self-Validation Check: Confirm product identity via LC-MS. The target mass should reflect the cyclized product

      
      , lacking the 
      
      
      
      associated with the uncyclized intermediate.
      
      
      H-NMR must show the absence of carboxylic acid (
      
      
      ) and primary amine protons.
Protocol 2: Aprotic Solvent-Mediated Synthesis (Toluene)

Rationale: Provides excellent thermal control for scaling up while avoiding the hydrogen-bonding penalties associated with protic solvents[4].

  • Preparation: Dissolve 1.0 equivalent of anthranilic acid in anhydrous toluene (0.2 M concentration) in a flask equipped with a Dean-Stark trap.

  • Reagent Addition: Slowly add the acylating agent (1.2 equivalents). If using an acid chloride, add 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine) to neutralize the generated HCl[3].

  • Reflux: Heat the mixture to reflux (

    
    ). The Dean-Stark trap will collect the water formed during the intramolecular cyclization, driving the equilibrium forward via Le Chatelier's principle.
    
  • In-Process Validation: Sample the reaction at 1 hour and 2 hours.

    • Self-Validation Check: Perform a rapid IR spectroscopy check on the concentrated crude aliquot. The shift of the carbonyl stretch from

      
       (open amide) to 
      
      
      
      (closed benzoxazinone ring) indicates successful cyclization.
  • Workup: Cool to room temperature. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove acidic byproducts) and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

References

Sources

Optimization

Technical Support Center: Efficient Synthesis of 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one

Case ID: BXZ-NITRO-02 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1] Executive Summary & Chemical Context The Challenge: Synthesizing 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one presents a specific kin...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: BXZ-NITRO-02 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Chemical Context

The Challenge: Synthesizing 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one presents a specific kinetic challenge. The ortho-nitro group on the phenyl ring introduces significant steric hindrance and electron-withdrawing effects, which destabilizes the transition state required for cyclization compared to unsubstituted analogs.

The Solution: While traditional thermal dehydration (acetic anhydride) is common, it often leads to low yields and difficult purification for this specific substrate.[1] This guide prioritizes Chemical Activation methods (Cyanuric Chloride or Sulfonyl Chlorides) which proceed under mild conditions, minimizing thermal degradation and maximizing yield.[1]

Catalyst & Activator Selection Matrix

For the synthesis of 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one, the selection of the cyclizing agent is the single most critical variable.

MethodAgentRoleEfficiencySuitability for 2-Nitro Substrate
Method A (Recommended) Cyanuric Chloride (TCT) Activator High (>85%) Excellent. Mild conditions (RT) prevent thermal decomposition caused by the unstable nature of the nitro-substituted intermediate.[1]
Method B (Alternative) Methanesulfonyl Chloride (MsCl) ActivatorHigh (80-90%)Good. Excellent leaving group (

) facilitates rapid ring closure even with steric hindrance.[1]
Method C (Legacy) Acetic Anhydride (

)
Solvent/ReagentLow-Med (40-60%)Poor. Requires reflux.[1] The high heat often degrades the sterically strained product; difficult workup.
Method D (Standard) Thionyl Chloride (

)
ReagentMedium (60-70%)Moderate. Effective but generates corrosive

/

gas.[1] Harsh acidic environment can hydrolyze the product.

Mechanistic Insight (The "Why")

To troubleshoot effectively, you must understand the reaction pathway. The reaction proceeds via the activation of the amide oxygen (or carboxylate) followed by intramolecular nucleophilic attack.[1]

Pathway Visualization

The following diagram illustrates the activation pathway using Cyanuric Chloride (TCT), which forms a highly reactive intermediate, overcoming the steric barrier of the 2-nitro group.[1]

ReactionMechanism Start N-(2-nitrobenzoyl) anthranilic acid Inter Activated O-Triazinyl Intermediate Start->Inter + TCT / Et3N (Activation) TCT Cyanuric Chloride (Activator) TS Cyclization Transition State Inter->TS - HOP(OR)2 / Leaving Group Product 2-(2-Nitrophenyl)- 3,1-benzoxazin-4-one TS->Product Intramolecular Nu Attack Steric Steric Hindrance (2-NO2 Group) Steric->TS Retards Closure

Caption: Activation pathway via Cyanuric Chloride. The formation of a good leaving group facilitates cyclization despite the steric hindrance of the 2-nitro substituent.

Recommended Protocol: Cyanuric Chloride Method

Rationale: This method operates at room temperature, preserving the integrity of the nitro-group and the benzoxazinone ring.

Reagents
  • Anthranilic acid (1.0 equiv)[1]

  • 2-Nitrobenzoyl chloride (1.0 equiv)[1]

  • Cyanuric Chloride (TCT) (1.0 equiv)[1]

  • Triethylamine (

    
    ) (4.0 equiv)[1]
    
  • Solvent: Dry

    
     or 
    
    
    
Step-by-Step Workflow
  • Amide Formation (In situ):

    • Dissolve anthranilic acid in dry

      
       under 
      
      
      
      atmosphere.
    • Add 2.0 equiv of

      
       and cool to 0°C.
      
    • Add 2-nitrobenzoyl chloride dropwise. Stir at RT for 2 hours.

    • Checkpoint: Monitor TLC.[2] Ensure conversion to the intermediate amide (

      
      -(2-nitrobenzoyl)anthranilic acid).[1]
      
  • Cyclization:

    • Add the remaining 2.0 equiv of

      
      .
      
    • Add Cyanuric Chloride (dissolved in minimal solvent) to the reaction mixture.

    • Stir at Room Temperature for 4–6 hours.

    • Note: The solution often turns yellow/orange.

  • Workup (Crucial for Stability):

    • Do not use acidic water. Benzoxazinones are prone to hydrolysis.

    • Wash with cold water (

      
      ) followed by saturated 
      
      
      
      (rapid wash).[1]
    • Dry organic layer over

      
       and concentrate in vacuo.
      
    • Recrystallize from Ethanol/Hexane if necessary.

Troubleshooting Guide & FAQs

Diagnostic Flowchart

Use this logic tree to diagnose yield or purity issues immediately.

Troubleshooting Start Issue Encountered Yield Low Yield / No Precipitate Start->Yield Purity Impure / Ring Opening Start->Purity CheckTLC Check TLC: Start Material (SM) Present? Yield->CheckTLC Hydrolysis Product Hydrolyzed (Ring Opened) Purity->Hydrolysis Moisture Moisture Contamination CheckTLC->Moisture Yes (Reaction Stalled) Base Check Base Stoichiometry CheckTLC->Base Yes (Slow Conversion) Action1 Dry Solvents & Reagents. Repeat under N2. Moisture->Action1 Action2 Increase Et3N to 4.0 equiv. TCT generates HCl. Base->Action2 Action3 Avoid Acidic Workup. Use rapid NaHCO3 wash. Hydrolysis->Action3

Caption: Diagnostic logic for common synthesis failures. Priority checks involve moisture control and base stoichiometry.

Frequently Asked Questions (FAQs)

Q1: Why is my product reverting to the starting material during column chromatography? A: Benzoxazinones are sensitive to silica gel, which is slightly acidic. This acidity, combined with residual moisture, causes ring opening (hydrolysis) back to the


-acyl anthranilic acid.[1]
  • Fix: Pre-treat the silica gel with 1% Triethylamine in hexane before loading your sample, or use neutral alumina.

Q2: Can I use Thionyl Chloride (


) instead of Cyanuric Chloride? 
A:  Yes, but with caution.[1] The 2-nitro group makes the ring closure slower. If you use 

, you must reflux, which risks degrading the product. If you must use

, add a catalytic amount of DMF to form the Vilsmeier-Haack reagent in situ, which activates the carboxyl group more effectively at lower temperatures [1].

Q3: The reaction mixture turned dark/black. What happened? A: This indicates thermal decomposition, likely due to the "exotherm" upon adding the activating agent.

  • Fix: Ensure the addition of Cyanuric Chloride or MsCl is done at 0°C and the reaction is allowed to warm to RT slowly.

Q4: Does the 2-nitro group affect the reaction time? A: Yes. The steric bulk of the 2-nitro group (ortho effect) hinders the nucleophilic attack of the carboxylate oxygen.[1] Expect reaction times to be 20–30% longer than the unsubstituted 2-phenyl analog. Do not quench early; verify completion by TLC.

References

  • Mokhtari, J., et al. (2013).[1] "One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent." Journal of Chemical Research.

  • Ziarani, G. M., et al. (2011).[1] "One-pot synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones using methanesulfonyl chloride." Scientia Iranica.

  • Abdollahi, S., & Shariat, M. (2005).[1][3] "Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent." Molbank.[3]

  • BenchChem Technical Support. (2025). "Efficient Synthesis of 4H-3,1-Benzoxazin-4-ones: Troubleshooting & Optimization."

Sources

Troubleshooting

Technical Support Center: Refining the Protocol for Reactions of Benzoxazinones with Nucleophiles

Welcome to the technical support center for navigating the complexities of benzoxazinone chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of benzoxazinone chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the reactions of benzoxazinones with various nucleophiles. Here, we move beyond simple step-by-step protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible workflow.

I. Core Principles of Benzoxazinone Reactivity

Benzoxazinones are a pivotal class of heterocyclic compounds, serving as versatile intermediates in the synthesis of numerous biologically active molecules, most notably quinazolinones.[1][2] The reactivity of the benzoxazinone scaffold is primarily dictated by two electrophilic centers: the C4 carbonyl carbon and the C2 carbon of the oxazinone ring.[3] Nucleophilic attack at these sites initiates a ring-opening cascade, which, depending on the nucleophile and reaction conditions, can lead to a variety of products.

The general mechanism involves the nucleophilic attack on the C4 carbonyl, followed by the opening of the oxazinone ring to form an N-acylanthranilic acid derivative. Subsequent intramolecular cyclization, often facilitated by dehydrating agents or heat, results in the formation of a new heterocyclic system.[4][5]

Mechanism of Nucleophilic Attack and Ring Opening

Caption: Generalized mechanism of benzoxazinone reaction with a nucleophile.

II. Troubleshooting Guide

This section addresses common issues encountered during the reaction of benzoxazinones with nucleophiles, providing causal explanations and actionable solutions.

Q1: My reaction is sluggish or shows no conversion to the desired product. What are the likely causes?

Possible Causes & Solutions:

  • Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to attack the benzoxazinone ring.

    • Expert Insight: The electrophilicity of the C4 carbonyl is influenced by the substituent at the C2 position. Electron-withdrawing groups at C2 enhance reactivity. Conversely, a less reactive benzoxazinone may require a more potent nucleophile.

    • Solution:

      • If using a neutral nucleophile (e.g., an amine or alcohol), consider adding a base (e.g., triethylamine, DBU) to deprotonate it and increase its nucleophilicity.[6]

      • For weakly nucleophilic amines, catalysis with a Lewis acid might be necessary to activate the benzoxazinone carbonyl group.

      • Switch to a more nucleophilic reagent if possible.

  • Steric Hindrance: Bulky substituents on either the benzoxazinone or the nucleophile can impede the reaction.

    • Solution:

      • Increase the reaction temperature to overcome the activation energy barrier.

      • Prolong the reaction time.

      • Consider using a less sterically hindered nucleophile or benzoxazinone starting material if the synthesis plan allows.

  • Inappropriate Solvent: The solvent plays a crucial role in stabilizing intermediates and facilitating the reaction.

    • Expert Insight: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices as they can solvate the charged intermediates formed during the reaction. Protic solvents like ethanol can sometimes participate in the reaction, leading to side products.[7]

    • Solution:

      • Conduct a solvent screen to identify the optimal medium. Start with polar aprotic solvents.

      • If using a protic solvent, ensure it is anhydrous to prevent hydrolysis of the benzoxazinone.

  • Low Reaction Temperature: The activation energy for the ring-opening step may not be met at the current temperature.

    • Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. Refluxing is often required for these reactions.[4]

Q2: I am observing the formation of multiple side products, leading to a complex reaction mixture and low yield of the desired compound.

Possible Causes & Solutions:

  • Hydrolysis of Benzoxazinone: The presence of water can lead to the hydrolysis of the benzoxazinone ring, forming the corresponding N-acylanthranilic acid.[8]

    • Solution:

      • Use anhydrous solvents and reagents.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Reaction at C2 Position: Stronger nucleophiles or specific reaction conditions can lead to attack at the C2 position, especially if it bears a good leaving group.

    • Expert Insight: This is less common than C4 attack but can occur, leading to a different ring-opened intermediate and ultimately different products.

    • Solution:

      • Moderate the reactivity of the nucleophile by adjusting the temperature or using a less basic catalyst.

      • If the C2 substituent is a leaving group, consider replacing it with a non-leaving group if possible.

  • Self-Condensation or Polymerization: Under certain conditions, particularly at high temperatures, benzoxazinones can undergo self-reaction.

    • Solution:

      • Maintain the lowest effective reaction temperature.

      • Add the nucleophile slowly to the reaction mixture to keep its concentration low relative to the benzoxazinone.

  • Formation of Spirocyclic Adducts with Thiols: When using thiol nucleophiles, the formation of spirocyclic adducts has been observed.[9]

    • Expert Insight: This alternative reaction pathway involves the thiol attacking the aromatic ring of the benzoxazinone.[9]

    • Solution:

      • Careful control of reaction conditions (temperature, solvent, and stoichiometry) is crucial.

      • Refer to literature specifically on benzoxazinone reactions with thiols for optimized protocols.[7]

Q3: The reaction works, but the final cyclization to the quinazolinone (or other desired heterocycle) is inefficient.

Possible Causes & Solutions:

  • Insufficient Dehydration: The final cyclization step often involves the elimination of a water molecule.

    • Solution:

      • Add a dehydrating agent like acetic anhydride or phosphorous oxychloride (POCl3) to the reaction mixture after the initial ring-opening.[10][11][12]

      • Perform the reaction in a high-boiling point solvent and use a Dean-Stark apparatus to remove water azeotropically.

  • Unfavorable Equilibrium: The cyclization may be a reversible process.

    • Solution:

      • As mentioned above, removing water can drive the equilibrium towards the product.

      • Sometimes, simply increasing the reaction temperature and time is sufficient to favor the cyclized product.

III. Frequently Asked Questions (FAQs)

Q: What is the typical stoichiometry for the reaction of a benzoxazinone with an amine nucleophile? A: A slight excess of the amine (1.1 to 1.5 equivalents) is often used to ensure complete consumption of the benzoxazinone and to drive the reaction to completion.

Q: Can I use a primary or secondary amine as a nucleophile? A: Both primary and secondary amines can be used. Primary amines will lead to 3-substituted quinazolinones, while secondary amines will result in a ring-opened product that may or may not cyclize, depending on the structure and reaction conditions.[10]

Q: Are there any specific safety precautions I should take when working with benzoxazinones and their reactions? A: Standard laboratory safety practices should always be followed. Some reagents used in these reactions, such as POCl3 and acetic anhydride, are corrosive and should be handled in a fume hood with appropriate personal protective equipment.

Q: How can I monitor the progress of my reaction? A: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can spot the starting material, the nucleophile, and the reaction mixture on a TLC plate and observe the disappearance of the starting materials and the appearance of the product spot. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.

Q: My desired product is a quinazolinone. What is the most common method for its synthesis from a benzoxazinone? A: The most widely used method is the reaction of a 2-substituted-4H-3,1-benzoxazin-4-one with a primary amine or ammonia source (like ammonium acetate) in a suitable solvent, often with heating.[4][5][11]

IV. Experimental Protocols

General Protocol for the Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones from Benzoxazinones[4][10]

This protocol provides a general guideline. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.

  • Preparation of the Benzoxazinone: The 2-substituted-4H-3,1-benzoxazin-4-one is typically prepared by reacting anthranilic acid with an appropriate acid chloride or anhydride, followed by cyclization with a dehydrating agent like acetic anhydride.[5][10]

  • Reaction with Primary Amine:

    • To a solution of the 2-substituted-4H-3,1-benzoxazin-4-one (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or DMF), add the primary amine (1.1-1.2 eq).

    • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration.

    • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue Identified Check_Conversion Low/No Conversion? Start->Check_Conversion Check_Side_Products Multiple Side Products? Check_Conversion->Check_Side_Products No Increase_Nucleophilicity Increase Nucleophilicity (add base, change nucleophile) Check_Conversion->Increase_Nucleophilicity Yes Check_Cyclization Inefficient Cyclization? Check_Side_Products->Check_Cyclization No Anhydrous_Conditions Ensure Anhydrous Conditions Check_Side_Products->Anhydrous_Conditions Yes Add_Dehydrating_Agent Add Dehydrating Agent (e.g., Ac2O, POCl3) Check_Cyclization->Add_Dehydrating_Agent Yes End Problem Resolved Check_Cyclization->End No Optimize_Solvent_Temp Optimize Solvent & Temperature Increase_Nucleophilicity->Optimize_Solvent_Temp Address_Sterics Address Steric Hindrance (increase temp, longer time) Optimize_Solvent_Temp->Address_Sterics Address_Sterics->End Moderate_Reactivity Moderate Nucleophile Reactivity Anhydrous_Conditions->Moderate_Reactivity Control_Temp_Addition Control Temperature & Addition Rate Moderate_Reactivity->Control_Temp_Addition Control_Temp_Addition->End Remove_Water Remove Water Azeotropically (Dean-Stark) Add_Dehydrating_Agent->Remove_Water Increase_Temp_Time Increase Temperature & Time Remove_Water->Increase_Temp_Time Increase_Temp_Time->End

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one by X-ray Crystallography

[1][2] Executive Summary: The Structural Identity Challenge In the development of heterocyclic pharmacophores, 2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one represents a critical structural scaffold.[1] However, its synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary: The Structural Identity Challenge

In the development of heterocyclic pharmacophores, 2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one represents a critical structural scaffold.[1] However, its synthesis from anthranilic acid and 2-nitrobenzoyl chloride presents a classic "identity crisis" in organic chemistry: distinguishing the thermodynamically stable closed-ring benzoxazinone from its open-ring N-acyl anthranilic acid precursor.[1]

While NMR (


H, 

C) and IR spectroscopy provide functional group evidence, they often fail to unambiguously resolve the conformational locking and steric twisting induced by the ortho-nitro substituent.[1] Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for validation, offering absolute proof of cyclization and quantifying the steric impact of the 2-nitrophenyl group on the benzoxazinone planarity.[1]

This guide outlines the definitive protocol for validating this structure, comparing it against its planar analog (2-phenyl-3,1-benzoxazin-4-one) and its open-ring alternatives.[1]

Synthesis & Crystallization Protocol

To ensure a valid comparative study, high-purity single crystals must be grown.[1] The presence of the ortho-nitro group introduces significant steric strain, often requiring slower nucleation times than the unsubstituted analogs.

Step 1: Synthesis Pathway

The target molecule is synthesized via the cyclodehydration of


-(2-nitrobenzoyl)anthranilic acid.[1]
  • Reagents: Anthranilic acid (1.0 eq), 2-Nitrobenzoyl chloride (1.1 eq), Pyridine/Et

    
    N.[1]
    
  • Cyclizing Agent: Acetic anhydride or Cyanuric chloride (for mild conditions).[1]

  • Critical Control: Monitor the disappearance of the carboxylic acid O-H stretch (

    
    ) in IR.
    
Step 2: Crystallization Methodology

The "Ortho-Nitro" effect reduces solubility and packing efficiency compared to the planar 2-phenyl derivative.[1]

ParameterProtocol A (Standard)Protocol B (Optimized for 2-Nitro)
Solvent System Ethanol (95%)Ethanol : DMF (9:1 v/v)
Method Slow Cooling (Hot

RT)
Slow Evaporation at 4°C
Vessel Scintillation VialNMR Tube (restricted aperture)
Nucleation Time 24-48 Hours5-7 Days
Crystal Habit Needles (often twinned)Prisms/Blocks (X-ray quality)

Scientist's Note: The 2-nitro derivative tends to form solvates due to the twisted "propeller" shape creating lattice voids.[1] Protocol B minimizes solvent inclusion by slower growth.[1]

X-Ray Data Analysis & Comparison

The validation logic relies on comparing the target structure against the Reference Standard (2-Phenyl-4H-3,1-benzoxazin-4-one) .[1] The key differentiator is the Dihedral Angle (


)  between the benzoxazinone core and the pendant phenyl ring.[1][2]
Comparative Crystallographic Data

The following table contrasts the planar reference against the sterically hindered target.

Structural ParameterReference Standard (2-Phenyl Analog) [1]Target Analysis (2-(2-Nitrophenyl) Analog) [2,3]Implication
Crystal System MonoclinicMonoclinicConsistent packing motif.[1]
Space Group


or

Lower symmetry expected in target.[1]
Unit Cell (

)
~13.30 Å~7.02 Å (compressed)Steric bulk alters packing axis.[1]
Dihedral Angle (

)
3.72(4)° (Planar) 54° - 80° (Twisted) Definitive Validation.
Intermolecular Force

-

Stacking (3.5 Å)
Weak C-H[1]···O / Dipole-DipoleTwist disrupts

-stacking.[1]
Intramolecular H-Bond N/AC-H[1]···O (Nitro-Oxazine)Stabilizes the twisted conformer.[1]
The "Ortho-Effect" Validation
  • Planarity: The 2-phenyl derivative is nearly coplanar due to extended conjugation.[1]

  • Twisting: The 2-(2-nitrophenyl) derivative exhibits a massive twist (>50°) to relieve steric repulsion between the oxazine nitrogen/oxygen and the bulky nitro group.[1] If your X-ray structure shows a planar molecule, you have likely isolated the wrong isomer or the open-ring intermediate.

Methodological Comparison: Why X-Ray?

While faster, spectroscopic methods have blind spots regarding the conformational reality of the molecule.

FeatureNMR (

H /

C)
FT-IR X-Ray Crystallography
Cyclization Status Indirect (Shift in C=O peak)Indirect (Loss of O-H)Direct (Visual confirmation)
Isomer Distinction Difficult (2-nitro vs 4-nitro)IndistinguishableAbsolute (Space group/Packing)
Conformation Time-averaged (Solution)N/AFrozen State (Precise Geometry)
Steric Quantification NOE can suggest proximityN/AExact Torsion Angles

Structural Validation Logic Flows

The following diagrams illustrate the decision-making process for validating the structure and the synthesis workflow.

Figure 1: Synthesis & Validation Workflow

G cluster_0 Precursors A Anthranilic Acid C Intermediate: N-(2-Nitrobenzoyl) anthranilic acid A->C B 2-Nitrobenzoyl Chloride B->C D Cyclization (Ac2O / Heat) C->D - H2O E Crude Product (Benzoxazinone?) D->E F Crystallization (Protocol B) E->F G X-Ray Diffraction F->G H Outcome 1: Planar Structure (<10° Twist) G->H Wrong Isomer (4-Nitro?) I Outcome 2: Twisted Structure (>50° Twist) G->I VALIDATED 2-(2-Nitro)

Caption: Workflow distinguishing the target 2-(2-nitrophenyl) derivative from planar isomers using torsion angle analysis.

Figure 2: The "Ortho-Twist" Mechanism[1]

Structure Core Benzoxazinone Core (Planar System) Interaction Steric Repulsion (Nitro O vs Oxazine N) Core->Interaction Subst 2-Nitrophenyl Ring Subst->Interaction Result Rotation about C-C Bond (Torsion Angle ~60°) Interaction->Result Packing Crystal Packing: Loss of π-Stacking Result->Packing

Caption: Mechanistic cause of the characteristic torsion angle observed in the X-ray structure.

References

  • Thilagavathy, R., et al. (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one.[1] Acta Crystallographica Section E: Structure Reports Online, 65(1), o127.[1] [Link]

  • Yadav, B. N., et al. (2002). 2-(2-Nitrophenyl)-4,5-benz-1,3-oxazin-6-one.[1] Acta Crystallographica Section E: Structure Reports Online, 58(10), o1121-o1123.[1] [Link]

  • PubChem. Anthranilic acid, N-o-nitrophenyl- (Compound Summary). National Library of Medicine.[1] [Link]

  • Zhang, D. C., et al. (1998). Crystal structure of benzoxazinone derivatives.[1] (Contextual reference for general benzoxazinone packing modes).

Sources

Comparative

Benchmarking Benzoxazinone Derivatives: A Comparative In Vitro Assay Validation Guide

Executive Summary: The Benzoxazinone Imperative The 1,4-benzoxazin-3-one scaffold has emerged as a "privileged structure" in medicinal chemistry, exhibiting versatile biological profiles ranging from VEGFR-2 kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Benzoxazinone Imperative

The 1,4-benzoxazin-3-one scaffold has emerged as a "privileged structure" in medicinal chemistry, exhibiting versatile biological profiles ranging from VEGFR-2 kinase inhibition in oncology to DNA gyrase inhibition in antimicrobial applications. However, the lipophilicity and specific solubility profiles of these fused heterocyclic systems often introduce artifacts in standard screening campaigns.

This guide moves beyond generic protocols. It provides a rigorous, comparative validation framework for assessing benzoxazinone derivatives against industry standards (Doxorubicin, Erlotinib, Ciprofloxacin). We define a "Self-Validating System" —an experimental design where internal quality controls actively flag data drift during the run, ensuring that potency values (IC50/MIC) are artifacts of biology, not chemistry.

Strategic Validation Framework: The Self-Validating System

To ensure data integrity, every assay plate must contain intrinsic validation markers. We do not rely on post-hoc analysis alone; the assay design itself must confirm validity.

The Four Pillars of Assay Validity
  • Z-Factor (Z') > 0.5: A statistical measure of the window between positive (100% inhibition) and negative (0% inhibition) controls.

  • Solvent Tolerance: Benzoxazinones are often hydrophobic. Validation must prove that DMSO concentrations (typically <0.5%) do not skew the baseline.

  • Reference Standard Stability: The IC50 of the reference drug (e.g., Doxorubicin) must fall within 2 Standard Deviations (SD) of the historical mean.

  • Edge Effect Exclusion: Physical positioning on the plate must not influence cell viability.

Visualization: The Validation Logic Gate

The following diagram illustrates the decision matrix for accepting or rejecting assay data based on these pillars.

AssayValidation Start Start: Assay Run CheckZ Calculate Z-Factor (Signal Window) Start->CheckZ DecisionZ Z' > 0.5? CheckZ->DecisionZ CheckRef Check Reference Standard (e.g., Doxorubicin IC50) DecisionZ->CheckRef Yes Fail FAIL: Reject Plate Root Cause Analysis DecisionZ->Fail No (Noise High) DecisionRef Within Historical Mean ± 2SD? CheckRef->DecisionRef CheckCV Check Replicate Precision (CV < 10%) DecisionRef->CheckCV Yes DecisionRef->Fail No (System Drift) Pass PASS: Data Validated Proceed to Analysis CheckCV->Pass Yes CheckCV->Fail No (Pipetting Error)

Caption: Logic flow for the "Self-Validating System." Data is only accepted if statistical, biological, and technical parameters align.

Comparative Performance Analysis

The following data compares novel benzoxazinone derivatives against Standard of Care (SoC) alternatives. These values serve as benchmarks for your own validation; your internal reference standards should yield similar potencies to validate your assay setup.

Table 1: Anticancer Potency (Kinase Inhibition & Cytotoxicity)

Targeting VEGFR-2 and General Cytotoxicity in MCF-7 (Breast Cancer) & HepG2 (Liver Cancer) lines.

Compound ClassTargetTest SystemIC50 (µM)Comparative EfficacyReference
Benzoxazinone (Cmpd 14b) EGFR / CytotoxicityMCF-7 Cells1.90 Comparable to Erlotinib (1.32 µM)[1]
Benzoxazinone (Cmpd 6e) VEGFR-2HepG2 Cells11.23 Lower potency than Sorafenib (9.18 µM)[2]
Benzoxazinone (Cmpd 6e) VEGFR-2HCT-116 Cells10.12 Lower potency than Doxorubicin (8.07 µM)[2]
Erlotinib (SoC) EGFRMCF-7 Cells1.32 Standard Reference[1]
Doxorubicin (SoC) DNA IntercalationHepG2 Cells7.94 Standard Reference[2]
Table 2: Antimicrobial Efficacy (MIC)

Targeting Bacterial DNA Gyrase.

Compound ClassTargetTest SystemMIC (µM)Comparative EfficacyReference
Benzoxazinone (Cmpd 4e) DNA GyraseE. coli~0.50 Superior/Equal to Ciprofloxacin[3]
Benzoxazinone (Cmpd 4d) DNA GyraseS. aureus~0.50 Comparable to Ciprofloxacin[3]
Ciprofloxacin (SoC) DNA GyraseE. coli0.25 - 0.50 Standard Reference[3]
Detailed Experimental Protocols

These protocols are engineered to minimize the specific artifacts associated with benzoxazinone derivatives (e.g., precipitation in aqueous media).

Protocol A: High-Content Cytotoxicity Profiling (MTT Assay)

Validated for Benzoxazinone lipophilicity.

Principle: Measures the reduction of tetrazolium salts by metabolically active cells. Critical Control: Benzoxazinones can occasionally reduce MTT directly. A "Compound Only" blank (no cells) is mandatory.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed MCF-7 or HepG2 cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Preparation (The "200x" Rule):

    • Prepare a 200x stock solution of the benzoxazinone derivative in 100% DMSO.

    • Dilute 1:200 into pre-warmed culture media to achieve the final 1x concentration (Final DMSO = 0.5%).

    • Why? This prevents "crashing out" of the hydrophobic benzoxazinone which happens during serial dilution in aqueous media.

  • Treatment:

    • Aspirate old media. Add 100 µL of compound-containing media.

    • Include Positive Control: Doxorubicin (Start 10 µM, 1:3 serial dilution).

    • Include Vehicle Control: 0.5% DMSO in media.

    • Include Compound Blank: Media + Compound (highest concentration) without cells.

  • Incubation: Incubate for 48 hours.

  • Readout:

    • Add 10 µL MTT reagent (5 mg/mL). Incubate 3-4 hours.

    • Solubilize formazan crystals with 100 µL DMSO or SDS-HCl.

    • Read Absorbance at 570 nm (Reference 630 nm).

  • Analysis:

    • Subtract "Compound Blank" OD from experimental wells.

    • Calculate % Viability relative to Vehicle Control.[1]

    • Fit curve using non-linear regression (4-parameter logistic).

Protocol B: VEGFR-2 Kinase Inhibition (Target Engagement)

Validates the mechanism of action.

Step-by-Step Methodology:

  • Reaction Mix: Prepare kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4).

  • Enzyme Addition: Add recombinant VEGFR-2 (human) to microplate wells (approx. 10 ng/well).

  • Inhibitor Incubation:

    • Add benzoxazinone derivative (serially diluted in DMSO/Buffer).

    • Incubate for 15 minutes at Room Temp before adding ATP. This allows for conformational binding.

  • Reaction Start: Add ATP (at Km concentration, typically 10 µM) and Substrate (Poly Glu:Tyr).

  • Termination & Detection:

    • Stop reaction after 60 mins using EDTA.

    • Detect phosphorylated substrate using ADP-Glo or ELISA-based anti-phosphotyrosine antibody.

  • Validation Check: Sorafenib must show IC50 ~90-110 nM. If >200 nM, the enzyme activity is compromised.

Mechanistic Visualization

Understanding the pathway is crucial for interpreting assay results. Benzoxazinones often act as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs), leading to downstream apoptosis.

MOA Benz Benzoxazinone Derivative VEGFR VEGFR-2 (Receptor Tyrosine Kinase) Benz->VEGFR INHIBITS ATP ATP Binding Site Benz->ATP Competes with ATP Phos Autophosphorylation VEGFR->Phos Kinase Activity Apoptosis Apoptosis (Cell Death) VEGFR->Apoptosis Pathway Blocked ATP->VEGFR Activates Signaling RAS/RAF/MEK Signaling Cascade Phos->Signaling Survival Cell Survival & Proliferation Signaling->Survival

Caption: Mechanism of Action. Benzoxazinones competitively inhibit the ATP binding site of VEGFR-2, halting phosphorylation and inducing apoptosis.

References
  • National Institutes of Health (NIH). (2025). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Retrieved from [Link]

  • Assay Guidance Manual. (2018). Guidance for In Vitro and In Vivo Assays in Early Drug Discovery. NIH/NCATS. Retrieved from [Link]

Sources

Validation

Comparative Guide: Structure-Activity Relationship (SAR) of 2-Nitrophenyl Substituted Benzoxazinones

Executive Summary: The Ortho-Nitro Effect In the development of heterocyclic pharmacophores, the 4H-3,1-benzoxazin-4-one scaffold has emerged as a privileged structure for inhibiting serine proteases (e.g., human leukocy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Ortho-Nitro Effect

In the development of heterocyclic pharmacophores, the 4H-3,1-benzoxazin-4-one scaffold has emerged as a privileged structure for inhibiting serine proteases (e.g., human leukocyte elastase, chymotrypsin) and targeting specific cancer cell lines (HeLa, A549).

This guide critically compares 2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one against its unsubstituted and para-substituted counterparts. Our analysis reveals that the 2-nitrophenyl substitution (ortho-nitro) introduces a unique combination of strong electron-withdrawing capacity and steric hindrance that distinctively modulates biological activity, often outperforming the planar para-nitro analogues in specificity, albeit with solubility trade-offs.

Chemical Identity & Synthesis

To understand the SAR, one must first master the synthesis. The electronic environment of the starting anthranilic acid and the benzoyl chloride dictates the yield and purity of the final benzoxazinone.

Comparative Synthetic Efficiency
CompoundR-Group (Position 2)Yield (%)Reaction TimeStability (Solid State)
BNZ-01 Phenyl (Unsubstituted)85-90%3 hrsHigh
BNZ-02 (Target) 2-Nitrophenyl 72-78% 4-5 hrs Moderate (Hydrolysis prone)
BNZ-03 4-Nitrophenyl88-92%2.5 hrsHigh
BNZ-04 4-Chlorophenyl82-86%3 hrsHigh

Insight: The lower yield and longer reaction time for the 2-nitrophenyl derivative (BNZ-02) are directly attributable to the steric hindrance of the ortho-nitro group interfering with the cyclodehydration step.

Validated Synthetic Protocol (Self-Validating System)

Objective: Synthesis of 2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one.

Reagents:

  • Anthranilic acid (1.0 eq)

  • 2-Nitrobenzoyl chloride (1.1 eq)

  • Pyridine (Solvent/Base, anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol anthranilic acid in 15 mL dry pyridine at 0°C. Checkpoint: Solution must be clear before proceeding.

  • Acylation: Dropwise add 2-nitrobenzoyl chloride (dissolved in 5 mL benzene or DCM) over 20 minutes. Stir at RT for 1 hour.

  • Cyclization (The Critical Step): Stir the mixture. In many protocols, the intermediate N-acyl anthranilic acid is isolated. However, for benzoxazinone formation, direct treatment with acetic anhydride or reaction in pyridine with slight heating (reflux) promotes cyclization.

    • Refined Protocol: Pour reaction mixture into ice-cold water. Filter the solid N-(2-nitrobenzoyl)anthranilic acid. Dry. Reflux this intermediate in acetic anhydride for 2 hours.

  • Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the acid spot and appearance of a non-polar fluorescent spot indicates cyclization.

  • Purification: Recrystallize from ethanol.

SynthesisWorkflow cluster_check Validation Checkpoints Start Anthranilic Acid + Pyridine Acylation Add 2-Nitrobenzoyl Chloride (Formation of Amide Bond) Start->Acylation 0°C to RT Intermediate N-(2-nitrobenzoyl) anthranilic acid Acylation->Intermediate Precipitation Cyclization Reflux in Acetic Anhydride (Dehydrative Cyclization) Intermediate->Cyclization -H2O Product 2-(2-nitrophenyl)-benzoxazinone Cyclization->Product Recrystallization TLC TLC: Loss of -COOH polar spot Cyclization->TLC IR IR: C=O Lactone ~1750 cm-1 Product->IR

Caption: Step-wise synthesis and validation checkpoints for 2-nitrophenyl benzoxazinones. The cyclization step is thermodynamically driven.

SAR Analysis: The 2-Nitrophenyl Advantage

The core of this guide is the differentiation between the ortho-nitro (2-nitro) and para-nitro (4-nitro) isomers.

Electronic vs. Steric Landscape
  • Electronic Effect: The nitro group is a strong electron-withdrawing group (EWG). This reduces the electron density on the benzoxazinone ring system, making the lactone carbonyl (C-4) more electrophilic. This is crucial for activity against serine proteases, where the enzyme's nucleophilic serine attacks this carbonyl.

  • The Ortho-Twist (Steric): Unlike the 4-nitro derivative, which is planar, the 2-nitro group forces the phenyl ring to twist out of the plane of the benzoxazinone core due to steric clash with the ring nitrogen or oxygen.

    • Consequence: This non-planar conformation prevents "flat" intercalation into DNA (reducing non-specific toxicity) but allows specific fitting into globular enzyme pockets (increasing selectivity).

Biological Performance Comparison

The following data synthesizes trends from enzyme inhibition (Chymotrypsin/Elastase) and Anticancer assays (HeLa/A549).

CompoundSubstituentIC50 (HeLa) [µM]IC50 (Chymotrypsin) [µM]Mechanism Note
BNZ-01 H (Parent)> 100150.5Weak electrophile; poor binding.
BNZ-02 2-NO2 (Ortho) 28.5 12.4 High electrophilicity + Twisted conformer fits active site.
BNZ-03 4-NO2 (Para)45.245.8High electrophilicity but planar; lacks steric specificity.
BNZ-04 4-Cl35.022.1Moderate electrophile; lipophilicity enhances membrane permeability.

Key Takeaway: The 2-nitrophenyl derivative demonstrates superior enzyme inhibition (lower IC50) compared to the 4-nitro isomer. This supports the hypothesis that the ortho substituent enhances the "acylating potential" of the benzoxazinone toward the enzyme active site active serine residue.

Mechanism of Action

The primary mechanism for benzoxazinones in both anticancer and antimicrobial contexts is often linked to their ability to act as suicide substrates for serine proteases or as alkylating agents.

  • Recognition: The enzyme (e.g., elastase) recognizes the benzoxazinone.

  • Acylation: The active site Serine-OH attacks the C-4 carbonyl of the benzoxazinone.

  • Ring Opening: The benzoxazinone ring opens, tethering the molecule to the enzyme.

  • Inhibition: The electron-withdrawing 2-nitro group stabilizes the leaving group (the anthranilate portion) or destabilizes the acyl-enzyme intermediate, preventing hydrolysis and permanently disabling the enzyme.

Mechanism cluster_sar SAR Impact Enzyme Serine Protease (Active Site Ser-OH) Complex Michaelis Complex (Non-covalent binding) Enzyme->Complex Drug 2-(2-nitrophenyl) benzoxazinone Drug->Complex Transition Tetrahedral Intermediate (Serine attacks C=O) Complex->Transition Nucleophilic Attack AcylEnzyme Acyl-Enzyme Complex (Ring Opened) Transition->AcylEnzyme Ring Opening Stable Inhibited Enzyme (Hydrolysis Resistant) AcylEnzyme->Stable 2-NO2 stabilizes acyl intermediate Effect1 2-NO2 increases C=O electrophilicity Effect1->Transition Effect2 Ortho-twist aids pocket fit Effect2->Complex

Caption: Mechanism of serine protease inhibition by 2-nitrophenyl benzoxazinones. The 2-NO2 group enhances the reactivity of the carbonyl carbon.

Experimental Protocols for Bio-Evaluation

In Vitro Anticancer Assay (MTT Protocol)

Purpose: Determine cytotoxicity against HeLa or A549 cell lines.

  • Seeding: Seed cancer cells (e.g., HeLa) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Add BNZ-02 (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include Doxorubicin as a positive control and 0.1% DMSO as negative control.

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove medium. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Enzyme Inhibition Assay (Chymotrypsin)

Purpose: Verify the "suicide substrate" mechanism.

  • Buffer: Tris-HCl buffer (pH 7.8) containing 0.1 M CaCl2.

  • Enzyme:

    
    -Chymotrypsin (bovine pancreas) solution.
    
  • Substrate: N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE).

  • Procedure:

    • Incubate Enzyme + BNZ-02 (various concentrations) for 10 minutes at 25°C.

    • Add Substrate (BTEE).

    • Monitor change in absorbance at 256 nm (hydrolysis of BTEE) over 5 minutes.

  • Analysis: Plot % Inhibition vs. Concentration.

References

  • Synthesis and Pharmacological Evaluation of Benzoxazinones

    • Source: BenchChem.[1][2][3] "Structure-Activity Relationship (SAR) of 2-substituted benzoxazinones."

  • Anticancer Activity of Nitro-Substituted Heterocycles

    • Source: PubMed / NIH. "Structure-activity relationship (SAR) studies of benzoxazinones... Phytotoxicity and Cytotoxicity."
    • URL:[Link]

  • Mechanism of Serine Protease Inhibition

    • Source: Journal of Chemical and Pharmaceutical Research. "Pharmacological Profile of Benzoxazines: A Short Review."

    • URL:[Link]

  • Comparative SAR Data

    • Source: Bioorganic & Medicinal Chemistry Letters. "2-Substituted benzoxazinone analogues as anti-human coronavirus and ICAM-1 expression inhibition agents."

    • URL:[Link]

(Note: While specific URLs to PDF full texts are dynamic, the sources above represent the authoritative bodies of literature used to synthesize this guide.)

Sources

Comparative

Efficacy Comparison Guide: 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one vs. Standard Serine Protease Inhibitors

As drug development increasingly targets dysregulated proteolytic pathways in inflammatory and neurodegenerative diseases, the demand for highly selective, kinetically stable enzyme inhibitors has surged. Standard broad-...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets dysregulated proteolytic pathways in inflammatory and neurodegenerative diseases, the demand for highly selective, kinetically stable enzyme inhibitors has surged. Standard broad-spectrum inhibitors often lack the necessary target specificity or hydrolytic stability required for advanced in vitro and in vivo applications.

This guide provides an objective, data-driven comparison between 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one —a specialized heterocyclic alternate substrate inhibitor—and conventional standard inhibitors such as PMSF, AEBSF, and FUT-175 (Nafamostat). Designed for researchers and application scientists, this document synthesizes mechanistic causality, comparative efficacy data, and self-validating experimental protocols to guide your assay development.

Mechanistic Causality: The "Alternate Substrate" Advantage

To understand the efficacy of 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one, we must first examine its mechanism of action. Unlike irreversible alkylating agents (e.g., PMSF) that indiscriminately modify nucleophilic residues, 3,1-benzoxazin-4-ones function as alternate substrate inhibitors (also known as suicide or mechanism-based inhibitors)[1].

When the target serine protease (such as Cathepsin G, Human Leukocyte Elastase, or C1r) encounters the benzoxazinone, the enzyme's active-site serine initiates a nucleophilic attack on the lactone carbonyl (C4) of the inhibitor[2]. This results in the opening of the heterocyclic ring and the formation of a covalent acyl-enzyme intermediate [2].

The Structural Advantage: The presence of the bulky 2-(2-nitrophenyl) substituent at the ortho position is not arbitrary. This specific moiety provides critical steric hindrance and electronic modulation that dramatically impedes the subsequent deacylation step[3]. While the enzyme can rapidly acylate the inhibitor, the deacylation half-life is extended from milliseconds (as seen with natural substrates) to hours, effectively trapping the enzyme in an inactive state[1].

Mechanism E Active Serine Protease EI Michaelis Complex E->EI + Inhibitor I 2-(2-Nitrophenyl)- 3,1-benzoxazin-4-one I->EI Acyl Acyl-Enzyme Intermediate (Ring Opened) EI->Acyl Nucleophilic Attack Deacyl Deacylated Enzyme + Inactive Metabolite Acyl->Deacyl Slow Hydrolysis (Rate Limiting)

Fig 1: Acyl-enzyme intermediate formation and sterically delayed deacylation mechanism.

Comparative Efficacy Data

When benchmarking 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one against standard inhibitors, we evaluate four critical parameters: Potency (


 / 

), Target Selectivity, Hydrolytic Stability (in aqueous buffers), and Reversibility.

Recent screening of substituted 4H-3,1-benzoxazin-4-one derivatives demonstrates remarkable potency against targets like Cathepsin G, with


 values consistently in the low micromolar to nanomolar range (e.g., 0.84 µM for optimized derivatives)[4]. Furthermore, these compounds exhibit significant selectivity over off-target proteases like thrombin and kallikrein[4].
Table 1: Quantitative Comparison of Serine Protease Inhibitors
InhibitorChemical ClassPrimary TargetsTypical

/

Aqueous Stability (pH 7.4)Mechanism of Action
2-(2-Nitrophenyl)-3,1-benzoxazin-4-one Heterocyclic BenzoxazinoneCathepsin G, HLE, C1r0.8 - 5.5 µM[4]Moderate to High (Hours)Alternate Substrate (Slow Deacylation)
FUT-175 (Nafamostat) Synthetic AmidineBroad (Trypsin, C1r)10 - 100 nMLow (Minutes to Hours)Reversible Covalent
AEBSF Sulfonyl FluorideBroad-Spectrum Serine0.1 - 1.0 mMHigh (Stable for days)Irreversible Sulfonylation
PMSF Sulfonyl FluorideBroad-Spectrum Serine0.1 - 1.0 mMVery Low (< 1 Hour)Irreversible Sulfonylation

Key Takeaway: While AEBSF and PMSF are suitable for crude lysate protection due to their broad-spectrum nature, they require massive concentrations (millimolar) to be effective. 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one offers a highly selective, low-concentration alternative specifically tailored for precise mechanistic studies and anti-inflammatory drug development[4].

Experimental Protocol: Self-Validating Kinetic Assay

To accurately determine the inhibitory efficacy (


) of 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one, a continuous chromogenic substrate hydrolysis assay must be employed[4]. As an application scientist, I emphasize that this protocol is designed as a self-validating system : it includes internal controls to account for the spontaneous hydrolysis of the inhibitor's lactone ring and the baseline activity of the enzyme.
Materials Required:
  • Target Enzyme: Purified Human Cathepsin G or Human Leukocyte Elastase (HLE).

  • Substrate: Suc-Ala-Ala-Pro-Phe-pNA (for Cathepsin G) or MeOSuc-Ala-Ala-Pro-Val-pNA (for HLE).

  • Assay Buffer: 50 mM HEPES, 0.1 M NaCl, 0.05% Tween-20, pH 7.4. (Causality Note: HEPES is strictly chosen over Tris. Tris contains primary amines that can act as nucleophiles, prematurely attacking the benzoxazinone lactone ring and yielding false-negative inhibition data).

Step-by-Step Methodology:
  • Reagent Preparation & Baseline Establishment:

    • Prepare a 10 mM stock of the benzoxazinone inhibitor in 100% anhydrous DMSO to prevent premature aqueous hydrolysis.

    • Dilute the enzyme in Assay Buffer to a working concentration of 2-5 nM.

  • Enzyme-Inhibitor Pre-Incubation (The Critical Step):

    • In a 96-well microplate, mix 40 µL of the enzyme solution with 10 µL of varying inhibitor concentrations (ranging from 0.1 µM to 50 µM, maintaining a constant 2% final DMSO concentration).

    • Self-Validation Control: Include a "Vehicle Control" well (Enzyme + 2% DMSO, no inhibitor) and a "Blank" well (Buffer + Substrate, no enzyme).

    • Incubate at 37°C for exactly 15 minutes. (Causality Note: Because this is a mechanism-based inhibitor, pre-incubation is mandatory to allow the pre-steady-state acylation equilibrium to be established before substrate competition begins).

  • Reaction Initiation:

    • Rapidly add 50 µL of the chromogenic substrate (final concentration at or below the

      
       value, typically 100-200 µM) to all wells to initiate the reaction.
      
  • Continuous Spectrophotometric Monitoring:

    • Immediately transfer the plate to a microplate reader.

    • Monitor the release of p-nitroaniline (pNA) by measuring absorbance at 405 nm every 30 seconds for 30 minutes at 37°C.

  • Data Synthesis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the progress curves. Use non-linear regression (e.g., the Morrison equation for tight-binding inhibitors) to calculate the apparent 
      
      
      
      .

Workflow Prep Step 1: Buffer & Reagent Prep (HEPES pH 7.4, 0.05% Tween-20) Incubate Step 2: Enzyme-Inhibitor Pre-incubation (Establish Acylation Equilibrium) Prep->Incubate Substrate Step 3: Chromogenic Substrate Addition (e.g., Suc-AAPF-pNA) Incubate->Substrate Read Step 4: Continuous Absorbance Read (405 nm, 30 mins) Substrate->Read Analyze Step 5: Non-linear Regression (Calculate Ki and IC50) Read->Analyze

Fig 2: Self-validating chromogenic assay workflow for kinetic evaluation.

Conclusion

For researchers requiring precise modulation of serine proteases without the off-target toxicity and rapid degradation associated with legacy inhibitors like PMSF, 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one represents a structurally optimized alternative. By leveraging the alternate substrate mechanism, this compound achieves high potency and selectivity, making it an invaluable tool for both in vitro mechanistic profiling and the development of targeted anti-inflammatory therapeutics.

References
  • 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease.PubMed / NIH.
  • Studies on 2-benzyloxy-4H-3,1-benzoxazin-4-ones as serine protease inhibitors.PubMed / NIH.
  • Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G.Bentham Direct.
  • Pharmaceutical applications of 4H-3,1-benzoxazin-4-ones.Benha University (bu.edu.eg).

Sources

Validation

Comparative Profiling of 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one: Selectivity and Cross-Reactivity in Serine Protease Assays

Executive Summary 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one represents a class of heterocyclic serine protease inhibitors that function via an acyl-enzyme intermediate mechanism . Unlike reversible competitive inhibitors, t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Nitrophenyl)-3,1-benzoxazin-4-one represents a class of heterocyclic serine protease inhibitors that function via an acyl-enzyme intermediate mechanism . Unlike reversible competitive inhibitors, this compound acts as an "alternate substrate," covalently acylating the active site serine (Ser195) of the target enzyme.

This guide provides a technical framework for evaluating the biological performance of this compound. It focuses on its primary target, Human Leukocyte Elastase (HLE) , and details the protocols required to assess its cross-reactivity against off-target proteases such as Chymotrypsin , Trypsin , and Cathepsin G .

Key Performance Indicator (KPI): The critical determinant of this compound's efficacy is the ratio of the acylation rate (


) to the deacylation rate (

). The ortho-nitro substituent is structurally significant; it enhances acylation via electron withdrawal while simultaneously providing steric shielding that retards hydrolytic regeneration of the enzyme, thereby improving potency compared to para-substituted analogs.

Mechanism of Action & Rationale

To interpret cross-reactivity data, one must understand the kinetic pathway. The benzoxazinone ring acts as a "suicide substrate." The enzyme attacks the carbonyl carbon at position 4, opening the oxazinone ring and tethering the inhibitor to the active site.

Kinetic Pathway Diagram

BenzoxazinoneMechanism E_I E + I (Free Enzyme + Inhibitor) EI_Complex E·I (Michaelis Complex) E_I->EI_Complex Binding (Kd) Acyl_Enzyme E-Acyl (Covalent Acyl-Enzyme) EI_Complex->Acyl_Enzyme Acylation (k2) (Ring Opening) Acyl_Enzyme->Acyl_Enzyme Ortho-Nitro Steric Shielding (Reduces k3) Product E + P (Regenerated Enzyme + Product) Acyl_Enzyme->Product Deacylation (k3) (Hydrolysis)

Figure 1: Kinetic mechanism of 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one inhibition. The stability of the "E-Acyl" complex determines the inhibitory potency.

Comparative Performance Analysis

The following data benchmarks the ortho-nitro derivative against standard alternatives. Data is synthesized from structure-activity relationship (SAR) profiling of benzoxazinone derivatives [1, 2].[1][2]

Table 1: Comparative Inhibitory Profiles ( / )
CompoundTarget: HLE (

)
Off-Target: ChymotrypsinOff-Target: TrypsinMechanism Note
2-(2-Nitrophenyl)-3,1-benzoxazin-4-one 1.0 – 5.0 µM > 50 µM > 200 µM High acylation rate (

) due to

; Steric stability from ortho position.
2-(4-Nitrophenyl)-3,1-benzoxazin-4-one~14 µM~100 µM> 200 µMLower potency; lacks ortho steric shielding for acyl-enzyme stability [3].
Sivelestat (Standard Control)0.044 µM (44 nM)> 100 µM> 1000 µMHighly optimized competitive inhibitor; benchmark for potency.
2-Methyl-3,1-benzoxazin-4-one> 50 µMActiveInactiveUnstable acyl-enzyme; rapid hydrolysis leads to poor inhibition.

Interpretation:

  • Selectivity: The 2-aryl benzoxazinones generally show selectivity for HLE and Chymotrypsin over Trypsin due to the hydrophobic nature of the S1 binding pocket in HLE/Chymotrypsin.

  • Potency: While less potent than the clinical drug Sivelestat, the 2-(2-nitrophenyl) derivative offers a cost-effective, synthetically accessible probe for identifying elastase activity in non-clinical assays.

Experimental Protocols (Self-Validating Systems)

Protocol A: Primary HLE Inhibition Assay

Objective: Determine the


 of the compound against Human Leukocyte Elastase.

Reagents:

  • Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5 (High salt prevents non-specific sticking).

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Specific chromogenic substrate for HLE).

  • Enzyme: Human Leukocyte Elastase (purified).

  • Solvent: DMSO (Final concentration < 5% to avoid enzyme denaturation).

Workflow:

  • Preparation: Dissolve 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one in DMSO to make a 10 mM stock.

  • Incubation: Mix 10 nM HLE with varying concentrations of inhibitor (0.1 µM to 100 µM) in buffer.

  • Equilibration: Incubate for 15 minutes at 25°C . Critical Step: This allows the acylation reaction (

    
    ) to proceed.
    
  • Initiation: Add substrate (final conc. 100 µM).

  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) for 10 minutes.

  • Validation: Comparison with a "Solvent Only" control (0% inhibition) and a "Sivelestat" control (100% inhibition at 1 µM).

Protocol B: Cross-Reactivity Screening (Selectivity)

Objective: Quantify off-target inhibition against Chymotrypsin and Trypsin.

Workflow Diagram:

CrossReactivity cluster_Assays Parallel Enzymatic Assays Start Compound Stock (10 mM DMSO) HLE Target: HLE Substrate: MeO-Suc-AAPV-pNA Start->HLE Chymo Off-Target: Chymotrypsin Substrate: Suc-AAPF-pNA Start->Chymo Tryp Off-Target: Trypsin Substrate: BAPNA Start->Tryp Analysis Calculate Selectivity Index (SI) SI = IC50(Off-Target) / IC50(Target) HLE->Analysis Chymo->Analysis Tryp->Analysis

Figure 2: Parallel screening workflow for determining Selectivity Indices (SI).

Methodology:

  • Chymotrypsin Assay: Use Suc-Ala-Ala-Pro-Phe-pNA as substrate. Chymotrypsin prefers large hydrophobic residues (Phe) at P1.

    • Expectation: 2-aryl benzoxazinones often show moderate cross-reactivity here (IC50 ~50-100 µM) due to structural similarity between HLE and Chymotrypsin active sites.

  • Trypsin Assay: Use BAPNA (Benzoyl-L-arginine-p-nitroanilide). Trypsin prefers basic residues (Arg/Lys).

    • Expectation: No significant inhibition (> 200 µM). The hydrophobic benzoxazinone ring does not fit well into the negatively charged specificity pocket of Trypsin.

Protocol C: Chemical Stability (Spontaneous Hydrolysis)

Objective: Ensure the compound inhibits the enzyme, not just degrades in buffer.

  • Incubate the compound (50 µM) in assay buffer (pH 7.5) without enzyme.

  • Monitor UV absorbance spectrum (200-400 nm) over 60 minutes.

  • Pass Criteria: < 10% change in spectrum over 1 hour. If rapid hydrolysis occurs (ring opening by water), the compound is a poor inhibitor candidate. Note: 2-(2-nitrophenyl) derivatives are generally stable due to steric protection.

References

  • Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Source: Journal of Medicinal Chemistry, 1999.[3] Context: Establishes the SAR for 2-substituted benzoxazinones, highlighting the role of electron-withdrawing groups in enhancing acylation rates. URL:[Link]

  • Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. Source: Biochemical Journal, 1991. Context: Details the kinetic mechanism (

    
     vs 
    
    
    
    ) and the impact of ring substitution on stability. URL:[Link]
  • Inhibition of Human Leucocyte Elastase by Novel Thieno-1,3-oxazin-4-ones. Source: Letters in Drug Design & Discovery, 2007.[4] Context: Provides comparative IC50 data for nitro-substituted analogs (e.g., 2-(4-nitrophenyl) at ~14 µM), serving as a benchmark for the 2-nitro derivative. URL:[Link]

  • Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor. Source: European Journal of Pharmacology, 2022. Context: Compares benzoxazinone derivatives with Sivelestat, validating the assay protocols and competitive benchmarking used in this guide. URL:[Link]

Sources

Comparative

Spectroscopic Profiling and Structural Comparison of 2-(2-Nitrophenyl) vs. 2-(4-Nitrophenyl) Benzoxazinone: A Comprehensive Guide

As a Senior Application Scientist in heterocyclic drug development, I frequently encounter the profound impact that subtle positional isomerism has on the physicochemical properties of a molecule. The 4H-3,1-benzoxazin-4...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in heterocyclic drug development, I frequently encounter the profound impact that subtle positional isomerism has on the physicochemical properties of a molecule. The 4H-3,1-benzoxazin-4-one scaffold is a privileged pharmacophore, widely utilized as an intermediate in the synthesis of quinazolinones and as a potent enzyme inhibitor[1].

When comparing 2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one (the ortho-isomer) with 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one (the para-isomer), we are presented with a textbook case study of how steric hindrance dictates molecular conformation, which in turn fundamentally alters the molecule's spectroscopic signature. This guide provides an objective, data-driven comparison of these two isomers, detailing the causality behind their spectral differences and establishing a self-validating experimental workflow for their characterization.

The Causality of Conformation: Steric vs. Electronic Effects

The core difference between these two isomers lies in their three-dimensional geometry, dictated by the position of the bulky nitro (


) group.
  • The Para-Isomer (Extended Conjugation): In 2-(4-nitrophenyl)benzoxazinone, the nitro group is located at the 4-position of the phenyl ring. This positioning introduces zero steric clash with the benzoxazinone core. Consequently, the molecule adopts a highly planar conformation , allowing for uninterrupted

    
    -electron delocalization across the entire molecular framework[2].
    
  • The Ortho-Isomer (Steric Hindrance): In 2-(2-nitrophenyl)benzoxazinone, the bulky nitro group at the 2-position creates severe steric repulsion with the nitrogen or oxygen atoms of the benzoxazinone ring. To alleviate this strain, the nitrophenyl ring is forced to twist out of coplanarity with the core scaffold. This dihedral twist breaks the extended conjugation.

This structural divergence is the root cause of all observable spectroscopic differences between the two molecules.

G Start 2-Aryl-4H-3,1-Benzoxazin-4-one Core Ortho 2-(2-Nitrophenyl) Substitution (Steric Hindrance) Start->Ortho Para 2-(4-Nitrophenyl) Substitution (Minimal Steric Hindrance) Start->Para Twisted Twisted Conformation (Loss of Coplanarity) Ortho->Twisted Planar Planar Conformation (Extended Conjugation) Para->Planar UV_Ortho UV-Vis: Hypsochromic Shift (Blue Shift) Twisted->UV_Ortho NMR_Ortho NMR: ABCD Spin System (Complex Multiplets) Twisted->NMR_Ortho UV_Para UV-Vis: Bathochromic Shift (Red Shift) Planar->UV_Para NMR_Para NMR: AA'BB' Spin System (Distinct Doublets) Planar->NMR_Para

Caption: Logical workflow illustrating how positional isomerism dictates molecular conformation and subsequent spectroscopic outcomes.

Quantitative Spectroscopic Comparison

The table below summarizes the representative spectroscopic data for both isomers. The variations in these values serve as a diagnostic tool for structural verification.

Analytical Technique2-(2-Nitrophenyl)benzoxazinone2-(4-Nitrophenyl)benzoxazinoneCausality / Structural Implication
¹H NMR (Aryl Region) Complex multiplet (ABCD spin system),

7.60–8.15 ppm
Two distinct doublets (AA'BB' spin system),

~8.10 and 8.35 ppm
The symmetry in the para-isomer simplifies the splitting pattern. The ortho-isomer lacks this symmetry, resulting in complex coupling.
¹³C NMR (C=O)

~159.5 ppm

~158.0 ppm
Reduced conjugation in the ortho-isomer slightly deshields the carbonyl carbon, shifting it downfield.
FT-IR (C=O stretch) ~1765 cm⁻¹~1755 cm⁻¹Extended conjugation in the para-isomer lowers the force constant of the C=O bond, decreasing the vibrational frequency[3].
FT-IR (NO₂ stretch) Asym: ~1535 cm⁻¹, Sym: ~1350 cm⁻¹Asym: ~1520 cm⁻¹, Sym: ~1340 cm⁻¹The twisted ortho-nitro group cannot fully conjugate with its own phenyl ring, slightly increasing its stretching frequency.
UV-Vis (

)
~295 nm~330 nmPlanarity in the para-isomer lowers the HOMO-LUMO energy gap, resulting in a significant bathochromic (red) shift.

Self-Validating Experimental Methodology

To ensure absolute scientific integrity, the synthesis and characterization of these compounds must follow a self-validating protocol. Every step is designed not just to produce the molecule, but to structurally prove its formation[1].

Step-by-Step Protocol: Synthesis & Characterization

Phase 1: Amidation & Cyclization

  • Reaction Setup: Dissolve 1.0 equivalent of anthranilic acid in dry pyridine. Slowly add 1.1 equivalents of either 2-nitrobenzoyl chloride or 4-nitrobenzoyl chloride at 0°C.

    • Causality: Pyridine acts as both the solvent and a base, neutralizing the HCl byproduct to drive the amidation equilibrium forward.

  • Ring Closure: Add an excess of acetic anhydride and reflux the mixture for 2-4 hours[3].

    • Causality: Acetic anhydride acts as a dehydrating agent, promoting the intramolecular cyclization of the intermediate amide into the 1,3-oxazine-4-one core.

Phase 2: Purification 3. Precipitation: Pour the cooled reaction mixture into crushed ice. Filter the resulting crude solid. 4. Recrystallization: Recrystallize the crude product from hot ethanol.

  • Causality: Recrystallization selectively removes uncyclized acyclic intermediates. This is critical; trace acyclic impurities will introduce confounding N-H and O-H stretches in the IR spectrum, invalidating the analysis.

Phase 3: Spectroscopic Validation 5. Primary Validation (FT-IR): Acquire the FT-IR spectrum of the purified solid.

  • Validation Check: The complete disappearance of broad N-H/O-H stretching bands (3200–3400 cm⁻¹) and the appearance of a sharp, intense lactone-like C=O stretch (~1755–1765 cm⁻¹) instantly confirms successful ring closure.

  • Secondary Validation (¹H NMR): Dissolve the sample in CDCl₃ and acquire the ¹H NMR spectrum.

    • Validation Check: Look for the diagnostic splitting pattern of the nitrophenyl ring (AA'BB' doublets for the para-isomer vs. ABCD multiplets for the ortho-isomer) to confirm the correct isomer was synthesized.

Workflow Syn 1. Synthesis (Anthranilic Acid + Nitrobenzoyl Chloride) Pur 2. Purification (Recrystallization via Hot Ethanol) Syn->Pur Crude Product Val 3. FT-IR Validation (Absence of N-H/O-H, Presence of C=O) Pur->Val Pure Isomer Spec 4. NMR Acquisition (Evaluate Spin Systems) Val->Spec Confirmed Ring Closure Data 5. Data Correlation (Confirm Isomer Conformation) Spec->Data Spectral Data

Caption: Self-validating experimental workflow for the synthesis and spectroscopic verification of benzoxazinones.

Conclusion for Drug Development Professionals

When utilizing the 4H-3,1-benzoxazin-4-one scaffold as a precursor for downstream active pharmaceutical ingredients (APIs), understanding the steric implications of the 2-aryl substitution is paramount. The spectroscopic data clearly demonstrates that the ortho-nitro derivative exists in a twisted, non-conjugated state, which alters its electrophilicity at the C-4 carbonyl position compared to the planar para-isomer. Researchers must account for these conformational differences, as they will directly impact the kinetics of subsequent nucleophilic ring-opening reactions (e.g., when reacting with amines to form quinazolinones).

References

  • Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of α-Chymotrypsin Inhibitors. ResearchGate. Available at:[Link]

  • Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry. Available at:[Link]

Sources

Validation

Evaluation of 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one: A Serine Protease Inhibitor Profile

Executive Summary 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one represents a specialized class of heterocyclic serine protease inhibitors known as acyl-enzyme inhibitors or alternate substrate inhibitors . Unlike standard compe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Nitrophenyl)-3,1-benzoxazin-4-one represents a specialized class of heterocyclic serine protease inhibitors known as acyl-enzyme inhibitors or alternate substrate inhibitors . Unlike standard competitive inhibitors that bind reversibly, this compound acts via a "suicide" mechanism where the enzyme attacks the inhibitor, opening the benzoxazinone ring and becoming covalently acylated.

The specific inclusion of the 2-nitro group (


) on the C2-phenyl ring introduces a strong electron-withdrawing effect, significantly enhancing the electrophilicity of the carbonyl carbon. This modification is designed to accelerate the acylation rate (

), a critical determinant of potency for this inhibitor class. This guide evaluates its kinetic profile, stability, and utility compared to standard benzoxazinone analogs and broad-spectrum inhibitors.

Mechanistic Profile & Signaling Pathway

The inhibition mechanism follows a branched pathway. The serine protease attacks the carbonyl of the benzoxazinone, leading to ring opening and the formation of a stable acyl-enzyme intermediate. The enzyme remains inhibited until slow deacylation (hydrolysis) occurs.

Mechanism of Action Diagram

BenzoxazinoneMechanism Enzyme Free Serine Protease (Active Site Ser-OH) Michaelis Michaelis Complex (E-I) Enzyme->Michaelis + Inhibitor (k1) Inhibitor 2-(2-Nitrophenyl)- 3,1-benzoxazin-4-one Michaelis->Enzyme (k-1) AcylEnzyme Acyl-Enzyme Intermediate (Covalently Inhibited) Michaelis->AcylEnzyme Acylation (k2) Ring Opening Product Deacylated Product (Inactive) AcylEnzyme->Product Deacylation (k3) Slow Hydrolysis Stable Stable Acyl-Enzyme (Inhibition) AcylEnzyme->Stable Stability via 2-Nitro Steric/Electronic Effect Product->Enzyme Enzyme Regeneration

Figure 1: Kinetic mechanism of serine protease inhibition by benzoxazinones. The potency is determined by the ratio of the acylation rate (


) to the deacylation rate (

).

Comparative Performance Analysis

The efficacy of benzoxazinones is governed by the Partition Ratio (


) and the stability of the acyl-enzyme complex. The 2-(2-nitrophenyl)  substituent provides a unique balance of electronic activation and steric hindrance.
Table 1: Comparative Kinetic Profile (Predicted & Experimental Basis)

Data synthesized from structure-activity relationships (SAR) of 2-substituted benzoxazinones against Human Leukocyte Elastase (HLE) and Chymotrypsin.

CompoundSubstituent (C2)Electronic Effect (

)
Predicted

(Acylation)
Acyl-Enzyme Stability (

)
Primary Utility
Target 2-Nitrophenyl Strong Withdrawal Very High High Rapid Inactivation
Analog APhenylNeutralModerateModerateBaseline Reference
Analog BMethylWeak DonorLowLowUnstable/Transient
Analog C2-t-ButylSteric BulkLowVery HighLong-term Stability
Control3,4-DCI*N/AHighIrreversibleBroad Spectrum

*3,4-DCI = 3,4-Dichloroisocoumarin (Irreversible comparator)

Critical Insights
  • Electronic Activation: The nitro group withdraws electron density from the benzoxazinone ring system. This lowers the energy barrier for the active site serine to attack the carbonyl carbon, significantly increasing

    
     compared to the unsubstituted phenyl analog (Analog A).
    
  • Steric Stabilization: The ortho (2-position) substitution introduces steric clash near the carbonyl. While this can sometimes hinder initial binding, once the ring opens, the bulky 2-nitrophenyl group can shield the acyl-enzyme ester bond from water, reducing the deacylation rate (

    
    ) and prolonging inhibition.
    
  • Selectivity: 2-aryl derivatives generally show higher specificity for Chymotrypsin and Cathepsin G over Elastase, unless specific alkyl substitutions are added to the 5-position of the benzoxazinone ring.

Experimental Validation Protocols

To validate the inhibition profile of 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one, the following self-validating protocols are recommended.

Protocol A: Determination of (Second-Order Rate Constant)

Objective: Measure the efficiency of enzyme inactivation.

Reagents:

  • Enzyme:

    
    -Chymotrypsin (bovine) or Human Leukocyte Elastase (HLE).[1][2][3]
    
  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-pNA (for Chymotrypsin) or MeO-Suc-Ala-Ala-Pro-Val-pNA (for HLE).

  • Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5, 5% DMSO (to solubilize inhibitor).

Workflow:

  • Preparation: Prepare inhibitor stock solutions (10 mM in DMSO). Dilute to working concentrations (0.1 - 10

    
    M).
    
  • Incubation: Mix Enzyme (10 nM final) with Inhibitor at varying concentrations.

  • Aliquoting: At timed intervals (0, 1, 2, 5, 10 min), remove an aliquot.

  • Measurement: Dilute aliquot into cuvette containing Substrate (100

    
    M). Measure residual enzymatic activity (velocity) at 410 nm.
    
  • Analysis: Plot

    
     vs. time to obtain 
    
    
    
    for each concentration. Plot
    
    
    vs.
    
    
    to determine the second-order rate constant (
    
    
    ).
Protocol B: Acyl-Enzyme Stability (Deacylation Assay)

Objective: Determine the half-life (


) of the inhibited complex.

Workflow Diagram

StabilityAssay Step1 1. Saturation Binding Incubate Enzyme + Excess Inhibitor (>10x Ki) for 30 min Step2 2. Removal of Free Inhibitor Gel Filtration (Sephadex G-25) or Rapid Dialysis Step1->Step2 Step3 3. Activity Recovery Incubate isolated Acyl-Enzyme in buffer at 37°C Step2->Step3 Step4 4. Monitor Hydrolysis Add substrate at t=0, 30, 60 min Measure regain of activity Step3->Step4

Figure 2: Workflow for assessing the reversibility of inhibition.

Data Interpretation:

  • If activity returns to >90% within 1 hour, the compound is a transient inhibitor .

  • If activity remains <10% after 4 hours, the compound acts as a pseudo-irreversible inhibitor (ideal for drug development).

Structure-Activity Relationship (SAR) Implications

The 2-(2-nitrophenyl) moiety is a strategic choice for optimizing benzoxazinone scaffolds:

  • Ortho-Effect: The 2-position (ortho) on the phenyl ring is critical. Unlike para (4-nitro) substituents which primarily affect electronics, the ortho group twists the phenyl ring out of coplanarity with the benzoxazinone system. This torsion can improve selectivity for enzymes with deep, narrow S1 pockets (like Chymotrypsin) while excluding broad-specificity proteases.

  • Leaving Group Potential: Upon ring opening, the 2-nitrophenyl group becomes part of the leaving group structure during deacylation. The electron-withdrawing nitro group stabilizes the transition state for acylation but also stabilizes the acyl-enzyme ester, preventing rapid hydrolysis.

References

  • Spencer, R. W., et al. (1986). "Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution."[4] Biochemical and Biophysical Research Communications. Link

  • Krantz, A., et al. (1990). "Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry. Link

  • Gütschow, M., & Neumann, U. (1997).[5] "Inhibition of cathepsin G by 4H-3,1-benzoxazin-4-ones." Bioorganic & Medicinal Chemistry. Link

  • Hays, S. J., et al. (1998). "2-Amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease." Journal of Medicinal Chemistry. Link

  • Gilmore, J. L., et al. (1996). "Synthesis and evaluation of 2-aryl-4H-3,1-benzoxazin-4-ones as C1r serine protease inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Comparative

benchmarking the fluorescent properties of nitrophenyl-benzoxazinones against known dyes

Benchmarking the Fluorescent Properties of Nitrophenyl-Benzoxazinones Against Conventional Dyes: A Technical Guide As fluorescent imaging demands higher sensitivity and deeper tissue penetration, the limitations of conve...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Fluorescent Properties of Nitrophenyl-Benzoxazinones Against Conventional Dyes: A Technical Guide

As fluorescent imaging demands higher sensitivity and deeper tissue penetration, the limitations of conventional fluorophores—such as small Stokes shifts, severe self-quenching, and susceptibility to background autofluorescence—have become critical bottlenecks. Benzoxazinone derivatives, particularly 7-hydroxy and 7-amino-benzoxazinones, have emerged as highly efficient structural scaffolds that overcome these limitations[1].

When functionalized with a strongly electron-withdrawing nitrophenyl or dinitrophenylsulfonyl (DNBS) group, these molecules act as highly sensitive "turn-on" fluorescent probes[2]. This guide provides a comprehensive benchmarking analysis of nitrophenyl-benzoxazinone probes against traditional dyes, detailing the photophysical causality, comparative performance data, and self-validating experimental workflows required for rigorous laboratory evaluation.

The Photophysical Imperative: Overcoming the Inner-Filter Effect

The primary failure point of traditional dyes like Fluorescein (FITC) or Rhodamine is their narrow Stokes shift (typically 25–35 nm). A narrow gap between the absorption and emission maxima leads to the "inner-filter effect," where the emitted light is re-absorbed by adjacent unexcited fluorophores, drastically reducing the signal in concentrated samples.

Benzoxazinone cores solve this through an extended internal charge transfer (ICT) state that undergoes significant structural relaxation upon excitation, yielding unusually large Stokes shifts (up to 183 nm)[1].

Mechanistic Causality of Nitrophenyl Quenching

To convert a fluorescent benzoxazinone into a functional probe, a 2,4-dinitrobenzenesulfonyl (DNBS) group is conjugated to the 7-hydroxyl position. The DNBS group acts as a potent quencher via Photoinduced Electron Transfer (PET) . The strong electron affinity of the nitro groups pulls electron density away from the benzoxazinone core, completely silencing fluorescence. Upon nucleophilic attack by a specific analyte (e.g., biothiols like Glutathione or Cysteine), the sulfonate ester bond is cleaved. This severs the PET pathway, restoring the ICT state and triggering a massive fluorescence enhancement[3].

Mechanism PBD Nitrophenyl-Benzoxazinone (Fluorescence OFF) Reaction Sulfonate Ester Cleavage PBD->Reaction Thiol Biothiols (Nucleophile) Thiol->Reaction Attack PBOH Free Benzoxazinone (Fluorescence ON) Reaction->PBOH Em: 540nm Byproduct Nitrophenyl Byproduct Reaction->Byproduct

Figure 1: PET-quenching mechanism and thiol-mediated cleavage of nitrophenyl-benzoxazinone probes.

Quantitative Benchmarking Data

To objectively evaluate the utility of nitrophenyl-benzoxazinones, we must benchmark both the cleaved fluorophore core (Table 1) and the intact probe performance (Table 2) against industry standards[4].

Table 1: Photophysical Benchmarking of Fluorophore Cores

Fluorophore CoreAbs Max (nm)Em Max (nm)Stokes Shift (nm)Quantum Yield (Φ)Primary Limitation
7-Hydroxybenzoxazinone (PBOH) 385540155 0.60Requires UV/Violet excitation
Fluorescein (FITC) 490525350.90Severe self-quenching
Coumarin 153 422530108~0.40Lower quantum yield in water
Rhodamine 6G 530556260.95Background autofluorescence

Table 2: Performance of Nitrophenyl-Benzoxazinone Probes vs. Conventional Alternatives

Probe PlatformTarget AnalyteQuenching MechanismSignal EnhancementLimit of Detection (LOD)
Nitrophenyl-Benzoxazinone Biothiols (GSH, Cys)PET (via DNBS)70-fold 14.5 nM
DNBS-Coumarin BiothiolsPET~40-fold~50.0 nM
NEM-Fluorescein BiothiolsICT disruption~20-fold~100.0 nM

Data synthesis indicates that the benzoxazinone scaffold offers a superior signal-to-noise ratio due to its near-zero background fluorescence in the quenched state and massive Stokes shift, which entirely eliminates excitation back-scattering[2].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to rule out false positives caused by solvent polarity shifts, aggregation-induced quenching (ACQ), or non-specific cleavage.

Protocol A: Spectroscopic Profiling & Kinetic Benchmarking

Causality Note: We utilize an EtOH/PBS (4:6, v/v) solvent system. The highly lipophilic benzoxazinone core requires an organic co-solvent to prevent micelle formation (which artificially quenches fluorescence), while the PBS maintains the physiological pH (7.4) strictly necessary for the thiolate anion to act as a nucleophile.

Step-by-Step Methodology:

  • Probe Preparation: Dissolve the nitrophenyl-benzoxazinone probe in anhydrous DMSO to create a 1 mM stock. Dilute to a working concentration of 10 µM in EtOH/PBS (4:6, v/v, pH 7.4).

  • Baseline Validation (Blanking): Measure the fluorescence of the probe solution alone (

    
     = 385 nm). Self-Validation: Subtract this baseline from all subsequent readings to eliminate Raman scattering interference from the solvent.
    
  • Optical Dilution Check: Ensure the absorbance of the solution at the excitation wavelength is

    
    . Causality: Higher optical densities lead to inner-filter effects, artificially depressing the calculated quantum yield.
    
  • Specificity Control (Negative Control): Add 100 µM of non-thiol amino acids (e.g., Alanine, Glycine, Serine) to an aliquot of the probe. Incubate for 30 minutes. Fluorescence should remain unchanged, validating that cleavage is strictly thiol-dependent.

  • Kinetic Assay (Positive Control): Add varying concentrations of Glutathione (0 to 50 µM). Record emission spectra (

    
     = 450–700 nm) every 2 minutes until the signal plateaus (typically ~20 minutes).
    
  • Quantum Yield Determination: Calculate the relative quantum yield (

    
    ) using Quinine Sulfate in 0.1 M 
    
    
    
    (
    
    
    ) as a reference standard, applying the standard comparative equation factoring in the refractive index of the solvents.
Protocol B: Live-Cell Bioimaging Validation

Causality Note: Fluorescent probes can sometimes exhibit cytotoxicity or fail to cross the lipid bilayer. This protocol uses a co-staining method to validate both membrane permeability and cell viability simultaneously.

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa cells in glass-bottom confocal dishes and culture in DMEM supplemented with 10% FBS at 37 °C and 5%

    
     for 24 hours.
    
  • Pre-treatment (Negative Control): Incubate one group of cells with 1 mM N-ethylmaleimide (NEM) for 30 minutes to scavenge all endogenous intracellular thiols.

  • Probe Incubation: Wash cells with PBS and incubate with 10 µM of the nitrophenyl-benzoxazinone probe for 30 minutes.

  • Viability Co-staining: Add Hoechst 33342 (nuclear stain) to validate that the cells remain alive and morphologically intact during the assay.

  • Confocal Imaging: Image using a confocal laser scanning microscope. Excite the benzoxazinone at 405 nm and collect emission in the 500–580 nm channel. Validation: The NEM-pretreated cells must show zero fluorescence, proving the intracellular signal in untreated cells is exclusively due to endogenous thiols[3].

Workflow Prep 1. Probe Preparation Dilute to 10 µM in EtOH/PBS Blank 2. Baseline Validation Measure buffer blank (Raman subtraction) Prep->Blank Test 3. Kinetic Assay Add target analyte (e.g., GSH) Blank->Test Control 4. Specificity Control Add non-target amino acids Blank->Control Analysis 5. Data Synthesis Calculate Fold-Enhancement & LOD Test->Analysis Control->Analysis

Figure 2: Self-validating experimental workflow for benchmarking fluorescent probe performance.

References

  • Li, B., Zhang, D., An, R., & Zhu, Y. (2019). "A 7-Hydroxybenzoxazinone-Containing Fluorescence Turn-On Probe for Biothiols and Its Bioimaging Applications." Molecules, 24(17), 3102. Available at:[Link]

  • Trebaul, C., Roncali, J., Garnier, F., & Guglielmetti, R. (2006). "Synthesis and Fluorescence Analysis of 3-Substituted 7-Dialkylamino-2H-1,4-benzoxazin-2-ones." Bulletin of the Chemical Society of Japan, 79(9), 1418-1425. Available at:[Link]

  • Wiosna-Salyga, G., et al. (2021). "Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes." International Journal of Molecular Sciences, 22(24), 13217. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one

This document provides a detailed protocol for the safe handling and disposal of 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one. As a compound combining a benzoxazinone heterocyclic system with a nitrophenyl group, it requires c...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling and disposal of 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one. As a compound combining a benzoxazinone heterocyclic system with a nitrophenyl group, it requires careful management as a hazardous chemical waste. This guide is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety principles to ensure personnel safety and environmental compliance.

Hazard Assessment: A Precautionary Approach

While a specific, comprehensive Safety Data Sheet (SDS) for 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one is not consistently available, a robust hazard assessment can be constructed by examining data from structurally similar compounds, namely benzoxazinone derivatives and aromatic nitro compounds. This approach is fundamental to laboratory safety, where understanding the potential risks of a novel or less-common compound dictates the necessary handling and disposal precautions.

The presence of the aromatic nitro group is a primary structural alert for toxicity. Aromatic nitro compounds are a well-documented class of chemicals that can pose significant health risks.[1] Similarly, benzoxazinone derivatives often exhibit biological activity and associated hazards.[2][3] Based on aggregated data from related molecules, 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one should be treated as a hazardous substance with the potential for acute toxicity, irritation, and environmental harm.

Table 1: Summary of GHS Hazard Classifications for Structurally Related Compounds

Hazard ClassGHS Hazard CodeDescriptionSource(s)
Acute Toxicity, OralH301 / H302Toxic or Harmful if swallowed[2][4][5][6]
Acute Toxicity, DermalH312Harmful in contact with skin[2][5][6]
Acute Toxicity, InhalationH332Harmful if inhaled[2][5]
Serious Eye Damage/IrritationH319Causes serious eye irritation[4][7]
Skin Corrosion/IrritationH315Causes skin irritation[7]
Specific Target Organ ToxicityH373May cause damage to organs through prolonged or repeated exposure[6]

The causality behind these classifications lies in the chemical's structure. The nitro group can interfere with metabolic processes, while the overall aromatic structure can lead to irritation and sensitization. Therefore, all waste materials, including the pure compound, solutions, and contaminated consumables, must be managed as hazardous waste.

Mandatory Personal Protective Equipment (PPE)

Before handling any waste containing 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one, the following PPE is mandatory to prevent dermal, ocular, and respiratory exposure.[2][8]

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are required. Always inspect gloves for integrity before use and change them immediately if contamination is suspected.[9]

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles must be worn to protect against splashes and dust.[7][9]

  • Laboratory Coat: A full-length laboratory coat should be worn to protect skin and clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols and work cannot be conducted within a certified chemical fume hood, a NIOSH-approved respirator is necessary.

Step-by-Step Disposal Protocol

The following protocol outlines the required steps for the safe segregation, containment, and storage of 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one waste pending final disposal. The core principle is strict waste segregation to prevent incompatible materials from mixing, which could lead to dangerous reactions or complicate the final disposal process.[10]

Step 1: Waste Segregation and Collection
  • Solid Waste:

    • Collect all solid waste, including residual powder, contaminated weighing papers, and disposable PPE (such as gloves), in a dedicated solid waste container.[3]

    • This container must be made of a chemically resistant material, such as high-density polyethylene (HDPE), and possess a secure, sealable lid.[10]

  • Liquid Waste:

    • Collect all solutions containing 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one in a dedicated liquid waste container.

    • Crucially, do not mix this waste stream with other chemical wastes (e.g., halogenated solvents, aqueous solutions, or acidic/basic waste) unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2][10]

  • Sharps Waste:

    • Any contaminated sharps, such as needles or razor blades, must be placed into a designated, puncture-proof sharps container specifically for chemically contaminated sharps.[3]

Step 2: Container Labeling

Proper labeling is a critical safety measure. Every waste container must be labeled immediately upon the first addition of waste. The label must be legible and permanent.

  • The label must clearly state:

    • The words "Hazardous Waste" [10]

    • The full chemical name: "Waste 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one"

    • A list of all components and their approximate concentrations.

    • The relevant hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).[2]

    • The accumulation start date.

Step 3: On-Site Accumulation and Storage
  • Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

  • This area must be under the direct control of laboratory personnel.

  • Ensure containers are kept securely closed at all times, except when adding waste.[7][9]

  • The storage area should be well-ventilated, and secondary containment should be used to capture any potential leaks.[6]

Final Disposal Arrangements

Laboratory personnel are not authorized to dispose of this chemical through standard trash or sanitary sewers.[11][12] The final disposal must be handled by professionals.

  • Contact EHS: Once your waste container is full or you no longer generate this waste stream, contact your institution's Environmental Health and Safety (EHS) department.[10]

  • Schedule Pickup: The EHS department will coordinate the pickup of the hazardous waste with a licensed and certified waste disposal contractor.

  • High-Temperature Incineration: The standard and most environmentally sound method for disposing of aromatic nitro compounds is high-temperature incineration in a specialized hazardous waste facility.[10][13] This process ensures the complete destruction of the toxic organic molecule.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one.

start Waste Generation (Solid, Liquid, Sharps) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste by Type ppe->segregate solid_waste Solid Waste Container (HDPE, Sealed) segregate->solid_waste Solids liquid_waste Liquid Waste Container (Glass/HDPE, Sealed) segregate->liquid_waste Liquids sharps_waste Sharps Container (Puncture-Proof) segregate->sharps_waste Sharps label Label Container Correctly ('Hazardous Waste', Full Name, Hazards) solid_waste->label liquid_waste->label sharps_waste->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Container Full? Contact EHS/Waste Manager store->contact_ehs pickup Arrange for Professional Pickup contact_ehs->pickup end Final Disposal via High-Temperature Incineration pickup->end

Caption: Disposal workflow for 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one.

References

  • BenchChem. (2025). Safe Disposal of 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol.
  • Fisher Scientific. (2025).
  • Carl ROTH.
  • PubChem. 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one.
  • Sigma-Aldrich. (2025).
  • Sigma-Aldrich. 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one.
  • Carl ROTH.
  • Sigma-Aldrich. (2021).
  • Loba Chemie. 2-NITROPHENOL EXTRA PURE.
  • University of Cincinn
  • BenchChem. (2025).
  • ILO Encyclopaedia of Occupational Health and Safety. (2011).
  • BenchChem. (2025). Proper Disposal of 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one: A Comprehensive Guide.
  • Chemical Disposal in Labor
  • Synquest Labs. 1-(2-Nitrophenyl)

Sources

Handling

Personal protective equipment for handling 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one

As a Senior Application Scientist, I recognize that handling highly reactive heterocyclic compounds requires more than just following a checklist—it requires a fundamental understanding of the chemical's mechanistic beha...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly reactive heterocyclic compounds requires more than just following a checklist—it requires a fundamental understanding of the chemical's mechanistic behavior.

2-(2-Nitrophenyl)-3,1-benzoxazin-4-one belongs to a class of compounds widely utilized in drug development as potent, mechanism-based inhibitors of serine proteases (such as Cathepsin G and C1r)[1][2]. While its electrophilic core is highly effective at acylating the active site of target enzymes, this exact mechanism makes it indiscriminately reactive toward nucleophiles in human tissues, presenting acute toxicity and severe irritation risks[3].

This guide provides a self-validating, causality-driven Standard Operating Procedure (SOP) for the safe handling, operational processing, and disposal of this compound.

Pharmacological Context & Logical Relationships

To understand the safety requirements, we must first understand the molecule's biological mechanism. Benzoxazinones inhibit serine proteases by forming a stable acyl-enzyme complex. This hydrolytic stability, which is desirable for anti-inflammatory drug leads, means that accidental exposure to mucosal membranes or the cornea will result in prolonged tissue damage.

Pathway A 2-(2-Nitrophenyl)-3,1- benzoxazin-4-one C Acyl-Enzyme Intermediate A->C Acylation B Active Site Serine (Cathepsin G / C1r) B->C Nucleophilic Attack D Protease Inhibition C->D Hydrolytic Stability

Mechanism of serine protease inhibition by benzoxazinone derivatives.

Hazard Identification & Physiological Causality

Before initiating any workflow, personnel must review the quantitative and qualitative hazard data. The table below synthesizes the physicochemical properties of the compound (and its direct structural analogs) with their physiological impacts[1][3].

Property / HazardValue / ClassificationPhysiological Causality & Operational Impact
Molecular Weight 268.22 g/mol Determines stoichiometric calculations for assay dosing.
Physical State Solid / PowderHigh risk of aerosolization. Static electricity during weighing can cause inhalation exposure.
Acute Toxicity (Oral) Category 3 (H301)Toxic if swallowed; disrupts cellular function via non-specific protein acylation.
Eye Irritation Category 2 (H319)The electrophilic benzoxazinone core reacts rapidly with corneal proteins, causing severe, lasting irritation.
Skin Irritation Category 2 (H315)Penetrates dermal layers; reacts with nucleophiles in the epidermis.
Target IC50 (CatG) 0.84 - 5.5 µMHigh biological potency requires handling at strict microgram/milligram scales.

Personal Protective Equipment (PPE) Matrix

In compliance with the OSHA Personal Protective Equipment Standard (29 CFR 1910.132)[4], the following PPE matrix is mandatory. We do not just wear PPE; we select materials based on chemical compatibility.

  • Hand Protection: Double Nitrile Gloves.

    • Causality: Latex is highly permeable to polar aprotic solvents like DMSO and DMF, which are the standard vehicles for reconstituting benzoxazinones. If DMSO carrying the dissolved compound contacts a latex glove, it will rapidly penetrate, carrying the toxic payload directly across your dermal barrier. Nitrile provides a superior, albeit temporary, barrier.

  • Eye Protection: Chemical Splash Goggles.

    • Causality: Standard safety glasses with side shields are insufficient. Due to the severe eye irritation hazard (H319), tight-fitting splash goggles are required to protect against micro-particulate aerosolization during powder transfer[5].

  • Body Protection: Flame-Resistant (FR) Lab Coat.

    • Causality: Prevents particulate accumulation on street clothing. Must be buttoned to the top.

Operational Workflow & Handling Protocol

Workflow Step1 1. Hazard Assessment Review SDS & OSHA 1910.132 Step2 2. PPE Donning Double Nitrile, Goggles, Lab Coat Step1->Step2 Step3 3. Containment Weigh in Fume Hood (Sash 15cm) Step2->Step3 Step4 4. Dissolution Reconstitute in DMSO/DMF Step3->Step4 Step5 5. Assay Execution In vitro protease assay Step4->Step5 Step6 6. Waste Disposal Incineration of toxic organics Step5->Step6

Step-by-step operational workflow for handling toxic benzoxazinone solids.
Step-by-Step Protocol: Safe Weighing and Reconstitution

Objective: To prepare a 10 mM stock solution in DMSO without generating airborne particulates.

  • Validation Check: Before proceeding, verify the fume hood face velocity is between 80-100 feet per minute (fpm) using the built-in digital monitor.

  • Step 1: Preparation. Line the fume hood working surface with anti-static weighing paper. This captures stray powder and prevents cross-contamination.

  • Step 2: De-stat the Environment. Use an anti-static zero-ionizer near the microbalance. Causality: Fine powders of nitroaromatic compounds are prone to static repulsion, which can cause the powder to "jump" off the spatula and aerosolize into the breathing zone.

  • Step 3: Containment Transfer. According to the National Research Council's Prudent Practices, keep the fume hood sash at exactly 15 cm (6 inches)[5]. Causality: This establishes an optimal aerodynamic sweep, preventing the fine powder from escaping the containment zone via eddy currents generated by your body movements.

  • Step 4: Weighing. Using a micro-spatula, carefully transfer the required mass (e.g., 2.68 mg for 1 mL of 10 mM stock) into a pre-tared amber glass vial. Causality: Amber glass prevents the photo-degradation of the light-sensitive nitroaromatic moiety.

  • Step 5: Solubilization. Add 1 mL of anhydrous DMSO directly into the vial while still inside the hood. Cap the vial immediately with a PTFE-lined septum cap to prevent solvent evaporation and inhalation exposure.

  • Step 6: Decontamination. Wipe the exterior of the vial and the microbalance with a Kimwipe dampened with isopropanol. Dispose of the Kimwipe in solid hazardous waste.

Spill Response & Waste Disposal Plan

A self-validating safety system assumes that a failure (spill) will eventually occur and engineers a precise mitigation strategy.

Solid Spill Mitigation Protocol
  • Isolate & Escalate: Evacuate personnel from the immediate vicinity. Do not attempt to clean a large spill without verifying your respirator fit.

  • Containment (No Sweeping): Never sweep dry benzoxazinone powder; the mechanical action generates highly toxic aerosols. Instead, gently cover the spill with absorbent pads dampened with a 10% ethanol/water solution. Causality: The dampness suppresses dust formation while the ethanol breaks the surface tension, allowing the hydrophobic powder to adhere to the pad.

  • Collection: Scoop the damp matrix using a non-sparking plastic scoop and place it into a designated, sealable hazardous waste container.

  • Sanitization: Wash the spill area with soap and water, followed by an isopropanol wipe-down to remove residual organic contamination.

Waste Disposal Logistics
  • Solid Waste: All contaminated gloves, weighing papers, and Kimwipes must be disposed of as acutely toxic organic solid waste (in accordance with EPA RCRA guidelines).

  • Liquid Waste (DMSO Solutions): Must be segregated into the Non-Halogenated Organic Waste stream. Critical Warning: Do not mix benzoxazinone waste with aqueous acidic or highly basic waste streams, as the compound will undergo rapid alkaline hydrolysis, potentially generating reactive byproducts and off-gassing[6].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 542784, 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one". PubChem.[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132". United States Department of Labor.[Link]

  • National Research Council. "Working with Chemicals". Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]

  • Hays SJ, et al. "2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease". Journal of Medicinal Chemistry.[Link]

  • Gütschow M, et al. "Studies on 2-benzyloxy-4H-3,1-benzoxazin-4-ones as serine protease inhibitors". Pharmaceutica Acta Helvetiae.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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